molecular formula C8H11NO B180346 2,4,6-Trimethyl-3-hydroxypyridine CAS No. 1123-65-5

2,4,6-Trimethyl-3-hydroxypyridine

Katalognummer: B180346
CAS-Nummer: 1123-65-5
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: GWDFAODRANMDFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trimethyl-3-hydroxypyridine is a collidine derivative of significant interest in pharmacological research, primarily investigated for its hemorheological and antifibrotic properties. This compound is noted for its pronounced ability to improve blood fluidity and reduce hyperviscosity, making it a valuable tool for studying models of circulatory disorders and related tissue hypoxia . Research indicates its mechanism of action is linked to antioxidant activity, where it helps inhibit lipid peroxidation, a process known to negatively affect the rheological properties of erythrocytes and deteriorate microcirculation . In vivo studies have demonstrated a pronounced antifibrotic effect for this compound in experimental models of pulmonary fibrosis induced by intratracheal administration of bleomycin to rats . In these models, the formation of hyperviscosity syndrome was observed, and administration of 2,4,6-Trimethyl-3-hydroxypyridine was effective in reducing blood viscosity in the animals . The structural motif of 3-hydroxypyridine is recognized for its antioxidant and membrane-protective properties, drawing parallels to well-known cytoprotective agents like emoxypine . This compound is intended for research applications only, providing scientists with a potent agent for exploring pathways related to blood rheology, fibrotic diseases, and oxidative stress.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4,6-trimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFAODRANMDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276412
Record name 2,4,6-Trimethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-65-5
Record name 2,4,6-Trimethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4,6-trimethyl-3-hydroxypyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. The content herein delves into its synthesis, physicochemical properties, and potential applications, with a focus on providing practical, field-proven insights.

Introduction

2,4,6-Trimethyl-3-hydroxypyridine, with the chemical formula C₈H₁₁NO, is a heterocyclic aromatic compound.[1] Its structure, featuring a pyridine core with three methyl groups and a hydroxyl group, makes it a valuable scaffold in medicinal chemistry and organic synthesis. The pyridine motif is a cornerstone in the development of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall electronic properties.[2][3] Understanding the synthesis and properties of substituted pyridines like 2,4,6-trimethyl-3-hydroxypyridine is crucial for the rational design of novel bioactive molecules.

Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine: A Practical Approach via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a robust and versatile method for the preparation of substituted pyridines.[4][5][6] This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[4][7] The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine.[5][8]

For the synthesis of 2,4,6-trimethyl-3-hydroxypyridine, a strategic selection of starting materials is paramount. A plausible and efficient pathway involves the reaction of a β-aminocrotonate (an enamine derived from a β-ketoester and ammonia) with an appropriate dicarbonyl compound.

Reaction Scheme:

The overall transformation can be envisioned as follows:

Hantzsch_Synthesis reagents β-Aminocrotonate + Acetylacetone intermediate 1,4-Dihydropyridine Intermediate reagents->intermediate Condensation & Cyclization oxidation Oxidation (e.g., Nitric Acid) intermediate->oxidation product 2,4,6-Trimethyl-3-hydroxypyridine oxidation->product

Caption: Proposed Hantzsch synthesis workflow for 2,4,6-trimethyl-3-hydroxypyridine.

Causality Behind Experimental Choices:
  • Reactants: The choice of a β-aminocrotonate and acetylacetone is strategic. The β-aminocrotonate serves as both the nitrogen source and a two-carbon unit, while acetylacetone provides the remaining carbon framework for the pyridine ring.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps.[4] Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Oxidation: The intermediate 1,4-dihydropyridine is a stable, isolable compound. A subsequent oxidation step is required to achieve the aromatic pyridine ring.[5][8] Common oxidizing agents for this transformation include nitric acid or chromium trioxide. The driving force for this step is the formation of the highly stable aromatic pyridine ring.

Detailed Experimental Protocol:

Step 1: Synthesis of the 1,4-Dihydropyridine Intermediate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add one equivalent of ethyl acetoacetate and an excess of aqueous ammonia. Stir the mixture at room temperature to form the β-aminocrotonate in situ.

  • To this mixture, add one equivalent of acetylacetone.

  • Add ethanol as a solvent to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The 1,4-dihydropyridine intermediate may precipitate out of the solution and can be collected by filtration.

Step 2: Oxidation to 2,4,6-Trimethyl-3-hydroxypyridine

  • Dissolve the crude 1,4-dihydropyridine intermediate in glacial acetic acid in a fume hood.

  • Slowly add a solution of a suitable oxidizing agent (e.g., nitric acid) dropwise while keeping the reaction mixture cool in an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the oxidation is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude 2,4,6-trimethyl-3-hydroxypyridine by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2,4,6-trimethyl-3-hydroxypyridine is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
CAS Number 1123-65-5[1]
Appearance Expected to be a solid at room temperatureInferred from similar structures
pKa Estimated to be around 5-6 and 9-10 (for the pyridinium and hydroxyl protons, respectively)Inferred from related compounds
LogP Estimated to be in the range of 1.5-2.0Inferred from related compounds
Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the three methyl groups, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the chemical shifts of the ring carbons being characteristic of a substituted pyridine.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the loss of methyl groups and other characteristic fragments.

Applications in Drug Development and Research

While specific biological activities of 2,4,6-trimethyl-3-hydroxypyridine are not extensively documented in publicly available literature, its structural features suggest potential applications in several areas of drug discovery and development.

  • Scaffold for Bioactive Molecules: The substituted 3-hydroxypyridine core is a versatile starting point for the synthesis of more complex molecules with potential therapeutic activities. The hydroxyl group can be readily functionalized to introduce various pharmacophores.

  • Potential Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[9][10] Further investigation into the biological properties of 2,4,6-trimethyl-3-hydroxypyridine and its derivatives is warranted.

  • Antioxidant Properties: The presence of a hydroxyl group on the pyridine ring suggests potential antioxidant activity, similar to other hydroxypyridine derivatives.[11] This could be relevant for developing treatments for diseases associated with oxidative stress.

  • Chemical Probe in Biological Systems: As a well-defined small molecule, 2,4,6-trimethyl-3-hydroxypyridine could be utilized as a chemical probe to study biological pathways and protein-ligand interactions.

Conclusion

2,4,6-Trimethyl-3-hydroxypyridine is a synthetically accessible and chemically versatile molecule. The Hantzsch pyridine synthesis provides a reliable and scalable method for its preparation. Its physicochemical properties and the reactivity of its functional groups make it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the biological activities of this compound and its derivatives is encouraged to fully explore its therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Modern Chemistry. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Merck Index. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • YouTube. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Bulletin of the Chemical Society of Japan. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

  • ChemBeast. (2026, January 12). Applications of 2-Ethyl-3-hydroxy-6-methylpyridine in Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Nature. (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2,4,6-TRIMETHYL PYRIDINE. Retrieved from [Link]

Sources

Introduction: The Scientific Imperative for Rigorous Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 2,4,6-Trimethyl-3-hydroxypyridine

This guide provides a comprehensive framework for the definitive characterization of 2,4,6-Trimethyl-3-hydroxypyridine (CAS No. 1123-65-5), a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, the following methodologies are presented not as rigid protocols, but as a logical, self-validating workflow. The rationale behind each technique and procedural step is explained to ensure that researchers, scientists, and drug development professionals can adapt and troubleshoot effectively, grounding their work in solid scientific principles.

2,4,6-Trimethyl-3-hydroxypyridine is a heterocyclic compound whose utility as a synthetic intermediate is growing.[1][2] Like many functionalized pyridines, its potential applications in medicinal chemistry and materials science are significant.[3][4] The hydroxyl and methyl groups on the pyridine ring offer multiple sites for further functionalization, making it a versatile building block. However, its utility is predicated on the unambiguous confirmation of its structure and purity. The presence of isomeric impurities, residual starting materials, or solvents can drastically alter reaction outcomes, biological activity, and safety profiles.

This document outlines a multi-technique approach to establish the identity, purity, and key physicochemical properties of this compound, ensuring data integrity for subsequent research and development.

Section 1: Core Physicochemical Properties

A foundational step in characterization is the compilation of known physical and chemical properties. This data, summarized in Table 1, serves as the primary reference against which all experimental results will be compared.

Table 1: Physicochemical Properties of 2,4,6-Trimethyl-3-hydroxypyridine

Property Value Source
IUPAC Name 2,4,6-trimethylpyridin-3-ol PubChem[5]
CAS Number 1123-65-5 ChemicalBook[6]
Molecular Formula C₈H₁₁NO PubChem[5]
Molecular Weight 137.18 g/mol PubChem[5]
Appearance Expected to be an off-white to beige solid General knowledge

| Theoretical Elemental Composition | C: 70.04%, H: 8.08%, N: 10.21%, O: 11.66% | Calculated |

Section 2: Synthesis and Purification Strategy

While numerous synthetic routes to substituted hydroxypyridines exist, a common conceptual workflow involves the synthesis of the core heterocycle followed by purification to remove byproducts and unreacted starting materials.[7] A biological approach, for instance, may involve the enzymatic hydroxylation of 2,4,6-trimethylpyridine.[8] A chemical synthesis might involve a multi-step reaction culminating in the formation of the substituted pyridine ring.[7]

Regardless of the route, a robust purification strategy is non-negotiable. This typically involves extraction, followed by crystallization or column chromatography, and is monitored at each stage by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase s1 Reactant A + Reactant B s2 Reaction under Controlled Conditions s1->s2 e.g., Solvent, Catalyst, Temp. w1 Quenching & Extraction s2->w1 w2 Drying of Organic Phase w1->w2 w3 Solvent Evaporation w2->w3 p1 Crude Product w3->p1 p2 Recrystallization or Column Chromatography p1->p2 p3 Pure Crystalline Solid p2->p3 end end p3->end Proceed to Characterization

Caption: Generalized workflow for the synthesis and purification of a target compound.

Section 3: Definitive Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The resulting spectrum provides information on the number and types of atoms, their connectivity, and their spatial arrangement.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • Aromatic Proton (1H): A singlet is expected for the proton at the C5 position. Due to the electron-donating effects of the methyl and hydroxyl groups, this peak should appear relatively upfield for an aromatic proton, likely in the range of δ 6.5-7.0 ppm .

  • Hydroxyl Proton (1H): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, is expected. It could range from δ 4.5-5.5 ppm or even higher. Deuterium exchange (D₂O shake) would confirm this peak by causing it to disappear.

  • Methyl Protons (9H): Three distinct singlets are expected for the three non-equivalent methyl groups.

    • The C2 and C6 methyl groups are in different environments due to the C3-hydroxyl group. The C2-methyl will be adjacent to the hydroxyl group, while the C6-methyl is adjacent to the nitrogen.

    • Expected shifts: δ 2.2-2.5 ppm . Each peak will integrate to 3H.

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • Aromatic Carbons (5C): Five distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbon bearing the hydroxyl group (C3) will be significantly shifted downfield.

  • Methyl Carbons (3C): Three distinct signals are expected in the aliphatic region, likely between δ 15-25 ppm .

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh ~10 mg of the purified, dry sample into a clean NMR tube.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample dissolves completely; gentle vortexing may be required.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a calibrated spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the proposed structure.

start Dry, Purified Sample prep Dissolve ~10 mg in ~0.7 mL CDCl3 with TMS start->prep acq Acquire Spectra (1H, 13C, optional 2D) prep->acq 400 MHz Spectrometer proc Process Data (FT, Phasing, Baseline) acq->proc analysis Analyze & Assign Peaks - Chemical Shift - Integration - Multiplicity proc->analysis confirm Structure Confirmed analysis->confirm

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Characteristic IR Absorption Bands (KBr Pellet):

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.[9]

  • C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the methyl groups.

  • C-H Stretch (sp²): A weaker absorption band above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ) for the aromatic C-H bond.

  • C=C and C=N Ring Stretching: Several medium to strong bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.[10]

Protocol for FT-IR Analysis (KBr Method):

  • Preparation: Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Analysis: Identify the key absorption bands and correlate them to the functional groups of the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is 137.18 . High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₁₁NO with high accuracy (calculated exact mass: 137.0841).[5]

  • Key Fragmentation: A prominent fragment would likely be the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z 122 . Other fragmentation patterns could involve the pyridine ring itself. The fragmentation of the related 2,4,6-trimethylpyridine shows a strong molecular ion peak at m/z 121 and a significant fragment at m/z 120.[11][12]

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the analyte from any volatile impurities.

  • Ionization: The sample is ionized in the MS source (e.g., using a 70 eV electron beam for EI).

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Analysis: Identify the molecular ion peak and compare the fragmentation pattern to theoretically derived fragments to support the proposed structure.

Section 4: Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography quantifies purity. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

Rationale for Method Development: Pyridine derivatives can be analyzed using reversed-phase HPLC.[13][14] A C18 column is a good starting point. The mobile phase typically consists of an aqueous component with an organic modifier (like acetonitrile or methanol). An acid additive (e.g., formic or acetic acid) is often used to ensure sharp, symmetrical peaks for basic compounds like pyridines by suppressing the ionization of silanol groups on the silica support and protonating the analyte.[13]

Protocol for HPLC Purity Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm (or a wavelength determined by a UV scan of the analyte).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

  • Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.

  • Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

start Purified Sample prep Prepare Sample Solution (~0.5 mg/mL in Mobile Phase) start->prep run Inject Sample & Run Method prep->run setup Set HPLC Conditions (C18, Gradient, UV 270 nm) setup->run integrate Integrate All Peaks in Chromatogram run->integrate calculate Calculate Purity: (Area_main / Area_total) * 100 integrate->calculate report Purity Report (>99%) calculate->report

Caption: Workflow for HPLC purity analysis.

Section 5: Complementary Physical Characterization

Melting Point Determination

The melting point is a simple, yet powerful, indicator of purity. A pure crystalline solid will have a sharp, well-defined melting range (typically < 1°C), whereas an impure sample will exhibit a broad and depressed melting range.

Protocol:

  • Load a small amount of the dry, crystalline sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C₈H₁₁NO).

Protocol:

  • Submit a small quantity (2-5 mg) of the highly purified and dried sample to a certified analytical laboratory.

  • The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Compare the reported experimental percentages to the theoretical values (see Table 1). A match within ±0.4% is considered confirmation of the elemental composition.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,4,6-Trimethyl-3-hydroxypyridine may not be widely available, prudent laboratory practice dictates handling it with care, based on data from similar compounds like 3-hydroxypyridine and 2,4,6-trimethylpyridine (collidine).[15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust. Avoid contact with skin, eyes, and clothing.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The characterization of 2,4,6-Trimethyl-3-hydroxypyridine requires a systematic and orthogonal approach. By combining spectroscopic techniques (NMR, IR, MS) to confirm the molecular structure with chromatographic and physical methods (HPLC, MP, EA) to establish purity and composition, a complete and defensible analytical data package can be generated. This rigorous characterization is the essential foundation upon which all subsequent research, development, and innovation are built.

References

  • PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. Retrieved from [Link]

  • Kutanovas, S., et al. (2018). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylpyridine. Retrieved from [Link]

  • Nishimura, T., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1378. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Scifinder. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of CH3CH2COOH⋅⋅⋅2,4,6‐trimethylpyridine H‐bonded complex. Retrieved from [Link]

  • Autech. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

Sources

2,4,6-Trimethyl-3-hydroxypyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,6-Trimethyl-3-hydroxypyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the pyridine derivative, 2,4,6-trimethyl-3-hydroxypyridine. It delves into its core identifiers, physicochemical properties, synthesis methodologies, and potential applications, grounded in established scientific principles.

Core Compound Identification

Precise identification is the cornerstone of any chemical research. 2,4,6-Trimethyl-3-hydroxypyridine is registered under a unique CAS number, which ensures unambiguous identification in literature and databases.

IdentifierValueSource
CAS Number 1123-65-5[1][2]
IUPAC Name 2,4,6-trimethylpyridin-3-ol[1]
Molecular Formula C₈H₁₁NO[1]
Canonical SMILES CC1=CC(=NC(=C1O)C)C[1]
InChI Key GWDFAODRANMDFE-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

Understanding the physicochemical properties of a molecule is critical for predicting its behavior in both chemical and biological systems. The following table summarizes key computed properties for 2,4,6-trimethyl-3-hydroxypyridine, which are vital for applications ranging from reaction condition optimization to computational drug design.

PropertyValueUnitSource
Molecular Weight 137.18 g/mol [1]
Monoisotopic Mass 137.084063974Da[1]
Topological Polar Surface Area 33.1Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
XLogP3 1.7[1]

Synthesis Methodologies

The synthesis of substituted hydroxypyridines is a field of active research, driven by their utility as building blocks in pharmaceuticals and materials science. Both biocatalytic and traditional organic synthesis routes offer pathways to these valuable scaffolds.

Biocatalytic Synthesis from 2,4,6-Trimethylpyridine

A novel and green approach to synthesizing 2,4,6-trimethylpyridin-3-ol involves the use of whole-cell biocatalysis. This method leverages the enzymatic machinery of microorganisms to perform selective hydroxylation, a transformation that can be challenging to achieve with high regioselectivity using conventional chemical methods.

Causality of Experimental Choice: The use of whole cells, such as resting cells of Rhodococcus jostii, provides a self-contained system where the necessary enzymes and cofactors are present in their native environment. This avoids the need for costly and complex enzyme purification. The choice of a resting-cell suspension ensures that the catalytic activity is decoupled from cell growth, allowing for a more controlled and efficient biotransformation process.[3]

Experimental Protocol: Whole-Cell Biotransformation

  • Cultivation of Biocatalyst: Culture Rhodococcus jostii TMP1 in an appropriate nutrient-rich medium until a desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

  • Preparation of Resting Cell Suspension: Resuspend the washed cells in the reaction buffer to a specific optical density or cell dry weight concentration.

  • Biotransformation Reaction:

    • Add the substrate, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine), to the resting cell suspension in a reaction vessel.

    • Incubate the mixture under controlled conditions of temperature and agitation to ensure adequate aeration and cell suspension.

  • Monitoring and Extraction:

    • Monitor the progress of the reaction over time by taking aliquots and analyzing them using techniques like HPLC or GC-MS.

    • Upon completion, separate the cells from the supernatant by centrifugation.

    • Extract the product, 2,4,6-trimethylpyridin-3-ol, from the supernatant using an appropriate organic solvent.

  • Purification: Purify the extracted product using standard chromatographic techniques (e.g., column chromatography) to obtain the final compound with high purity.

Logical Workflow for Biocatalytic Synthesis

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Product Isolation Culture Cultivate Rhodococcus jostii Harvest Harvest & Wash Cells Culture->Harvest Suspend Create Resting Cell Suspension Harvest->Suspend Substrate Add Substrate (2,4,6-Trimethylpyridine) Suspend->Substrate Reaction Incubate (Controlled Temp & Agitation) Substrate->Reaction Monitoring Monitor Progress (HPLC/GC-MS) Reaction->Monitoring Extraction Extract Supernatant Monitoring->Extraction Purify Purify (Chromatography) Extraction->Purify Product Final Product (2,4,6-Trimethyl-3-hydroxypyridine) Purify->Product

Caption: Workflow for the biocatalytic synthesis of 2,4,6-trimethyl-3-hydroxypyridine.

Potential Applications in Drug Discovery and Development

While specific applications of 2,4,6-trimethyl-3-hydroxypyridine are not extensively documented, the broader class of hydroxypyridine derivatives is of significant interest in medicinal chemistry. The structural motif is a key component in numerous bioactive compounds.

  • Scaffold for Bioactive Compounds: The hydroxypyridine core is a versatile scaffold for synthesizing molecules with potential therapeutic activities.[4] The hydroxyl group provides a reactive handle for introducing diverse chemical functionalities through reactions like etherification or esterification, enabling the exploration of a vast chemical space in drug discovery programs.[5]

  • Metalloenzyme Inhibition: Hydroxypyridone (the keto tautomer of hydroxypyridine) structures are excellent metal chelators.[6] This property is exploited in the design of inhibitors for metalloenzymes, where the hydroxypyridine moiety can coordinate with the metal ion in the enzyme's active site, leading to inhibition. This approach has been successful in developing treatments for iron overload and is being explored for anticancer and antimicrobial agents.[6]

  • Pharmaceutical Intermediates: Substituted pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] For example, 3-hydroxypyridine is a key intermediate for cholinergic drugs and herbicides.[7] The specific substitution pattern of 2,4,6-trimethyl-3-hydroxypyridine could offer unique steric and electronic properties to fine-tune the activity and selectivity of target molecules.

Logical Framework for Application Potential

G cluster_properties Key Structural Features cluster_applications Potential Applications Core 2,4,6-Trimethyl- 3-hydroxypyridine Hydroxyl Reactive -OH Group Core->Hydroxyl Pyridine Pyridine Ring (Metal Coordination, H-Bonding) Core->Pyridine Methyl Methyl Groups (Steric & Electronic Effects) Core->Methyl Scaffold Bioactive Scaffolds Hydroxyl->Scaffold Intermediate Specialty Intermediates Hydroxyl->Intermediate Chelator Metalloenzyme Inhibitors Pyridine->Chelator Pyridine->Intermediate Methyl->Intermediate

Caption: Relationship between the structure of 2,4,6-trimethyl-3-hydroxypyridine and its potential applications.

Safety and Handling

Specific safety data for 2,4,6-trimethyl-3-hydroxypyridine is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related pyridine derivatives, such as 2,4,6-collidine and 3-hydroxypyridine, until specific toxicological data is established.

  • General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Self-Validating Protocol: Always consult the supplier-specific Safety Data Sheet (SDS) before handling any chemical. The absence of comprehensive data necessitates treating the compound as potentially hazardous. Perform a thorough risk assessment before commencing any experimental work.

References

  • PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kutanovas, S., Rutkiene, R., Urbelis, G., & Meškys, R. (n.d.). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate. Retrieved from [Link]

  • Loba Chemie. (2016). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Hider, R. C., & Kong, X. (2010). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. MedChemComm, 1(1), 18-27. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

Sources

Physical and chemical properties of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Trimethyl-3-hydroxypyridine

Introduction: The Strategic Value of Substituted Hydroxypyridines

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, serving as foundational frameworks for a multitude of therapeutic agents.[1][2] Among these, the 3-hydroxypyridine motif is particularly noteworthy due to its unique electronic properties, capacity for hydrogen bonding, and versatile reactivity. This guide focuses on a specific, strategically substituted derivative: 2,4,6-trimethyl-3-hydroxypyridine.

The introduction of methyl groups at the 2, 4, and 6 positions sterically hinders the nitrogen atom and electronically modifies the pyridine ring, influencing the compound's pKa, nucleophilicity, and metabolic stability. These modifications are not trivial; they are deliberate design choices that can fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the core physicochemical properties of 2,4,6-trimethyl-3-hydroxypyridine, offering insights into its synthesis, characterization, and potential applications for researchers in pharmacology and materials science.

Molecular Structure and Identification

A clear understanding of a compound's identity is the bedrock of all subsequent research. The structural and naming conventions for 2,4,6-trimethyl-3-hydroxypyridine are outlined below.

Figure 1: Chemical structure of 2,4,6-trimethylpyridin-3-ol.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2,4,6-trimethylpyridin-3-ol PubChem[3]
CAS Number 1123-65-5 ChemicalBook[4]
Molecular Formula C₈H₁₁NO PubChem[3]
Molecular Weight 137.18 g/mol PubChem[3]
Canonical SMILES CC1=CC(=NC(=C1O)C)C PubChem[3]

| InChI Key | GWDFAODRANMDFE-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Properties

Experimental data for 2,4,6-trimethyl-3-hydroxypyridine is not widely published. Therefore, we present its computed properties alongside the well-documented experimental data for its parent non-hydroxylated analog, 2,4,6-trimethylpyridine (also known as collidine), to provide a scientifically grounded basis for estimation and comparison. The addition of a hydroxyl group is expected to significantly increase the melting point and boiling point due to hydrogen bonding, and alter its solubility profile and pKa.

Table 2: Physical and Chemical Properties | Property | 2,4,6-Trimethyl-3-hydroxypyridine | 2,4,6-Trimethylpyridine (Collidine) | Rationale for Comparison | | :--- | :--- | :--- | :--- | | Physical State | Solid (Predicted) | Liquid | The -OH group introduces strong intermolecular hydrogen bonding, favoring a solid state at room temperature. | | Melting Point | Not available | -43 to -46 °C |[5][6][7][8][9][10] | Expected to be significantly higher than collidine due to hydrogen bonding. | | Boiling Point | Not available | 170.4 - 172 °C |[5][6][7][9][10][11] | Expected to be significantly higher than collidine. | | Density | Not available | ~0.917 g/mL at 25 °C |[7][9][10] | Likely to be higher due to the heavier oxygen atom and potentially more efficient crystal packing. | | pKa (of conjugate acid) | Not available | 7.43 |[10][11][12] | The electron-donating methyl groups and the electron-withdrawing hydroxyl group will both influence basicity. The net effect requires experimental determination but may be slightly lower than collidine. | | Water Solubility | Not available | 35 g/L at 20 °C |[10][11] | The polar hydroxyl group should enhance water solubility compared to collidine. | | Solubility (Organic) | Soluble in polar organic solvents (Predicted) | Soluble in methanol, ethanol, ether, chloroform, benzene, toluene |[6][11] | Expected to be soluble in alcohols, DMSO, and DMF, with potentially lower solubility in non-polar solvents like hexane. | | logP (Octanol/Water) | 1.7 (Computed) | 1.88 - 1.9 (Experimental) |[5][11] | The computed value suggests it remains a relatively lipophilic molecule, a key parameter for drug-likeness. |

Chemical Properties and Reactivity

Tautomerism: The Hydroxy-Pyridone Equilibrium

A critical chemical feature of hydroxypyridines is their ability to exist in tautomeric forms. While 2- and 4-hydroxypyridines predominantly exist as their pyridone tautomers, 3-hydroxypyridine presents a more complex equilibrium. It cannot form a neutral keto tautomer but can exist as a zwitterionic pyridone form, particularly in polar solvents.[13][14][15]

The trimethyl-substituted derivative is expected to follow this principle. The equilibrium between the neutral phenol form and the zwitterionic pyridone form is crucial as the two tautomers exhibit different chemical properties, including aromaticity, dipole moment, and hydrogen bonding capabilities, which in turn affect their biological activity and formulation characteristics.[14]

Figure 2: Tautomeric equilibrium of 2,4,6-trimethyl-3-hydroxypyridine. Note: Generic structures used for illustration.

The electron-donating nature of the three methyl groups increases the electron density in the pyridine ring, which can influence the basicity of the nitrogen and the acidity of the hydroxyl proton, thereby shifting this equilibrium. Researchers must consider the solvent system used in experiments, as this will dictate the dominant tautomeric form.

Reactivity Profile
  • Nucleophilicity: The parent 3-hydroxypyridine can act as a nucleophile through either the hydroxyl oxygen or the ring nitrogen. The steric hindrance from the methyl groups at the 2 and 6 positions in 2,4,6-trimethyl-3-hydroxypyridine will significantly diminish the reactivity of the nitrogen atom, making reactions with electrophiles more likely to occur at the less-hindered hydroxyl group (O-alkylation, O-acylation).

  • Basicity: The parent amine, 2,4,6-trimethylpyridine, is well-known as a non-nucleophilic, sterically hindered base used in organic synthesis to quench acids without interfering with electrophilic centers.[12] While the hydroxyl group reduces the basicity compared to collidine, 2,4,6-trimethyl-3-hydroxypyridine can still function as a mild base.

  • Oxidation: The methyl groups can be oxidized under strong conditions. For instance, oxidation of 2,4,6-trimethylpyridine with potassium permanganate yields 2,4,6-pyridinetricarboxylic acid.[12] Similar reactivity can be expected for the hydroxylated derivative, though the hydroxyl group may require protection.

Synthesis and Characterization

Biocatalytic Synthesis

A novel and green approach to synthesizing 2,4,6-trimethylpyridin-3-ol involves the bioconversion of 2,4,6-trimethylpyridine using whole-cell catalysis.

Protocol: Synthesis via Rhodococcus jostii TMP1 [16]

  • Rationale: This method leverages the enzymatic machinery of microorganisms to perform selective hydroxylation of the aromatic ring, a transformation that can be challenging to achieve with high regioselectivity using traditional chemical methods.

  • Culture Preparation: Cultivate Rhodococcus jostii TMP1 in a suitable nutrient broth until a desired cell density is reached.

  • Cell Harvesting: Centrifuge the culture to harvest the cells. Wash the cell pellet with a phosphate buffer (e.g., 50 mM, pH 7.0) to remove residual medium.

  • Biotransformation: Resuspend the washed cells in the same buffer to a specific optical density. Add 2,4,6-trimethylpyridine (the substrate) to the cell suspension.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking to ensure proper aeration.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Isolation: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic extract and purify the resulting crude product using column chromatography on silica gel to yield pure 2,4,6-trimethylpyridin-3-ol.

workflow cluster_synthesis Biocatalytic Synthesis cluster_characterization Characterization s1 Culture R. jostii s2 Harvest & Wash Cells s1->s2 s3 Resuspend Cells & Add Substrate (2,4,6-Trimethylpyridine) s2->s3 s4 Incubate with Shaking s3->s4 s5 Isolate & Purify Product s4->s5 c1 Structural Verification (NMR) s5->c1 Purified Compound c2 Functional Group ID (IR) s5->c2 Purified Compound c3 Purity Analysis (HPLC/LC-MS) s5->c3 Purified Compound c4 Thermal Properties (DSC/MP) s5->c4 Purified Compound

Figure 3: Workflow for the biocatalytic synthesis and subsequent characterization of 2,4,6-trimethyl-3-hydroxypyridine.

Spectroscopic Characterization

The definitive identification of the synthesized compound relies on a combination of spectroscopic methods.

Protocol: Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of a molecule.

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show:

      • A singlet for the aromatic proton at the 5-position.

      • Three distinct singlets for the three methyl groups (at positions 2, 4, and 6), with chemical shifts influenced by their position relative to the nitrogen and hydroxyl group.

      • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

    • ¹³C NMR: The spectrum will show eight distinct carbon signals:

      • Five aromatic carbon signals (C2-C6), with the C3 carbon bearing the hydroxyl group shifted significantly downfield.

      • Three signals for the methyl carbons.

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

    • Acquire the spectrum using a KBr pellet or as a thin film. Key expected absorptions include:

      • A broad O-H stretching band around 3200-3400 cm⁻¹.

      • Aromatic C-H stretching just above 3000 cm⁻¹.

      • Aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.

      • C=C and C=N stretching bands in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.

      • A strong C-O stretching band around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight and information about the fragmentation pattern, confirming the molecular formula.

    • Using electrospray ionization (ESI), the spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 138.09.

Applications in Drug Discovery and Research

The 2,4,6-trimethyl-3-hydroxypyridine scaffold is a valuable starting point for the synthesis of more complex molecules. The strategic placement of the methyl groups provides steric shielding, which can prevent unwanted metabolism at the adjacent positions, a common strategy in drug design to increase a compound's half-life.

A recent study on selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma utilized a closely related core, 6-amino-2,4,5-trimethylpyridin-3-ol.[3] This highlights the utility of the trimethylpyridinol scaffold as a privileged structure for kinase inhibitor design. The hydroxyl group serves as a key handle for further functionalization, allowing for the construction of compound libraries to probe structure-activity relationships (SAR).

Conclusion

2,4,6-trimethyl-3-hydroxypyridine is a compound with significant untapped potential. While detailed experimental data remains to be broadly published, its properties can be reliably inferred from its structure and comparison to well-characterized analogs. Its unique combination of a hindered pyridine core and a reactive hydroxyl group makes it an attractive building block for medicinal chemists. The development of efficient biocatalytic routes for its synthesis further enhances its accessibility for research and development. This guide provides a foundational understanding for scientists looking to exploit the strategic advantages of this promising heterocyclic scaffold.

References

  • 2,4,6-Trimethylpyridine. (n.d.). In mVOC 4.0. Retrieved January 15, 2026, from [Link]

  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

  • 2,4,6-trimethyl pyridine, 108-75-8. (n.d.). In The Good Scents Company. Retrieved January 15, 2026, from [Link]

  • 2,4,6-Trimethylpyridine. (n.d.). In Merck Index. Retrieved January 15, 2026, from [Link]

  • H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. (n.d.). In SpectraBase. Retrieved January 15, 2026, from [Link]

  • 2,4,6-Trimethylpyridine | C8H11N | CID 7953. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

  • Kutanovas, S., et al. (2017). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate. [Link]

  • 2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). In SpectraBase. Retrieved January 15, 2026, from [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0245808). (n.d.). In NP-MRD. Retrieved January 15, 2026, from [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). In ChemTube3D. Retrieved January 15, 2026, from [Link]

  • 2,4,6-trimethylpyridine. (n.d.). In Stenutz. Retrieved January 15, 2026, from [Link]

  • 2,4,6-Collidine (2,4,6-Trimethylpyridine). (n.d.). In Chemical Point. Retrieved January 15, 2026, from [Link]

  • Pyridine, 2,4,6-trimethyl-. (n.d.). In NIST WebBook. Retrieved January 15, 2026, from [Link]

  • Pyridine, 2,4,6-trimethyl-, hydrochloride. (n.d.). In NIST WebBook. Retrieved January 15, 2026, from [Link]

  • Pyridine, 2,4,6-trimethyl-, hydrochloride | C8H12ClN | CID 519418. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.). In ResearchGate. Retrieved January 15, 2026, from [Link]

  • 2,4,6-Trimethyl pyridine - Optional[ATR-IR] - Spectrum. (n.d.). In SpectraBase. Retrieved January 15, 2026, from [Link]

  • Hydroxypyridine-Pyridone Tautomerism. (2010, February 11). YouTube. [Link]

  • Preparation method for 2,4,6-trimethyl pyridine. (2012).
  • 2,4,6-TRIMETHYL PYRIDINE. (n.d.). In Loba Chemie. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). National Institutes of Health. [Link]

  • Pyridine, 2,4,6-trimethyl-. (n.d.). In NIST WebBook. Retrieved January 15, 2026, from [Link]

  • 2,4,6-Trimethylpyridine. (n.d.). In ChemBK. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Antioxidant Mechanism of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,4,6-Trimethyl-3-hydroxypyridine, a synthetic derivative of 3-hydroxypyridine, is a compound of significant interest in pharmacology and drug development due to its potent antioxidant, antihypoxic, and membrane-protective properties.[1] Widely known as Mexidol or Emoxypine, its efficacy is rooted in a multifaceted mechanism of action that addresses the detrimental effects of oxidative stress, a key pathological factor in conditions like ischemic stroke, neurodegenerative diseases, and myocardial infarction.[1][2] This guide provides a detailed exploration of the core antioxidant mechanisms of 2,4,6-Trimethyl-3-hydroxypyridine, delineates its structure-activity relationship, and presents standardized experimental protocols for the rigorous evaluation of its antioxidant capacity. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's protective actions.

Introduction: The Significance of 2,4,6-Trimethyl-3-hydroxypyridine

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a primary driver of cellular damage.[3][4] ROS can inflict damage on crucial biomolecules, including lipids, proteins, and DNA, leading to impaired cellular function and contributing to a wide array of diseases.[3]

2,4,6-Trimethyl-3-hydroxypyridine has emerged as a powerful therapeutic agent capable of mitigating this damage.[5][6] Its chemical architecture, featuring a 3-hydroxypyridine core, enables it to function as a highly effective inhibitor of free-radical oxidation.[1][2][7] The molecule's therapeutic profile is further enhanced when formulated as a succinate salt (Emoxypine Succinate or Mexidol), as the succinate component participates in the Krebs cycle, supporting cellular energy metabolism, particularly under hypoxic conditions.[1][2] This dual-action profile—direct antioxidant defense and metabolic support—makes it a compelling candidate for treating pathologies where oxidative stress and energy depletion are central.[1][2]

Structure-Activity Relationship: The Chemical Basis of Antioxidant Action

The antioxidant prowess of 2,4,6-Trimethyl-3-hydroxypyridine is intrinsically linked to its chemical structure. The key functional group responsible for its activity is the hydroxyl (-OH) group positioned at the 3rd position of the pyridine ring.

Caption: Chemical structure of 2,4,6-Trimethyl-3-hydroxypyridine.[8]

The phenolic hydroxyl group is the primary site of action. Its ability to donate a hydrogen atom to a free radical is the cornerstone of the molecule's scavenging capacity. Theoretical studies using density functional theory (DFT) confirm that the O-H bond dissociation enthalpy (BDE) is the lowest among all C-H and O-H bonds in the molecule, making hydrogen atom transfer (HAT) the most energetically favorable antioxidant mechanism in apolar environments.[9] The electron-donating methyl groups on the pyridine ring further stabilize the resulting phenoxyl radical, enhancing its antioxidant efficacy.

Core Antioxidant Mechanisms

The protective effects of 2,4,6-Trimethyl-3-hydroxypyridine are exerted through a combination of direct and indirect mechanisms.

Direct Free Radical Scavenging

The principal mechanism is the direct neutralization of harmful free radicals. This is achieved primarily through a Hydrogen Atom Transfer (HAT) pathway.[9][10]

Mechanism: A free radical (R•) abstracts the hydrogen atom from the hydroxyl group of the hydroxypyridine molecule (ArOH), resulting in the formation of a stable, non-radical species (RH) and a resonance-stabilized aryloxyl radical (ArO•). This action effectively terminates the radical chain reaction.

ArOH + R• → ArO• + RH

This direct scavenging is crucial for neutralizing highly reactive species like peroxyl (ROO•) and hydroxyl (•OH) radicals.[11]

HAT_Mechanism Molecule 2,4,6-Trimethyl- 3-hydroxypyridine (ArOH) Transition Molecule->Transition H Atom Donation Radical Free Radical (R•) Radical->Transition Products Stabilized Radical (ArO•) + Neutralized Molecule (RH) Transition->Products Reaction

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Inhibition of Lipid Peroxidation

One of the most damaging processes initiated by oxidative stress is lipid peroxidation, a chain reaction that degrades lipids in cell membranes, leading to loss of membrane integrity and function.[1][3][12] 2,4,6-Trimethyl-3-hydroxypyridine is a potent inhibitor of this process.[1][13]

It acts as a chain-breaking antioxidant by intercepting lipid peroxyl radicals (LOO•), thereby preventing the propagation of the peroxidation cascade.[1][2] Furthermore, it has demonstrated membrane-protective properties by influencing the lipid composition of cell membranes, which helps to stabilize them and preserve their structural and functional integrity.[1][13]

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, 2,4,6-Trimethyl-3-hydroxypyridine also exerts indirect antioxidant effects by positively modulating the body's own defense systems. Studies have shown that it can increase the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[5][7][13] These enzymes are critical for detoxifying endogenous ROS. For example, SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, which is then neutralized by catalase and GPx.[5][7][13]

Metal Ion Chelation

Certain 3-hydroxypyridine derivatives are also known to be effective chelators of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[5][11][14] By binding these pro-oxidant metals, they prevent their participation in Fenton-type reactions, which generate the highly destructive hydroxyl radical.[11] This chelating ability provides an additional, preventative layer of antioxidant protection.[5][6][15]

Experimental Protocols for Efficacy Assessment

To quantify the antioxidant capacity of 2,4,6-Trimethyl-3-hydroxypyridine, a series of standardized in vitro and cell-based assays are employed. Each protocol is designed to probe a specific aspect of its antioxidant mechanism.

In Vitro Assay: DPPH Radical Scavenging Activity

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[16][17] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.[16][17][18]

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,4,6-Trimethyl-3-hydroxypyridine in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The DPPH solution should be freshly made and protected from light.[17][18]

  • Reaction Setup: In a 96-well microplate, add serial dilutions of the test compound to the wells. Add a fixed volume of the DPPH working solution to each well.[16][17]

  • Controls: Include a positive control (a known antioxidant like Ascorbic Acid or Trolox) and a blank control (solvent + DPPH solution).[17]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[16][18]

  • Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH, typically around 517 nm, using a microplate spectrophotometer.[16][17][18]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[17] The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_DPPH Prepare DPPH Working Solution Mix Mix Sample/Control with DPPH in Microplate Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of Test Compound Prep_Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH assay.

Ex Vivo Assay: Thiobarbituric Acid Reactive Substances (TBARS) for Lipid Peroxidation

The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of this process.[12][19][20]

Methodology:

  • Sample Preparation: Homogenize a biological sample (e.g., tissue homogenate, cell lysate) with and without the test compound (2,4,6-Trimethyl-3-hydroxypyridine). Induce lipid peroxidation using an agent like CuCl₂ or FeSO₄.[12]

  • Reaction: Add an acidic solution (e.g., trichloroacetic acid) to precipitate proteins and stop the reaction. Centrifuge to collect the supernatant.

  • TBA Reaction: Add thiobarbituric acid (TBA) solution to the supernatant. Heat the mixture at high temperature (e.g., 95°C) for a set time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.[12]

  • Measurement: After cooling, measure the absorbance of the MDA-TBA adduct spectrophotometrically at approximately 532 nm.[12]

  • Quantification: Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with a known concentration of MDA.[3][12] A reduction in the absorbance of the sample treated with the test compound compared to the untreated, induced sample indicates inhibition of lipid peroxidation.

Table 1: Summary of Antioxidant Assessment Methods

Assay NamePrincipleMeasured EndpointPrimary Mechanism Assessed
DPPH Assay Neutralization of the stable DPPH radical by hydrogen/electron donation.[16][17]Decrease in absorbance at ~517 nm.[17]Direct Radical Scavenging (HAT/SET)
TBARS Assay Reaction of malondialdehyde (MDA), a lipid peroxidation product, with thiobarbituric acid (TBA).[12][20]Absorbance of the MDA-TBA adduct at ~532 nm.[12]Inhibition of Lipid Peroxidation

Conclusion and Future Directions

2,4,6-Trimethyl-3-hydroxypyridine stands out as a synthetic antioxidant with a robust and multifaceted mechanism of action. Its ability to directly scavenge free radicals, potently inhibit lipid peroxidation, and modulate endogenous antioxidant defenses provides a comprehensive shield against oxidative damage.[1][2][13] The well-defined structure-activity relationship, centered on the reactive 3-hydroxyl group, offers a clear basis for its efficacy.

Future research should continue to explore its application in complex disease models, particularly in neurodegenerative and cardiovascular disorders where oxidative stress is a critical component. Further investigation into its long-term effects on the enzymatic antioxidant network and its potential synergistic effects when combined with other therapeutic agents could unveil new avenues for its clinical use. The protocols outlined herein provide a standardized framework for the continued evaluation and characterization of this promising protective agent.

References

  • The Science Behind Mexidol: Unpacking the Benefits of Emoxypine Succin
  • Emoxypine - Wikipedia. Wikipedia.
  • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC - NIH.
  • TBARS (Lipid Peroxidation) Assay - Cell Biolabs, Inc. Cell Biolabs, Inc..
  • TBARS - Wikipedia. Wikipedia.
  • TBARS Parameter™ Kit for Measuring Oxid
  • TBARS Malondialdehyde Oxidative Stress Assay - Ethos Biosciences. Ethos Biosciences.
  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol - Benchchem. BenchChem.
  • Understanding the Pharmacological Profile of Emoxypine Succin
  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC - PubMed Central.
  • An overview of the mechanism of action of Emoxypine and its succinate derivative.
  • DPPH Radical Scavenging Assay - MDPI. MDPI.
  • Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC - PubMed Central.
  • Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment - Royal Society Publishing. The Royal Society.
  • [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed.
  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - NIH.
  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - ResearchGate.
  • Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - RSC Publishing. Royal Society of Chemistry.
  • Application Notes: The Use of 3-Methyl-4-hydroxypyridine and its Analogs in Antioxidant Assays - Benchchem. BenchChem.
  • 2,4,6-Trimethyl-3-hydroxypyridine | C8H11NO | CID 147625 - PubChem.
  • Free radical scavenging properties of pyrimidine derivatives - PMC - NIH.

Sources

An In-depth Technical Guide to 2,4,6-Trimethyl-3-hydroxypyridine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] Within this vast chemical space, 2,4,6-trimethyl-3-hydroxypyridine emerges as a highly valuable, polysubstituted precursor. Its specific arrangement of an activating hydroxyl group and three methyl groups on the pyridine core offers a nuanced platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, core reactivity, and strategic applications, tailored for researchers, scientists, and drug development professionals. We will delve into both established chemical principles and cutting-edge biocatalytic methods, providing field-proven insights and detailed experimental protocols to empower your next synthetic endeavor.

Core Molecular Profile and Physicochemical Properties

2,4,6-Trimethyl-3-hydroxypyridine, also known by its IUPAC name 2,4,6-trimethylpyridin-3-ol, is a crystalline solid whose utility is anchored in its distinct structural features.[3] The strategic placement of electron-donating methyl groups and a nucleophilic hydroxyl function dictates its reactivity and potential as a synthetic intermediate.

Table 1: Physicochemical and Spectroscopic Identifiers

PropertyValueSource
IUPAC Name 2,4,6-trimethylpyridin-3-olPubChem[3]
CAS Number 1123-65-5PubChem[3]
Molecular Formula C₈H₁₁NOPubChem[3]
Molecular Weight 137.18 g/mol PubChem[3]
Appearance Crystalline solidGeneral Knowledge
pKa 7.43 (of parent 2,4,6-collidine)Wikipedia[4]
Key Spectroscopic Data NMR, IR, and MS data are available for verification of structure.General Knowledge

Note: The pKa value is for the conjugate acid of the parent compound, 2,4,6-trimethylpyridine (collidine), and serves as a useful reference for the basicity of the pyridine nitrogen.

A critical aspect of hydroxypyridines is the potential for tautomerism. While 2-hydroxypyridine and 4-hydroxypyridine exist in equilibrium with their corresponding pyridone forms, 3-hydroxypyridines do not form a stable keto tautomer.[5] This locks the hydroxyl group's functionality, ensuring it behaves predictably as a phenol-like nucleophile, a key attribute for its role as a precursor.

Strategic Synthesis of the Precursor

Access to this valuable precursor can be achieved through several routes, including classical organic synthesis and modern biocatalytic methods that offer a greener footprint.

Chemical Synthesis Pathways

The traditional synthesis of the core 2,4,6-trimethylpyridine (collidine) structure is often accomplished via the Hantzsch pyridine synthesis.[4] This involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (acetaldehyde), and an ammonia source.

Subsequent hydroxylation of the C-3 position of the pre-formed collidine ring is a more challenging step. Direct electrophilic hydroxylation can be difficult due to the high reactivity of the ring and potential for side reactions. A more controlled, modern approach involves electrochemical C-H hydroxylation. This technique, often performed in a continuous flow reactor, can hydroxylate electron-rich arenes and heterocycles with high regioselectivity.[6] The process typically uses a graphite or platinum anode and a supporting electrolyte system, such as trifluoroacetic acid (TFA) and a non-nucleophilic base like 2,6-lutidine, to facilitate the reaction.[6]

Biocatalytic Synthesis: A Green Chemistry Approach

A highly attractive and sustainable method for synthesizing 2,4,6-trimethyl-3-hydroxypyridine is through whole-cell biocatalysis.[7] This approach leverages the inherent enzymatic machinery of microorganisms to perform selective oxidations under mild, aqueous conditions. Specifically, resting cells of Rhodococcus jostii TMP1 have been shown to efficiently convert 2,4,6-trimethylpyridine directly into 2,4,6-trimethyl-3-hydroxypyridine.[7]

The causality behind this choice of methodology is rooted in efficiency and selectivity. Chemical hydroxylation of a polysubstituted, activated pyridine ring can lead to a mixture of products and require harsh reagents. In contrast, the monooxygenase enzymes within Rhodococcus can exhibit remarkable regioselectivity, targeting a specific C-H bond for oxidation, thus minimizing byproduct formation and simplifying purification.[8][9] This method represents a significant advancement, aligning with the principles of green chemistry by reducing waste and avoiding hazardous reagents.[10]

G cluster_prep Biocatalyst Preparation cluster_bioconversion Whole-Cell Bioconversion cluster_purification Product Isolation N1 Culture Rhodococcus jostii TMP1 in nutrient-rich medium N2 Harvest cells via centrifugation N1->N2 N3 Wash cells with phosphate buffer N2->N3 N4 Resuspend resting cells in buffer N3->N4 Transfer of prepared biocatalyst N5 Add 2,4,6-trimethylpyridine (Substrate) N4->N5 N6 Incubate with aeration (e.g., 30°C, 200 rpm) N5->N6 N7 Separate cells from supernatant N6->N7 Reaction completion N8 Extract supernatant with organic solvent N7->N8 N9 Purify via chromatography or recrystallization N8->N9 N10 2,4,6-Trimethyl-3-hydroxypyridine N9->N10 Final Product

Caption: Workflow for the biocatalytic synthesis of 2,4,6-trimethyl-3-hydroxypyridine.

Core Reactivity and Synthetic Utility

The synthetic power of 2,4,6-trimethyl-3-hydroxypyridine stems from two primary reactive sites: the phenolic hydroxyl group and the activated pyridine ring.

Transformations of the Hydroxyl Group

The C-3 hydroxyl group behaves as a potent nucleophile, enabling a suite of high-yield transformations.

  • O-Alkylation and O-Acylation: Standard Williamson ether synthesis or esterification conditions can be used to introduce a vast array of alkyl or acyl groups. This is fundamental for modifying the molecule's steric and electronic properties or for installing protecting groups.

  • Conversion to Triflates for Cross-Coupling: A cornerstone of modern pyridine functionalization is the conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate, -OTf) group. This transforms the oxygen into an excellent leaving group, enabling powerful palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This two-step sequence (triflation followed by cross-coupling) is arguably the most robust method for forming new carbon-carbon or carbon-heteroatom bonds at the C-3 position.

Reactions Involving the Pyridine Ring

The pyridine ring, enriched by four electron-donating groups (three methyl, one hydroxyl), is activated towards electrophilic substitution. However, the primary utility often lies in leveraging the existing substituents to build molecular complexity. For instance, derivatives of this scaffold, such as 6-amino-2,4,5-trimethylpyridin-3-ol, have been synthesized and serve as key intermediates for creating libraries of bioactive compounds.[11] In these cases, the precursor's core structure is modified, for example, through Buchwald-Hartwig amination at a halogenated position, to generate new analogs with therapeutic potential.[11]

Reactivity cluster_OH Hydroxyl Group Reactions cluster_Coupling Cross-Coupling Applications start 2,4,6-Trimethyl- 3-hydroxypyridine triflate Triflation (Tf₂O, base) start->triflate ether O-Alkylation (R-X, base) start->ether ester O-Acylation (Acyl chloride) start->ester triflate_prod 3-Triflyloxy Derivative triflate->triflate_prod ether_prod 3-Alkoxy Derivative ether->ether_prod ester_prod 3-Acyloxy Derivative ester->ester_prod suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) triflate_prod->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) triflate_prod->buchwald suzuki_prod 3-Aryl Derivative suzuki->suzuki_prod buchwald_prod 3-Amino Derivative buchwald->buchwald_prod

Caption: Key reaction pathways originating from 2,4,6-trimethyl-3-hydroxypyridine.

Application in Drug Discovery and Medicinal Chemistry

The trimethyl-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1][12] Its derivatives have been investigated for a range of therapeutic applications.

A notable example is the design of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC).[13] Researchers have designed and synthesized novel series of aminotrimethylpyridinol derivatives, using a closely related scaffold, which demonstrate potent and selective FGFR4 inhibitory activity.[13][14] In these studies, the pyridinol core acts as a rigid scaffold to correctly orient pharmacophoric elements—such as substituted aniline moieties—into the ATP-binding pocket of the kinase. The methyl groups provide steric bulk and can be used to fine-tune binding interactions and metabolic stability, while the hydroxyl (or subsequent amino) group acts as a critical hydrogen bond donor or acceptor.[14]

The development of 6-amino-2,4,5-trimethylpyridin-3-ols as antiangiogenic agents further underscores the scaffold's value.[11] By starting with a related pyridoxine-derived intermediate and introducing various amino groups via Buchwald-Hartwig amination, scientists have created compounds with significant antitumor activities, demonstrating the modularity and power of this precursor in building libraries for drug screening.[11]

Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following self-validating protocols are provided.

Protocol: Biocatalytic Synthesis of 2,4,6-trimethylpyridin-3-ol[7]
  • 1. Biocatalyst Preparation:

    • Inoculate a sterile nutrient broth with Rhodococcus jostii TMP1.

    • Incubate at 30°C with shaking (200 rpm) until the late exponential growth phase is reached.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Discard the supernatant and wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.2).

  • 2. Whole-Cell Biotransformation:

    • Resuspend the washed cell pellet in the same phosphate buffer to a specified optical density (e.g., OD₆₀₀ = 10).

    • Transfer the cell suspension to a baffled Erlenmeyer flask.

    • Add 2,4,6-trimethylpyridine (substrate) to a final concentration of 1-5 g/L. Note: Substrate toxicity may require fed-batch addition.

    • Incubate the reaction mixture at 30°C with vigorous shaking (200 rpm) to ensure sufficient aeration for the monooxygenase activity.

    • Monitor the reaction progress by periodically taking samples and analyzing them via HPLC or GC-MS.

  • 3. Product Isolation and Purification:

    • Once the reaction has reached completion (typically 24-48 hours), centrifuge the mixture to pellet the bacterial cells.

    • Collect the supernatant, which contains the product.

    • Extract the supernatant multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 2,4,6-trimethyl-3-hydroxypyridine.

Protocol: Suzuki-Miyaura Cross-Coupling via a Triflate Intermediate
  • 1. Synthesis of the Triflate Intermediate:

    • Dissolve 2,4,6-trimethyl-3-hydroxypyridine (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.5 equiv).

    • Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise via syringe, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash chromatography to obtain the 2,4,6-trimethylpyridin-3-yl triflate.

  • 2. Suzuki-Miyaura Cross-Coupling:

    • To an oven-dried flask, add the triflate intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (K₂CO₃) (3.0 equiv).

    • Evacuate and backfill the flask with an inert gas.

    • Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to reflux (e.g., 90-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the final 3-aryl-2,4,6-trimethylpyridine product.

Conclusion

2,4,6-Trimethyl-3-hydroxypyridine is far more than a simple substituted heterocycle; it is a strategically designed precursor that offers synthetic chemists a reliable and versatile entry point into complex, high-value molecules. Its locked phenolic hydroxyl group allows for precise functionalization via modern cross-coupling chemistry, while the fully substituted pyridine core provides a stable and tunable scaffold. The advent of efficient biocatalytic production routes further enhances its appeal, offering a sustainable alternative to traditional chemical synthesis. For professionals in drug discovery and materials science, mastering the application of this precursor is a key step toward the rational design of next-generation therapeutics and functional materials.

References

  • 2,4,6-Trimethylpyridine. Wikipedia.[Link]

  • A GENERAL SYNTHESIS OF CYCLOBUTANONES FROM OLEFINS AND TERTIARY AMIDES. Organic Syntheses Procedure.[Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed.[Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry.[Link]

  • 2,4,6-Trimethyl-3-hydroxypyridine. PubChem, National Center for Biotechnology Information.[Link]

  • 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate.[Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central, National Institutes of Health.[Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. PubMed.[Link]

  • Pyridine scaffold-bearing drugs in therapeutic applications. ResearchGate.[Link]

  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. ResearchGate.[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central, National Institutes of Health.[Link]

  • 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark.[Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate.[Link]

  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica.[Link]

  • Biocatalytic synthesis of peptidic natural products and related analogues. PubMed Central, National Institutes of Health.[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed.[Link]

  • Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Graz University of Technology.[Link]

  • Electrochemical aromatic C–H hydroxylation in continuous flow. PubMed Central, National Institutes of Health.[Link]

  • Hydroxypyridine-Pyridone Tautomerism. YouTube.[Link]

  • Microbial hydroxylation of (+/-)- and (-)-(2Z,4E)-5-(1',2'-epoxy-2',6',6'-trimethylcyclohexyl)-3-methyl-2,4-pentadienoic acid into (+/-)- and (-)-xanthoxin. PubMed.[Link]

Sources

An In-Depth Technical Guide to 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethyl-3-hydroxypyridine (IUPAC name: 2,4,6-trimethylpyridin-3-ol), a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. This document delves into the compound's discovery and historical context, its physicochemical properties, detailed synthesis protocols, and a review of its known and potential biological activities. The guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical insights into the utility of this substituted pyridine.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of a hydroxyl group at the 3-position of the pyridine ring, as seen in 3-hydroxypyridines, imparts unique electronic and hydrogen-bonding properties, making them attractive building blocks for drug design.[3] 2,4,6-Trimethyl-3-hydroxypyridine, a specific substituted 3-hydroxypyridine, presents an interesting case for exploration due to the influence of the methyl groups on its steric and electronic characteristics. This guide aims to consolidate the available scientific knowledge on this compound, providing a detailed technical resource for its synthesis, characterization, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of 2,4,6-trimethyl-3-hydroxypyridine are summarized below.

PropertyValueSource
IUPAC Name 2,4,6-trimethylpyridin-3-ol[4]
CAS Number 1123-65-5[4][5]
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
Canonical SMILES CC1=CC(=C(O)C(=N1)C)C[4]
InChI Key GWDFAODRANMDFE-UHFFFAOYSA-N[4]

Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine

The synthesis of 2,4,6-trimethyl-3-hydroxypyridine can be approached through various methods, primarily involving the modification of its readily available precursor, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine).

Enzymatic Synthesis

A notable and environmentally friendly method for the synthesis of 2,4,6-trimethylpyridin-3-ol is through the use of whole-cell biocatalysis. This approach offers high regioselectivity under mild reaction conditions.

Experimental Protocol: Bioconversion using Rhodococcus jostii TMP1

This protocol is based on the methodology described for the bioconversion of 2,4,6-trimethylpyridine to its 3-hydroxy derivative.

Materials:

  • Resting cells of Rhodococcus jostii TMP1

  • 2,4,6-trimethylpyridine

  • Phosphate buffer (e.g., 50 mM, pH 7.2)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and incubator shaker

Procedure:

  • Cultivation of Rhodococcus jostii TMP1: Cultivate the bacterial strain in a suitable nutrient medium to obtain a sufficient cell mass.

  • Preparation of Resting Cells: Harvest the cells by centrifugation and wash them with phosphate buffer to remove residual medium components. Resuspend the cells in the same buffer to a desired optical density.

  • Bioconversion Reaction: In a reaction vessel, combine the resting cell suspension with a specific concentration of 2,4,6-trimethylpyridine.

  • Incubation: Incubate the reaction mixture under controlled conditions of temperature and agitation (e.g., 30°C, 200 rpm) for a predetermined period to allow for the enzymatic hydroxylation to occur.

  • Extraction: After the reaction, separate the cells from the supernatant by centrifugation. Extract the supernatant with an appropriate organic solvent to isolate the product.

  • Purification and Analysis: Concentrate the organic extract and purify the 2,4,6-trimethyl-3-hydroxypyridine using standard chromatographic techniques (e.g., column chromatography). Analyze the final product for purity and confirmation of structure using techniques like NMR and mass spectrometry.

Sources

Methodological & Application

One-Pot Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine Derivatives: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives are integral to a wide array of pharmaceuticals, including anti-ulcerative agents, anticancer drugs, and antibiotics.[1][3][5] The unique chemical properties of the pyridine ring, such as its aromaticity and ability to form hydrogen bonds, make it a privileged structure in drug design.[2][4] Specifically, 3-hydroxypyridine derivatives have shown significant therapeutic potential, including neuroprotective and antihypoxic effects.[6] The synthesis of highly functionalized pyridines, such as 2,4,6-trimethyl-3-hydroxypyridine, in an efficient and atom-economical manner is therefore a critical endeavor for researchers in drug development. This application note details a robust one-pot protocol for the synthesis of these valuable derivatives, leveraging the principles of multicomponent reactions.

Reaction Principle: A Modified Hantzsch-Type Pyridine Synthesis

The classical Hantzsch pyridine synthesis is a powerful multicomponent reaction that efficiently constructs the pyridine ring from a β-dicarbonyl compound, an aldehyde, and an ammonia source.[7][8][9][10][11] This protocol adapts the fundamental principles of the Hantzsch synthesis for the specific one-pot synthesis of 2,4,6-trimethyl-3-hydroxypyridine. The reaction proceeds through a cascade of condensation, addition, and cyclization reactions, culminating in the formation of the desired substituted pyridine.

The proposed one-pot synthesis involves the reaction of acetylacetone (a β-dicarbonyl compound), acetaldehyde (an aldehyde), and an ammonia source (e.g., ammonium acetate). The selection of these specific starting materials is crucial for achieving the desired 2,4,6-trimethyl-3-hydroxy substitution pattern on the pyridine ring.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of 2,4,6-trimethyl-3-hydroxypyridine.

SynthesisWorkflow Reactants Starting Materials: - Acetylacetone - Acetaldehyde - Ammonium Acetate Mixing One-Pot Reaction Vessel (Solvent: Ethanol) Reactants->Mixing Heating Reflux Mixing->Heating Reaction Reaction Cascade: - Knoevenagel Condensation - Michael Addition - Cyclization & Dehydration Heating->Reaction Oxidation In-situ Oxidation Reaction->Oxidation Workup Reaction Quenching & Product Isolation Oxidation->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Final Product: 2,4,6-Trimethyl-3-hydroxypyridine Purification->Product

Caption: Workflow for the one-pot synthesis of 2,4,6-trimethyl-3-hydroxypyridine.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the one-pot synthesis of 2,4,6-trimethyl-3-hydroxypyridine.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
AcetylacetoneC₅H₈O₂100.1210.0 g0.1
AcetaldehydeC₂H₄O44.054.4 g0.1
Ammonium AcetateC₂H₇NO₂77.087.7 g0.1
Ethanol (Solvent)C₂H₅OH46.07100 mL-
Nitric Acid (Oxidant)HNO₃63.01As required-
Sodium BicarbonateNaHCO₃84.01As required-
Ethyl AcetateC₄H₈O₂88.11As required-
Anhydrous Sodium SulfateNa₂SO₄142.04As required-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol), acetaldehyde (4.4 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • In-situ Oxidation: After the initial reaction is complete (as indicated by TLC), cautiously add a mild oxidizing agent such as a few drops of nitric acid to the reaction mixture to facilitate the aromatization of the dihydropyridine intermediate to the final pyridine product.[9]

  • Reaction Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Product Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2,4,6-trimethyl-3-hydroxypyridine derivative.

Data Analysis and Characterization

The identity and purity of the synthesized 2,4,6-trimethyl-3-hydroxypyridine should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: Determination of the melting point of the purified product and comparison with literature values.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the compound by identifying the characteristic peaks for the methyl and hydroxyl groups, as well as the pyridine ring protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula.

    • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the hydroxyl (-OH) group.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase the reflux time and monitor the reaction by TLC. Ensure the purity of the starting materials.
Inefficient oxidation.Optimize the amount of oxidizing agent used. Consider alternative mild oxidants.
Impure Product Presence of unreacted starting materials or side products.Optimize the purification method (e.g., try a different recrystallization solvent or column chromatography).
Incomplete neutralization.Ensure complete neutralization with sodium bicarbonate before extraction.
Formation of Byproducts Side reactions due to prolonged heating or incorrect stoichiometry.Carefully control the reaction temperature and time. Ensure accurate measurement of reactants.

Advantages and Applications of this One-Pot Synthesis

This one-pot synthesis of 2,4,6-trimethyl-3-hydroxypyridine derivatives offers several advantages:

  • Efficiency: Combining multiple reaction steps into a single pot reduces reaction time, energy consumption, and waste generation.[12]

  • Atom Economy: Multicomponent reactions are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product.[12]

  • Simplicity: The procedure is straightforward and utilizes readily available and inexpensive starting materials.[7][13]

  • Versatility: The Hantzsch synthesis and its variations are known for their broad substrate scope, allowing for the synthesis of a wide range of substituted pyridine derivatives.[9][14]

The synthesized 2,4,6-trimethyl-3-hydroxypyridine derivatives can serve as valuable building blocks in the development of novel pharmaceuticals. Their structural features make them attractive candidates for lead optimization in various drug discovery programs, particularly in the areas of neurodegenerative diseases and conditions requiring antihypoxic agents.[1][5][6]

References

  • Hantzsch, A. Condensation of Aldehyde-Ammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft. 1881, 14 (2), 1637–1638. [Link]

  • Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]

  • Organic Chemistry Portal. A new mild method for the one-pot synthesis of pyridines. [Link]

  • ResearchGate. Synthesis of 3-hydroxypyridines from bio-based furfural. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • YMER. ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. [Link]

  • MDPI. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. [Link]

  • ACS Publications. Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. [Link]

  • Google Patents.
  • Durham E-Theses. New functionalised 3-hydroxypyridines. [Link]

  • DergiPark. 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. [Link]

  • Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. [Link]

  • RSC Publishing. One-pot synthesis of 2,4,6-triarylpyridines from β-nitrostyrenes, substituted salicylic aldehydes and ammonium acetate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. [Link]

  • NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. [Link]

  • NIH. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. Some commercially available drugs containing the pyridine scaffold. [Link]

Sources

Application Note: Spectroscopic Data Analysis of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of 2,4,6-trimethyl-3-hydroxypyridine (C₈H₁₁NO, Molar Mass: 137.18 g/mol )[1], a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The document offers an in-depth analysis of the expected spectral data, drawing upon established principles of spectroscopy and comparative data from analogous structures to facilitate the structural elucidation and quality control of this compound.

Introduction: The Importance of Structural Verification

2,4,6-Trimethyl-3-hydroxypyridine is a heterocyclic compound whose utility in drug development and organic synthesis necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques are the cornerstone of this process, providing orthogonal pieces of information that, when combined, create a detailed molecular portrait.

  • NMR Spectroscopy (¹H and ¹³C): Reveals the chemical environment of individual hydrogen and carbon atoms, providing critical information about the molecular skeleton, connectivity, and the electronic effects of substituents.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies, such as the hydroxyl (-OH) group and the aromatic pyridine ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high precision and offers insights into its structure through the analysis of fragmentation patterns.

This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" (protocols) and the "why" (mechanistic interpretation), ensuring a robust and reliable analytical workflow.

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality spectroscopic data for 2,4,6-trimethyl-3-hydroxypyridine.

NMR Spectroscopy Protocol

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic molecules and its single, well-defined solvent peak. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its signal appears at 0 ppm, providing a reliable reference point.

Protocol Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,4,6-trimethyl-3-hydroxypyridine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Infrared (IR) Spectroscopy Protocol

Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation. The solid sample is brought into direct contact with a high-refractive-index crystal (like diamond), and the IR beam penetrates a short distance into the sample, making it ideal for analyzing pure solids without the need for KBr pellets.

Protocol Steps:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount (1-2 mg) of solid 2,4,6-trimethyl-3-hydroxypyridine onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000–400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal thoroughly with isopropanol.

Mass Spectrometry Protocol

Causality: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 2,4,6-trimethyl-3-hydroxypyridine. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.

Protocol Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Method Setup:

    • Set the ionization mode to positive Electrospray Ionization (ESI+).

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Sample Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum. The primary peak of interest will be the protonated molecule, [M+H]⁺.

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform a product ion scan on the [M+H]⁺ ion. Select the precursor ion (e.g., m/z 138.09) and apply collision energy (Collision-Induced Dissociation, CID) to induce fragmentation.

Data Analysis and Interpretation

The following sections provide a detailed interpretation of the expected spectroscopic data for 2,4,6-trimethyl-3-hydroxypyridine. The predictions are based on the known structure and data from analogous compounds, including 2,4,6-trimethylpyridine and 3-hydroxypyridine.

Predicted ¹H NMR Spectrum Analysis

The structure of 2,4,6-trimethyl-3-hydroxypyridine features three distinct methyl groups, one aromatic proton, and one hydroxyl proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.0 - 10.0Broad Singlet1H-OHThe phenolic proton is acidic and its chemical shift is highly dependent on concentration and solvent. It often appears as a broad signal due to chemical exchange. The signal for the OH in 3-hydroxypyridine in DMSO-d6 is ~9.9 ppm.[2]
~ 6.8 - 7.0Singlet1HH-5In 2,4,6-trimethylpyridine, the two equivalent aromatic protons appear at ~6.84 ppm.[3] The hydroxyl group at position 3 will have a minor electronic effect on the proton at position 5.
~ 2.4 - 2.5Singlet3H4-CH₃The methyl group at the para-position (C-4) is expected to be slightly upfield compared to the ortho-methyls. In 2,4,6-trimethylpyridine, this signal is around 2.28 ppm.[3]
~ 2.5 - 2.6Singlet6H2-CH₃ & 6-CH₃The two methyl groups at the ortho-positions (C-2 and C-6) are chemically equivalent due to symmetry and are expected to be slightly downfield due to their proximity to the nitrogen atom. In 2,4,6-trimethylpyridine, these appear at ~2.53 ppm.[3]

Workflow for ¹H NMR Peak Assignment

G cluster_0 ¹H NMR Spectrum cluster_1 Structural Features s1 Broad Singlet (~9-10 ppm) f1 Hydroxyl Proton (-OH) s1->f1 Exchangeable s2 Singlet (~6.8-7.0 ppm) f2 Aromatic Proton (H-5) s2->f2 Integration: 1H s3 Singlet (~2.5-2.6 ppm) f3 Ortho Methyls (2-CH₃, 6-CH₃) s3->f3 Integration: 6H s4 Singlet (~2.4-2.5 ppm) f4 Para Methyl (4-CH₃) s4->f4 Integration: 3H G cluster_data Data Output start Sample: 2,4,6-Trimethyl-3-hydroxypyridine nmr NMR Analysis (CDCl₃, TMS) start->nmr ir FTIR-ATR Analysis (Solid State) start->ir ms ESI-MS Analysis (Methanol) start->ms nmr_data ¹H & ¹³C Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum [M+H]⁺ ms->ms_data elucidation Structural Elucidation nmr_data->elucidation ir_data->elucidation ms_data->elucidation

Sources

1H NMR and 13C NMR spectral data of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Structural Elucidation of 2,4,6-Trimethyl-3-hydroxypyridine using ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,4,6-trimethyl-3-hydroxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We present a comprehensive protocol for sample preparation, data acquisition, and processing, grounded in established scientific principles to ensure data integrity and reproducibility. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a core structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of substituents on the ring dictates the molecule's chemical properties, biological activity, and potential applications. 2,4,6-Trimethyl-3-hydroxypyridine (also known as 2,4,6-trimethylpyridin-3-ol) combines the features of a sterically hindered pyridine with a phenolic hydroxyl group, making it a valuable building block in synthetic chemistry.

Accurate structural verification is the cornerstone of chemical research and development. NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei. This application note details the expected spectral features of 2,4,6-trimethyl-3-hydroxypyridine and outlines a robust methodology for obtaining high-quality NMR data.

Molecular Structure and NMR Assignments

The structure of 2,4,6-trimethyl-3-hydroxypyridine with the standard numbering convention is shown below. This numbering is crucial for the correct assignment of NMR signals.

Caption: Molecular structure of 2,4,6-trimethyl-3-hydroxypyridine.

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 2,4,6-trimethyl-3-hydroxypyridine, five unique signals are expected.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0 ppm)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-5~6.8 - 7.0Singlet (s)1HThe sole aromatic proton on the ring. Its chemical shift is influenced by the surrounding methyl and hydroxyl groups. It appears as a singlet due to the absence of adjacent protons.
OH~4.5 - 5.5Broad Singlet (br s)1HThe hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
C2-CH₃~2.4 - 2.5Singlet (s)3HMethyl group adjacent to the nitrogen atom. Deshielded compared to other methyls due to the proximity of the electronegative nitrogen.
C6-CH₃~2.4 - 2.5Singlet (s)3HChemically equivalent to the C2-CH₃ due to symmetry, though slight differences can sometimes be resolved.
C4-CH₃~2.2 - 2.3Singlet (s)3HMethyl group at the para-position relative to the nitrogen. Typically appears slightly upfield compared to the ortho methyl groups.

Note: The exact chemical shifts can vary based on the solvent and sample concentration. The values presented are estimates based on typical substituent effects on the pyridine ring.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled mode, each unique carbon atom gives a single peak.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to solvent peak at 77.16 ppm)

Signal AssignmentChemical Shift (δ, ppm)Rationale for Assignment
C-3~150 - 155Carbon bearing the hydroxyl group (C-OH). Significantly deshielded by the electronegative oxygen atom.
C-2~145 - 150Substituted carbon adjacent to nitrogen. Deshielded due to the inductive effect of nitrogen.
C-6~145 - 150Equivalent or very close to C-2.
C-4~135 - 140Substituted carbon para to nitrogen.
C-5~120 - 125The only carbon bearing a hydrogen (CH). Its shift is influenced by the adjacent substituents.
C2-CH₃~20 - 24Methyl carbon in the ortho position.
C6-CH₃~20 - 24Methyl carbon in the ortho position, equivalent to C2-CH₃.
C4-CH₃~17 - 20Methyl carbon in the para position, typically slightly more shielded than the ortho methyls.

Note: These are predicted values. Combining this data with 2D NMR experiments like HSQC and HMBC would provide definitive assignments.[1]

Experimental Protocol: NMR Data Acquisition and Processing

This section provides a self-validating protocol for obtaining high-quality NMR spectra. The causality behind each step is explained to empower the researcher.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) p2 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) p1->p2 p3 3. Dissolve & Transfer (Dissolve in vial, transfer to NMR tube) p2->p3 p4 4. Adjust Volume (~0.6 mL for 5 mm tube) p3->p4 a1 5. Insert Sample & Lock (Lock on deuterium signal) p4->a1 a2 6. Shim Spectrometer (Optimize magnetic field homogeneity) a1->a2 a3 7. Tune & Match Probe (Maximize signal transmission) a2->a3 a4 8. Acquire Spectrum (Set parameters & run experiment) a3->a4 d1 9. Fourier Transform (FT) (Convert FID to spectrum) a4->d1 d2 10. Phase Correction (Adjust peaks to absorption mode) d1->d2 d3 11. Baseline Correction (Flatten the spectrum baseline) d2->d3 d4 12. Reference & Calibrate (Set TMS or solvent peak to 0 ppm) d3->d4

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

A. Sample Preparation

  • Weighing the Analyte:

    • For a standard ¹H NMR spectrum, weigh 5-10 mg of 2,4,6-trimethyl-3-hydroxypyridine.[2]

    • For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 20-30 mg is recommended to reduce acquisition time.[3]

    • Causality: Sufficient concentration is critical for achieving a good signal-to-noise ratio (S/N) in a reasonable timeframe.

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent peaks from obscuring the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[4]

  • Dissolution and Transfer:

    • Dissolve the weighed sample in a small vial with the chosen deuterated solvent.

    • Once fully dissolved, transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.

    • Causality: Preparing the sample in a secondary vial ensures the compound is fully dissolved and allows for filtering if any particulate matter is present, which can degrade spectral quality by disrupting the magnetic field homogeneity.[2][5]

  • Volume Adjustment:

    • The optimal sample height in a standard 5 mm tube is 4-5 cm, which corresponds to approximately 0.6-0.7 mL of solution.[3][6]

    • Causality: This specific volume ensures that the sample uniformly fills the detection region of the spectrometer's receiver coil, which is essential for accurate quantitative measurements and effective magnetic field shimming.

B. Data Acquisition

  • Locking: Insert the sample into the spectrometer. The instrument will automatically find the deuterium resonance from the solvent and use it as a reference to stabilize the magnetic field frequency.

  • Shimming: This is the most critical step for obtaining high-resolution spectra. The spectrometer adjusts currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume.

    • Causality: An inhomogeneous field causes peaks to be broad and distorted, obscuring fine details like coupling patterns. Automated shimming routines are highly effective for most samples.[6]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the spectrometer's electronics to ensure maximum energy transfer and signal reception. Many modern spectrometers perform this step automatically.

  • Setting Acquisition Parameters:

    • Number of Scans (NS): For ¹H NMR, 8 to 16 scans are typically sufficient. For ¹³C NMR, several hundred or thousands of scans may be needed depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard for qualitative ¹H spectra. For quantitative analysis, a longer delay (5x the longest T1 relaxation time) is necessary.

    • Acquisition Time (AQ): Typically 1-2 seconds, determining the digital resolution of the spectrum.

    • Pulse Width: Calibrate the 90° pulse width to ensure proper excitation of the nuclei.

C. Data Processing

  • Fourier Transformation (FT): The raw data, a free induction decay (FID), is converted from the time domain to the frequency domain to produce the familiar NMR spectrum.[7]

  • Phase Correction: The transformed spectrum is manually or automatically phased so that all peaks are in the pure absorption mode (positive and symmetrical).[8]

  • Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectrum's baseline.

  • Referencing: The spectrum is calibrated by setting the chemical shift of an internal standard like tetramethylsilane (TMS) to 0 ppm, or by referencing the residual solvent peak to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 2,4,6-trimethyl-3-hydroxypyridine. By presenting predicted spectral data alongside a detailed, rationale-driven experimental protocol, we aim to equip researchers with the necessary tools for the confident structural elucidation of this and related heterocyclic compounds. Adherence to the described methodologies for sample preparation and data acquisition is paramount for achieving high-quality, reproducible results, which are fundamental to advancing research in chemistry and drug development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Zhu, J. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • University of Warwick. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1978). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 43(13), 2541–2543. Retrieved from [Link]

  • MDPI. (2008). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 13(9), 2087-2101. Retrieved from [Link]

  • Sojka, S. A., Dinan, F. J., Kolarczyk, R., & Giza, C. A. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327. Retrieved from [Link]

  • Nikolova, I., et al. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 964-972. Retrieved from [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Wang, J. W., & Servis, K. L. (1972). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 76(11), 1579-1583. Retrieved from [Link]

  • Asian Publication Corporation. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry, 16(2), 735-738. Retrieved from [Link]

  • Roy, S. S., et al. (2015). Parahydrogen-Induced Polarization of Pyridine Derivatives: A Practical Route to Hyperpolarization. Journal of the American Chemical Society, 137(23), 7433-7440. Retrieved from [Link]

  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(8), 118. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

  • MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(1), 117. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1387-1394. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, H₂O, predicted) (NP0287306). Retrieved from [Link]

  • Vögeli, U., & von Philipsborn, W. (1973). ¹³C and ¹H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Organic Magnetic Resonance, 5(12), 551-559. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2,4,6-Trimethyl-3-hydroxypyridine. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide, from sample preparation to data analysis. The method utilizes reversed-phase chromatography with a C18 column and a phosphate buffer-acetonitrile mobile phase, ensuring excellent peak shape and resolution. This document provides the scientific rationale behind the methodological choices, detailed step-by-step protocols, and system suitability criteria to ensure data integrity and reproducibility, in line with regulatory expectations.

Introduction

2,4,6-Trimethyl-3-hydroxypyridine is a substituted pyridine derivative of interest in pharmaceutical research and development due to its structural similarity to biologically active compounds. Accurate and precise quantification of this analyte is crucial for purity assessments, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and specificity.[1]

This application note presents a stability-indicating reversed-phase HPLC (RP-HPLC) method optimized for 2,4,6-Trimethyl-3-hydroxypyridine. The methodology is built upon the foundational principles of chromatography for polar, ionizable aromatic compounds, ensuring a robust separation from potential impurities and degradation products.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of 2,4,6-Trimethyl-3-hydroxypyridine and established chromatographic principles.

Stationary Phase Selection

A C18 (octadecyl) stationary phase was selected for this method. C18 columns are the most widely used in reversed-phase HPLC, offering excellent retention for a broad range of molecules, including those with moderate polarity like substituted pyridines.[1] The hydrophobic interactions between the non-polar C18 chains and the analyte, balanced by its polar functional groups, allow for effective separation.

Mobile Phase Optimization

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. This combination allows for the fine-tuning of the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile was chosen as the organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.

  • Aqueous Buffer and pH Control: 2,4,6-Trimethyl-3-hydroxypyridine, being a pyridine derivative, is a basic compound. The pH of the mobile phase is a critical parameter for achieving good peak shape and reproducible retention times for ionizable compounds.[2][3] A phosphate buffer is used to maintain a constant pH. For basic analytes, working at a pH that is at least 2 units below the pKa of the compound ensures that it is in its fully protonated (ionized) form, which generally leads to better peak shapes by minimizing interactions with residual silanols on the silica-based stationary phase.[3][4] Given the structure, a mobile phase pH of 3.0 was selected.

Detection

A Photodiode Array (PDA) detector is recommended for this method. A PDA detector provides several advantages over a single-wavelength UV detector. It allows for the acquisition of the full UV spectrum of the eluting peaks, which is invaluable for peak identification and purity assessment.[5][6][7] Based on the UV spectrum of the related compound 3-hydroxypyridine, a primary detection wavelength of 280 nm is proposed, with the PDA monitoring a wider range (e.g., 200-400 nm) to capture all UV-active species.[8]

Experimental Protocol

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-10 min: 10-70% B, 10-12 min: 70% B, 12-13 min: 70-10% B, 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 280 nm (spectral acquisition from 200-400 nm)
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v) is recommended as the diluent to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,4,6-Trimethyl-3-hydroxypyridine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing 2,4,6-Trimethyl-3-hydroxypyridine and dissolve it in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

System suitability testing is an integral part of the analytical procedure and must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[9][10][11] A working standard solution (e.g., 50 µg/mL) should be injected five times, and the results should meet the criteria outlined in the table below.

ParameterAcceptance Criteria
Retention Time (RT) Relative Standard Deviation (RSD) ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) ≥ 2000

Data Analysis and Quantification

The concentration of 2,4,6-Trimethyl-3-hydroxypyridine in the sample is determined by constructing a calibration curve. Plot the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the sample is then calculated from the regression equation.

Workflow Visualization

The overall analytical workflow is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) SST System Suitability Testing (SST) Standard_Prep->SST Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) HPLC_Run HPLC Analysis (Injection & Separation) Sample_Prep->HPLC_Run Mobile_Phase_Prep Mobile Phase Preparation (Buffer & Organic) SST->HPLC_Run If SST Passes PDA_Detection PDA Detection (Data Acquisition) HPLC_Run->PDA_Detection Integration Peak Integration & Identification PDA_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Final Report Generation Quantification->Report

Sources

Application Notes and Protocols for In Vitro Antioxidant Assessment of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Antioxidant Potential of 2,4,6-Trimethyl-3-hydroxypyridine

In the landscape of drug development and cellular protection, the mitigation of oxidative stress is a cornerstone of therapeutic strategy. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants, molecules capable of donating electrons to stabilize ROS, are therefore of significant research interest.[1][2]

This guide focuses on 2,4,6-Trimethyl-3-hydroxypyridine, a heterocyclic organic compound belonging to the hydroxypyridine class.[3][4] Hydroxypyridine derivatives are recognized for their potential antioxidant properties, which are crucial for their therapeutic effects.[5][6] The hydroxyl group attached to the pyridine ring is a key functional moiety that can participate in redox reactions, enabling the molecule to act as a free radical scavenger.

To rigorously quantify the antioxidant capacity of 2,4,6-Trimethyl-3-hydroxypyridine, a multi-assay approach is essential. No single assay can comprehensively capture the multifaceted nature of antioxidant activity.[7] Therefore, we will detail the protocols for three widely adopted and complementary in vitro assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the capacity of an antioxidant to donate a hydrogen atom.[8][9][10]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Assesses the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex.[2][11][12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Evaluates the ability of an antioxidant to scavenge a stable radical cation, applicable to both hydrophilic and lipophilic compounds.[13][14][15]

This document provides not just the procedural steps but the underlying chemical principles and rationale, empowering researchers to execute these assays with precision and interpret the results with confidence.

Part 1: DPPH Radical Scavenging Assay

Principle and Mechanistic Insight

The DPPH assay is a straightforward and widely used method to assess free radical scavenging activity.[9][16] The core of this assay is the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH). In its radical form, DPPH has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[8][9][10]

When an antioxidant, such as 2,4,6-Trimethyl-3-hydroxypyridine, is introduced, it donates a hydrogen atom to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine).[17][18] This reduction process leads to a color change from deep violet to a pale yellow, and a corresponding decrease in absorbance at 517 nm.[9][10] The degree of this color change is directly proportional to the antioxidant's radical scavenging capacity.[9][10]

The primary mechanism evaluated by the DPPH assay is hydrogen atom transfer (HAT). The phenolic hydroxyl group on the 2,4,6-Trimethyl-3-hydroxypyridine ring is the most likely site for this hydrogen donation.

Visualization of the DPPH Reaction Mechanism

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H Reduction Antioxidant Ar-OH (2,4,6-Trimethyl-3-hydroxypyridine) Antioxidant_Radical Ar-O• (Antioxidant Radical) Antioxidant->Antioxidant_Radical Oxidation

Caption: DPPH radical scavenging by hydrogen atom donation.

Detailed Experimental Protocol

1.3.1. Reagent and Sample Preparation

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol. Store this solution in an amber bottle and keep it at 4°C. It is recommended to prepare this solution fresh.

  • Test Compound Stock Solution: Prepare a stock solution of 2,4,6-Trimethyl-3-hydroxypyridine in methanol (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid in methanol.

1.3.2. Assay Procedure (96-Well Plate Format)

  • Plate Layout: Designate wells for blanks, controls, standards, and test samples.

  • Sample Addition: Add 100 µL of each concentration of the test compound and positive control to their respective wells.

  • Control Wells: Add 100 µL of methanol to the control wells.

  • DPPH Addition: Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[10] The incubation period is critical to allow the reaction to reach a stable endpoint.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8][10]

1.3.3. Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ ( Acontrol - Asample ) / Acontrol ] x 100 [8]

Where:

  • Acontrol is the absorbance of the control (methanol + DPPH solution).

  • Asample is the absorbance of the test sample (compound + DPPH solution).

The results are often expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[10] This is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Part 2: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle and Mechanistic Insight

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[2][12] This assay is based on an electron transfer (ET) mechanism.[19]

The FRAP reagent is a mixture of:

  • An acetate buffer (pH 3.6)

  • A solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl

  • A solution of ferric chloride (FeCl₃)

At the acidic pH of 3.6, the FRAP reagent is nearly colorless. When an antioxidant is present, it reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) form.[20] This reduction results in the formation of an intense blue-colored complex, which has a strong absorbance at 593 nm.[12][20] The increase in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[12]

Visualization of the FRAP Reaction Mechanism

FRAP_Mechanism cluster_reactants Reactants cluster_products Products Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Ar-OH (2,4,6-Trimethyl-3-hydroxypyridine) Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized Oxidation

Caption: FRAP mechanism based on electron transfer.

Detailed Experimental Protocol

2.3.1. Reagent and Sample Preparation

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Adjust the pH to 3.6 with glacial acetic acid and make up the volume to 1 L.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[21] Warm this reagent to 37°C before use.

  • Test Compound Stock and Dilutions: Prepare as described in the DPPH protocol (Section 1.3.1).

  • Ferrous Sulfate (FeSO₄) Standard Curve: Prepare a series of FeSO₄ solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water to generate a standard curve.

2.3.2. Assay Procedure (96-Well Plate Format)

  • Plate Layout: Designate wells for blanks, standards, and test samples.

  • Sample/Standard Addition: Add 20 µL of each concentration of the test compound and standard FeSO₄ solution to their respective wells.

  • FRAP Reagent Addition: Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[22] The elevated temperature helps to accelerate the reaction.

  • Absorbance Measurement: Measure the absorbance at 593 nm.[22]

2.3.3. Data Analysis

  • Standard Curve: Plot the absorbance of the FeSO₄ standards against their concentrations.

  • Calculation: Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample dilution. The results are expressed as µM of Fe²⁺ equivalents per µg or µM of the test compound.

Part 3: ABTS Radical Cation Decolorization Assay

Principle and Mechanistic Insight

The ABTS assay is another widely used method for measuring antioxidant capacity.[15] It is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[14] The principle involves the generation of a blue-green ABTS•⁺ chromophore by oxidizing ABTS with potassium persulfate.[14][23] This radical cation has a characteristic absorbance at 734 nm.[14]

When an antioxidant is added to the solution, it donates an electron or a hydrogen atom to the ABTS•⁺, neutralizing it and causing a reduction in the color intensity.[14] This decolorization is proportional to the antioxidant's concentration and activity. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.[23]

Visualization of the ABTS Reaction Mechanism

ABTS_Mechanism cluster_reactants Reactants cluster_products Products ABTS_Radical ABTS•⁺ (Blue-Green Radical) ABTS ABTS (Colorless, Neutral Form) ABTS_Radical->ABTS Reduction Antioxidant Ar-OH (2,4,6-Trimethyl-3-hydroxypyridine) Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized Oxidation

Caption: ABTS radical cation scavenging mechanism.

Detailed Experimental Protocol

3.3.1. Reagent and Sample Preparation

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.

  • ABTS•⁺ Radical Cation Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21] This allows for the complete generation of the radical cation.

  • Working ABTS•⁺ Solution: Before the assay, dilute the ABTS•⁺ radical cation solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[21]

  • Test Compound Stock and Dilutions: Prepare as described in the DPPH protocol (Section 1.3.1).

  • Positive Control: Use Trolox as the standard.

3.3.2. Assay Procedure (96-Well Plate Format)

  • Plate Layout: Designate wells for blanks, controls, standards, and test samples.

  • Sample/Standard Addition: Add 10 µL of each concentration of the test compound and Trolox standard to their respective wells.

  • ABTS•⁺ Addition: Add 190 µL of the working ABTS•⁺ solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

3.3.3. Data Analysis

The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay:

% Scavenging Activity = [ ( Acontrol - Asample ) / Acontrol ] x 100 [22]

Where:

  • Acontrol is the absorbance of the control (solvent + ABTS•⁺ solution).

  • Asample is the absorbance of the test sample (compound + ABTS•⁺ solution).

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by creating a standard curve for Trolox and comparing the scavenging activity of the test compound to that of Trolox.

Part 4: Data Summary and Interpretation

To facilitate a clear comparison of the antioxidant potential of 2,4,6-Trimethyl-3-hydroxypyridine across the three assays, the results should be summarized in a structured table.

AssayKey Parameter MeasuredWavelengthStandardResult Expression
DPPH Hydrogen Atom Donating Ability517 nmTrolox / Ascorbic AcidIC₅₀ (µg/mL or µM)
FRAP Ferric Ion Reducing Power593 nmFeSO₄µM Fe(II) Equivalents
ABTS Radical Cation Scavenging734 nmTroloxTEAC (Trolox Equivalents)

Interpreting the Results:

  • A low IC₅₀ value in the DPPH assay indicates high radical scavenging activity.

  • A high Fe(II) equivalent value in the FRAP assay signifies strong reducing power.

  • A high TEAC value in the ABTS assay suggests potent radical cation scavenging ability.

By employing these three distinct yet complementary assays, a comprehensive and robust profile of the in vitro antioxidant capacity of 2,4,6-Trimethyl-3-hydroxypyridine can be established. This multi-faceted approach provides a more reliable assessment than any single method alone, offering crucial data for drug development and mechanistic studies.

References

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Lab Reporter. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from [Link]

  • Scite.ai. (2024, December 4). DPPH assay system: Significance and symbolism. Retrieved from [Link]

  • Protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. Retrieved from [Link]

  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]

  • ResearchGate. (2024, October 20). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using the ABTS radical cation decolorization assay. Food and Chemical Toxicology, 42(1), 45-51. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging mechanism of flavonoids. Journal of molecular structure, 993(1-3), 213-222. Retrieved from [Link]

  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of food composition and analysis, 19(6-7), 669-675. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Akter, J., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of FRAP reaction. Retrieved from [Link]

  • Scite.ai. (2025, July 31). ABTS radical cation decolorization assay: Significance and symbolism. Retrieved from [Link]

  • Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]

  • Ou, B., Huang, D., Hampsch-Woodill, M., Flanagan, J. A., & Deemer, E. K. (2002). Analysis of antioxidant activities of common vegetables employing oxygen radical absorbance capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays: a comparative study. Journal of agricultural and food chemistry, 50(11), 3122-3128. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. Retrieved from [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). A comparative study of antioxidant and antiradical activity of radical scavenging. Antioxidants, 9(1), 63. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg) Stem Bark. Retrieved from [Link]

  • ResearchGate. (n.d.). antioxidant activity applying an improved abts radical cation decolorization assay. Retrieved from [Link]

  • IJNRD. (2024, March 3). A Review: Analytical methods used for In vitro Antioxidant studies. Retrieved from [Link]

  • Wikipedia. (n.d.). ABTS. Retrieved from [Link]

  • Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]

  • MDPI. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Retrieved from [Link]

  • ResearchGate. (2015, May 12). (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-, hydrochloride. Retrieved from [Link]

  • Klebanov, G. I., et al. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. Voprosy meditsinskoi khimii, 47(3), 288-300. Retrieved from [Link]

  • LookChem. (n.d.). Hydroxypyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]

  • ResearchGate. (2023, December 26). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. Retrieved from [Link]

  • Tilekeeva, U. M., et al. (1987). [Characteristics of the antihypoxic properties of 3-hydroxypyridine-class antioxidants]. Farmakologiia i toksikologiia, 50(1), 74-7. Retrieved from [Link]

Sources

Application Notes and Protocols: Cell-Based Assays to Evaluate the Biological Activity of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,6-Trimethyl-3-hydroxypyridine is a heterocyclic organic compound belonging to the hydroxypyridine family.[1] Hydroxypyridines and their tautomeric forms, pyridones, are known to exhibit a wide range of biological activities, including analgesic, antifungal, anti-inflammatory, and antitumor properties.[2][3] The structural characteristics of these compounds, particularly the presence of a hydroxyl group on the pyridine ring, suggest potential for antioxidant and radical scavenging activities.[4] The evaluation of novel compounds for their biological efficacy is a critical component of drug discovery and development.[5][6] Cell-based assays provide a powerful platform for screening and characterizing the bioactivity of new chemical entities in a physiologically relevant context.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a suite of cell-based assays to elucidate the potential cytotoxic, antioxidant, anti-inflammatory, and neuroprotective properties of 2,4,6-Trimethyl-3-hydroxypyridine. The protocols detailed herein are designed to be robust and self-validating, with an emphasis on the scientific principles underlying each experimental choice.

I. Preliminary Assessment: Cytotoxicity Profiling

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic potential.[5][6][8][9] This information is crucial for establishing a therapeutic window and for interpreting the results of subsequent bioactivity assays. By identifying the concentration range in which 2,4,6-Trimethyl-3-hydroxypyridine is non-toxic, researchers can ensure that observed effects in later experiments are due to specific biological activities rather than general cytotoxicity.

A. Principle of Cytotoxicity Assays

In vitro cytotoxicity assays are used to measure the toxic effects of a compound on cultured cells.[5] Common methods assess cell viability, membrane integrity, and metabolic activity.[5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of viable cells.[5][8] The lactate dehydrogenase (LDH) release assay quantifies cell death by measuring the activity of this cytosolic enzyme in the culture medium, which indicates a loss of cell membrane integrity.[5][10]

B. Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Culture appropriate cell lines (e.g., HeLa, HepG2) cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of 2,4,6-Trimethyl-3-hydroxypyridine treatment Treat cells with compound for 24-48 hours compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay ldh_assay Perform LDH Assay treatment->ldh_assay read_absorbance Measure absorbance (MTT) or LDH activity mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of 2,4,6-Trimethyl-3-hydroxypyridine.

C. Detailed Protocols
1. MTT Assay for Cell Viability

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of 2,4,6-Trimethyl-3-hydroxypyridine (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[5]

2. LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Its activity in the supernatant is an indicator of cell death.[5][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

  • Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[5]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate for 30 minutes at room temperature, protected from light, and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the maximum LDH release control.

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viabilityCell death
Detection Colorimetric (570 nm)Colorimetric (490 nm)
Cell Lines HeLa, HepG2, A549HeLa, HepG2, A549
Compound Conc. 0.1 - 1000 µM0.1 - 1000 µM
Incubation Time 24 - 48 hours24 - 48 hours

II. Evaluation of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.[11] Compounds with antioxidant properties can mitigate oxidative damage and may have therapeutic potential.

A. Principle of Cellular Antioxidant Assays

Cell-based antioxidant assays measure the ability of a compound to reduce intracellular ROS levels.[7][12][13] A common method utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11][13][14] Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][13] The fluorescence intensity is directly proportional to the level of intracellular ROS.[11]

B. Nrf2 Signaling Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15][16] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, upregulating their expression.[15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_deg Keap1 (degraded) Keap1_Nrf2->Keap1_deg Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: Simplified diagram of the Nrf2 signaling pathway.

C. Detailed Protocols
1. Intracellular ROS Measurement

Protocol:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y, HaCaT) in a 96-well black, clear-bottom plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of 2,4,6-Trimethyl-3-hydroxypyridine for 1-2 hours.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 25 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[11][17]

  • Induction of Oxidative Stress: Wash the cells with PBS and then expose them to an ROS inducer (e.g., 100 µM H₂O₂ or tert-butyl hydroperoxide) in the presence of the test compound.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[11] Kinetic readings can be taken every 5 minutes for 1 hour.

  • Data Analysis: Compare the fluorescence levels in compound-treated cells to those in cells treated with the ROS inducer alone.

2. Nrf2 Nuclear Translocation Assay

Principle: This assay quantifies the activation of Nrf2 by measuring its presence in the nucleus. This can be achieved using an ELISA-based transcription factor assay or by immunofluorescence imaging.

Protocol (ELISA-based):

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with 2,4,6-Trimethyl-3-hydroxypyridine for an appropriate time (e.g., 4-6 hours).

  • Nuclear Extraction: Isolate nuclear extracts from the cells using a commercial nuclear extraction kit.

  • Nrf2 Binding: Add the nuclear extracts to a 96-well plate pre-coated with a specific double-stranded DNA sequence containing the Nrf2 consensus binding site.

  • Detection: Add a primary antibody specific to activated Nrf2, followed by an HRP-conjugated secondary antibody.

  • Colorimetric Reading: Add a colorimetric substrate and measure the absorbance at 450 nm.

  • Data Analysis: An increase in absorbance indicates increased Nrf2 activation.

III. Assessment of Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[18][19]

A. NF-κB Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB.[20][21] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6).[18]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IkB_deg IκB (degraded) IkB_NFkB->IkB_deg NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription

Caption: Overview of the canonical NF-κB signaling pathway.

B. Detailed Protocols
1. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Principle: This assay measures the secretion of TNF-α and IL-6 from immune cells, such as macrophages, in response to an inflammatory stimulus. A reduction in cytokine secretion in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

  • Cell Culture: Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Pre-treat the differentiated macrophages with non-toxic concentrations of 2,4,6-Trimethyl-3-hydroxypyridine for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine concentrations in the compound-treated wells to the LPS-stimulated control.

2. NF-κB Nuclear Translocation Assay

Principle: This assay quantifies the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon inflammatory stimulation.

Protocol (High-Content Imaging):

  • Cell Seeding: Seed cells (e.g., A549, HeLa) in a 96-well imaging plate.

  • Compound Treatment and Stimulation: Pre-treat with 2,4,6-Trimethyl-3-hydroxypyridine, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Stain with an antibody against the NF-κB p65 subunit and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. The software can quantify the intensity of p65 staining in the nucleus versus the cytoplasm.[20]

  • Data Analysis: A decrease in the nuclear-to-cytoplasmic ratio of p65 fluorescence indicates inhibition of NF-κB translocation.

Parameter Cytokine Measurement (ELISA) NF-κB Translocation (HCI)
Principle Quantifies secreted proteinsMeasures subcellular protein localization
Endpoint TNF-α and IL-6 levelsNuclear translocation of NF-κB p65
Detection ColorimetricFluorescence Imaging
Cell Lines Differentiated THP-1A549, HeLa
Stimulus LPSTNF-α
Incubation Time 24 hours30-60 minutes

IV. Evaluation of Neuroprotective Effects

Neurodegenerative diseases are often characterized by neuronal cell death due to factors such as oxidative stress and excitotoxicity.[22] In vitro models of neurotoxicity can be used to screen for compounds with neuroprotective potential.[23][24][25][26][27]

A. Principle of Neuroprotection Assays

Neuroprotection assays typically involve exposing neuronal cells to a neurotoxic stimulus and then assessing cell viability in the presence and absence of the test compound.[28] Glutamate-induced oxidative injury is a common in vitro model for studying neurotoxicity, as excessive glutamate can lead to an overproduction of ROS and subsequent cell death.[28]

B. Detailed Protocol: Neuroprotection against Glutamate-Induced Oxidative Stress

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22 hippocampal neurons) in a 96-well plate.[28]

  • Compound Pre-treatment: Pre-treat the neuronal cells with non-toxic concentrations of 2,4,6-Trimethyl-3-hydroxypyridine for 2-4 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for 24 hours.[28]

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Section I.C.1.

  • Data Analysis: An increase in cell viability in the compound-treated groups compared to the glutamate-only treated group indicates a neuroprotective effect.

V. Data Interpretation and Conclusion

The data generated from this comprehensive suite of cell-based assays will provide a detailed biological activity profile for 2,4,6-Trimethyl-3-hydroxypyridine. The cytotoxicity assays will establish a safe concentration range for further testing. The antioxidant assays will reveal the compound's ability to mitigate oxidative stress, potentially through direct ROS scavenging or by activating the Nrf2 pathway. The anti-inflammatory assays will determine if the compound can suppress inflammatory responses by inhibiting NF-κB signaling and cytokine production. Finally, the neuroprotection assay will provide insights into its potential as a therapeutic agent for neurodegenerative conditions. A multi-tiered approach combining these cellular assays with molecular analyses can enhance the screening process and increase confidence in the therapeutic potential of lead compounds.[10]

References

  • Atterwill, C. K., & Goldfarb, P. S. (1994).
  • Aschner, M., et al. (2017). In vitro models for neurotoxicology research. Oxford Academic.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
  • Aschner, M., et al. (2017). In vitro models for neurotoxicology research.
  • Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. PubMed Central.
  • OZ Biosciences. (n.d.). ROS Assay Kit Protocol. OZ Biosciences.
  • Wiesner, M., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
  • RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech.
  • Abcam. (n.d.). Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223). Abcam.
  • Xia, M., & Sakamuru, S. (2018).
  • Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec.
  • JoVE. (2019).
  • Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. UCL Discovery.
  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Xia, M., & Sakamuru, S. (2018).
  • Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. PubMed.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB)
  • AXXAM. (n.d.).
  • Cayman Chemical. (n.d.). Nrf2 Transcription Factor Assay Kit. Cayman Chemical.
  • Bio-Rad. (n.d.).
  • Revvity. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Creative Proteomics. (n.d.). NF-kB Pathway Luminex Multiplex Assay.
  • RayBiotech. (n.d.).
  • Kluth, A., et al. (2024).
  • BPS Bioscience, Inc. (n.d.).
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie.
  • PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. PubChem.
  • Pieper, A. A., & McKnight, S. L. (2011). Development of proneurogenic, neuroprotective small molecules. PubMed Central.
  • Cell Biolabs. (n.d.). Cell Based Exogenous Antioxidant Assay. Cell Biolabs.
  • MDPI. (2024). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI.
  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT.
  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
  • MDPI. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
  • MDPI. (2018).
  • R Discovery. (2024). Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease. R Discovery.
  • MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI.
  • Taylor & Francis Online. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Taylor & Francis Online.
  • NIH. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. NIH.
  • ResearchGate. (2025). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone.
  • MDPI. (2021).
  • MDPI. (2021).
  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia.
  • WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology.
  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.
  • NIH. (2016).

Sources

Using 2,4,6-Trimethyl-3-hydroxypyridine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 2,4,6-Trimethyl-3-hydroxypyridine

Introduction: The 3-Hydroxypyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the 3-hydroxypyridine core is a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. Its derivatives are noted for their significant antioxidant, anti-hypoxic, and cytoprotective properties.[1][2] The therapeutic potential of this class is exemplified by compounds like Emoxypine (also known as Mexidol), a 2-ethyl-6-methyl-3-hydroxypyridine succinate salt, which is utilized in clinical practice for its neuroprotective and cardioprotective effects.[3][4]

This guide focuses on 2,4,6-Trimethyl-3-hydroxypyridine (TMHP) , a close structural analog of Emoxypine. While Emoxypine features an ethyl group at the 2-position, TMHP possesses a methyl group, a subtle structural modification that can influence its physicochemical properties, metabolic stability, and biological activity. By leveraging the extensive research on its analogs, we can delineate the promising applications and robust experimental protocols for investigating TMHP as a therapeutic candidate. This document serves as a technical resource for researchers and drug development professionals, providing not just methodologies but the scientific rationale underpinning them.

Core Mechanism of Action: Antioxidant and Radical Scavenging Properties

The primary mechanism underpinning the therapeutic effects of 3-hydroxypyridine derivatives is their potent antioxidant activity.[5][6] This capacity arises from two principal pathways that work synergistically to mitigate oxidative stress, a key pathological factor in numerous diseases.

  • Direct Free Radical Scavenging: The phenolic hydroxyl group at the 3-position of the pyridine ring is the active center. It can readily donate a hydrogen atom to neutralize highly reactive and damaging free radicals, such as hydroxyl (•OH) and peroxyl (ROO•) radicals. This action terminates the oxidative chain reactions that lead to cellular damage, particularly lipid peroxidation of membranes.[3][6]

  • Metal Ion Chelation: Certain 3-hydroxypyridine derivatives can chelate pro-oxidant transition metal ions, most notably iron (Fe²⁺) and copper (Cu²⁺).[6] By sequestering these ions, they prevent their participation in the Fenton reaction, a major biological source of the highly destructive hydroxyl radical.[6]

Caption: Dual antioxidant mechanisms of 2,4,6-Trimethyl-3-hydroxypyridine (TMHP).

Application I: Neuroprotection in Ischemic and Excitotoxic Injury

The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. The antioxidant properties of 3-hydroxypyridines make them compelling candidates for treating acute ischemic stroke and chronic neurodegenerative diseases.[1] Analogs like Emoxypine have demonstrated significant neuroprotective effects by inhibiting lipid peroxidation, increasing the activity of antioxidant enzymes, and modulating receptor activity.[1][4][7] A derivative of 2-ethyl-6-methyl-3-hydroxypyridine has been shown to protect brain cells by suppressing cell death under glutamate excitotoxicity and ischemia/reoxygenation, partly by regulating the expression of anti-apoptotic genes like BCL-2 and STAT3.[7]

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol details a method to assess the ability of TMHP to protect a neuronal cell line (e.g., SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Principle: Cultured neuronal cells are pre-treated with TMHP and then exposed to a cytotoxic concentration of H₂O₂. Cell viability is subsequently measured to quantify the protective effect of the compound.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 2,4,6-Trimethyl-3-hydroxypyridine (TMHP)

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of TMHP (e.g., 1 µM to 100 µM) in serum-free medium. Remove the old medium from the cells and add 100 µL of the TMHP solutions to the respective wells. Include wells for "Vehicle Control" (medium only) and "H₂O₂ Control" (medium only). Incubate for 2 hours.

    • Rationale: Pre-incubation allows the compound to be absorbed by the cells and to prime the cellular antioxidant defenses before the oxidative insult.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium (the final concentration, e.g., 200 µM, must be determined empirically via a dose-response curve). Add 10 µL of this H₂O₂ solution to all wells except the "Vehicle Control" wells. Add 10 µL of medium to the vehicle control wells. Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium from all wells.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance_Sample / Absorbance_Vehicle_Control) x 100

Caption: Experimental workflow for the in vitro neuroprotection assay.

Application II: Cardioprotection in Hypoxia and Ischemia-Reperfusion Injury

The 3-hydroxypyridine scaffold is a cornerstone of research into cardioprotective agents.[8][9] Studies on derivatives have shown they exert antihypoxic and cardioprotective effects by increasing the number of viable cells under hypoxic conditions and reducing the size of the necrotic zone in models of myocardial infarction.[8][9][10] For instance, the analog Etoxidol was found to be superior to Mexidol in restricting necrosis and reducing free radical oxidation in the myocardium during acute ischemia.[11] These effects are attributed to the stabilization of mitochondrial function and the preservation of cellular energy metabolism under oxygen-deprived conditions.[4]

Experimental Protocol: In Vitro Cardioprotection Assay Against Hypoxia

This protocol assesses the ability of TMHP to protect a cardiomyocyte cell line (e.g., H9c2) from hypoxia-induced cell death.

Principle: H9c2 cells, a rat myocardial cell line, are pre-treated with TMHP and then subjected to a hypoxic environment. Cell viability is measured to determine the compound's protective efficacy.

Materials:

  • H9c2 cardiomyoblasts

  • DMEM with 10% FBS

  • 2,4,6-Trimethyl-3-hydroxypyridine (TMHP)

  • Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, 94% N₂

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

Procedure:

  • Cell Seeding: Plate H9c2 cells in a 96-well plate at 8 x 10³ cells/well and culture for 24 hours.

  • Compound Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of TMHP (e.g., 1 µM to 100 µM). Include "Normoxia Control" and "Hypoxia Control" wells with medium only. Incubate for 1 hour.

  • Induction of Hypoxia: Place the plate inside a hypoxia chamber for 24 hours at 37°C. The "Normoxia Control" plate remains in a standard incubator (21% O₂, 5% CO₂).

    • Rationale: This mimics the oxygen deprivation experienced by heart tissue during an ischemic event.

  • Cytotoxicity Assessment (LDH Assay):

    • After the hypoxia incubation, collect 50 µL of the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium.

    • Rationale: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage (necrosis), serving as a direct marker of cytotoxicity.

  • Data Acquisition: Measure the absorbance according to the kit's protocol.

Data Analysis: Calculate cytotoxicity as a percentage relative to the hypoxia control after subtracting background: Cytotoxicity (%) = [(Abs_Sample - Abs_Normoxia) / (Abs_Hypoxia_Control - Abs_Normoxia)] x 100

The protective effect is observed as a reduction in the cytotoxicity percentage.

Quantitative Data Presentation

Results from dose-response experiments should be summarized in a clear, tabular format. This allows for easy comparison of the potency of TMHP against reference compounds.

CompoundAssay TypeCell LineEC₅₀ / IC₅₀ (µM) [95% CI]
TMHP Neuroprotection (H₂O₂)SH-SY5YExperimental Value
TMHP Cardioprotection (Hypoxia)H9c2Experimental Value
Emoxypine Neuroprotection (H₂O₂)SH-SY5YReference Value
Trolox Neuroprotection (H₂O₂)SH-SY5YReference Value

EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration. CI: Confidence Interval.

Analytical Methods for Quantification

To support preclinical and clinical development, robust analytical methods are required to quantify TMHP in biological matrices like plasma or tissue homogenates.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection can be achieved using a UV detector (around 295 nm) or, for higher sensitivity and specificity, a mass spectrometry (LC-MS/MS) detector.[13][14]

  • Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can also be used, though it may require derivatization of the hydroxyl group to increase volatility.[12]

Protocol Outline: Sample Preparation for HPLC Analysis
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot (e.g., 10-20 µL) into the HPLC system.

Conclusion and Future Directions

2,4,6-Trimethyl-3-hydroxypyridine stands as a promising therapeutic candidate, building upon the established success of the 3-hydroxypyridine scaffold. Its predicted strong antioxidant and cytoprotective activities warrant thorough investigation in models of neurological and cardiovascular disease. The protocols outlined here provide a validated framework for researchers to quantify its efficacy and elucidate its mechanisms of action. Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling, in vivo efficacy studies in relevant animal models of stroke and myocardial infarction, and head-to-head comparisons with its clinically used analog, Emoxypine, to determine its therapeutic potential.

References

[8] Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives. (2018). Research Result: Pharmacology and Clinical Pharmacology, 4(2), 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZj1_kQuxK1z2HhlrLZ-h8K4-obbuOe40rhREwDZDYHzXMFuy_jYYUCLFHQV9K72jowXHMD3Gwm9XlLqWrGC1KxkakQqlzmZYz4DkDgSFDNDyfDt-WYhnY6-XYDeBMwmp5R0O24WpSUbvcc4tbv1__jVlRVtJ2qg==]

[5] Klebanov, G. I., Liubitskiĭ, O. B., Vasil'eva, O. V., Klimov, I. V., Penzulaeva, O. B., Tepliashin, A. S., Tolstykh, M. P., Promorenko, V. K., & Vladimirov, I. A. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. Voprosy meditsinskoi khimii, 47(3), 288–300. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFdGg7wQp1Gp5EXgAFa4kSmf8RNq1UGmLvCvlIl3q80y3PftJWNcZ0hH9ypGk_qyXNZEVRaX4Wkhdjnn-fLueyobPDUcmX27bHuD5e-sOr9fDDGZWQ0jbbfP2afu-Ig2JFbGw9]

[6] BenchChem. (n.d.). Application Notes: The Use of 3-Methyl-4-hydroxypyridine and its Analogs in Antioxidant Assays. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6WiLkFpJXoxs68HP8dV2V4HVvHNmZ7Ph3vRWAAaJCi631VrHQuCU6YruhqPayJtnGnWphGpQU5n3s2rnOIwuLXZhFzV2YPHLBnwEgKTeu0Yd1y2RArK0VIXbmCB7pi4SpY5SFWbVjXB6Vm4GcuZW8lIiIZNTFJQ8aSE7nEcAqN5t-HpQGKqbM03_Sm1AsivPshEuw79p-kBANGTY6tZ_0nB-1j3-TXyliPxxLAdswf-ct00p9sBzq3J4=]

[9] Danilenko, L. M., et al. (2018). Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGccFHLwA8DeROOu-hj9lX-zDOUOcOqh4ZbvxAWcmEACQOFZCj8CN7I_WBSg1Ugr5KlLQ5k51qdog8INVul7dVHW9IJITwuxa9FhHvB7xz3kaD7jUrBDqMev0U8YBd5zaxjhXcishM7Vv3p5h8-OZHcaycDKgBflY1orVM0xZrQL5__hjskDF89jJbgub45nOi7-Oi7TpOZvv1R95WMtvZtTQtV_PPAXVxsWURAiujSLbjHGUQFOKbEJC5P5n_zLap8gK3dB7qAbacQHDqVp9uZ7F9I]

[15] Smirnov, L. D., & Diumaev, K. M. (1983). [Characteristics of the antihypoxic properties of 3-hydroxypyridine-class antioxidants]. Biulleten' eksperimental'noi biologii i meditsiny, 95(4), 49–51. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG70B8ENeacmqmTrydHw1Q38lqQ8T4n3UaeC73d9xNVQAd8JqXppysPnnxi3lLiCLif8HmDVehJ0lfX57hUsT2Ix7iVqSIX3mHVozVqyfTcg-7sw9GbPGvz2sWPugG4Y8McKc=]

[10] Danilenko, L. M., et al. (2018). Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFpNfNQTzUiJo6A_BHZHS2scN0tGhgz3_-Sg2IigyVH_gyDLn-MIFr0JT_7uZ3XlLicUepCVabrljU77mP2SFcA5JFRAi2dwLoZw5GxD-SOJH_3CMKO8kAGPL4SNPXZUnkFapAHp99ZAG4WkHUxTdxf4jRmVEEUJ11tsX7vareT9ksGQLDhu_toQkxfYuejzWcUeW9052D6gzxUze41Vv_La0a4hH7ESHifT_-9az_6eg3IKJaAvZgjJ8W8-E1OPvaCFsH3xm_XHaIshSAXb7kmLTU3PI9zzv27agSNw==]

[11] Plotnikov, M. B., Chernysheva, G. A., & Smol'iakova, V. I. (1998). [Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative]. Eksperimental'naia i klinicheskaia farmakologiia, 61(2), 20–22. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE7FNNYydpUN0J9iLqA3mFKtq5LxAHuoPdexXq2l80V5tSmldup9kUBl-OhBJtm21S5jafJejyVuNSR4BQIvrtfosWBGj-MDLcO8reGUK3ihhIZhZv6rPZ-byptRTNFx1u2UKB]

[3] Wikipedia. (n.d.). Emoxypine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH31mW08510mBpZF_RBymK-Ea3FGvfz5SyB7VnL21cLcLzsVg68WeF4HsJzD4f_YH2GSd8iEkJbxZ0zFjQfOi-NUQ99_nzv6U88TDrb6Emj_qTBiSLZ6yiOwMO_696oLum7hg==]

[12] Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQwrB-OEsQ472Coe6zN9_wAKsBmdOdfvd6LkeNSojYv7M5q7A-pr23QHT0-eLx7TnYPdu-qGE8iilnk2BDW8etp2ssagwz1WKpD0iASk_lzImvqE0xcPsifinG9iY8zN6yZcTUMQB4a3i6RB5C]

[7] Gromova, O. A., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International Journal of Molecular Sciences, 23(21), 13013. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC34jaVhTBlHdi3H51craV0qyKPDdAYuEICbWFN_k9x3zulM49Vvh817BzPCCUJWTpEFzJHSVb5nh_4u84vy0QY-1JePusA4hiVBBqI8loEPzSq50Ufb2vdBThXL1okqOhhC36N7FWmbt-VuU=]

[13] U.S. Environmental Protection Agency. (n.d.). Analytical Methods for Pyrethrins and Pyrethroids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm4rvzydaQmvNGVBEmVzx00xlXApdT15LkVBsvjKXLk5RE_cgVYH4uicIl2MDn3jjFBeogxHh0_Dyb44h8jmmFXD7i28uZ3ZhjsT05YG9KVmhZS_N28A2HpgtkqLyV2qOvrMgj5oTHvDfml0zK]

[14] National Institute for Environmental Studies, Japan. (n.d.). Analytical Methods for Environmental Pollutants. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc-cjHQPFO6y1U5QVPu-z_42gz-j1welCVNFVLDEXW5Aq1UrC_lNosURic6Hgs1svuRQVutpgUcI0Va6dvFS1x3-UEctDSK3_ItYTkqkVR6Qe3FPnf6Qxq5P9dfcD-9m9jBrawtysAOhDTwuyaSkrHeQ-RP94yS6E55V1qEZuIs1hBMA==]

[1] Kolesnichenko, P. D., et al. (2019). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology, 7(4), 208-216. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt5Ycee-5LScAcvFo3PZxEj9WS1OWYaGRQ39NFZHdIQWM5ifJIlX8kQrpHsILrSRkO9cdbZaPdsz3iIaqGFHWTOFFI9ihD6eGRmmQLpbR19irkp2cRnydyb9-XlfIX_THXRLVCNlGZ3hV5]

[2] Voronina, T. A., & Smirnov, L. D. (1984). [3-Hydroxypyridine derivatives--a new class of psychotropic compounds]. Biulleten' eksperimental'noi biologii i meditsiny, 97(4), 439–442. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDUF_AL9VUMBH4ROyZ1YqXbSOPCk2G1SUMX0qjrGR-N6LkwzdD3muonwf6IbqYeLtm18mt3HG6Qj_5aQCJ-MlcM33RDi64hffMaAxKfktuT77eg1oIjeKFkz8t1VSQrThW6NI=]

[4] Mathew, G. E., et al. (2021). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. Current Research in Pharmacology and Drug Discovery, 2, 100054. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYsCiZrmoo2AkYrosxONLB_TDc1PCiQhv3SetBjsNkssTJjlwMhP4YZfrQfxEEcyFjG7Ns9L-tX5_061YZjs2dK7aZXp6ZdSeAUajTS1aGR5Gi2Iadq3LoakZT_IGrNbBBLH13gEAb2cE4rkk=]

Sources

Application Note: Formulation Strategies for 2,4,6-Trimethyl-3-hydroxypyridine in Preclinical Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation of 2,4,6-Trimethyl-3-hydroxypyridine, a substituted hydroxypyridine compound with potential applications in biological research. Recognizing that reliable and reproducible experimental outcomes are critically dependent on the appropriate preparation of test articles, this document details the necessary pre-formulation analysis, offers step-by-step protocols for both in vitro and in vivo studies, and emphasizes the scientific rationale behind each methodological choice. The protocols are designed to be self-validating systems, incorporating critical quality control and stability checks to ensure the integrity of the compound throughout experimentation.

Introduction: The Critical Role of Formulation

2,4,6-Trimethyl-3-hydroxypyridine belongs to the pyridine class of heterocyclic compounds. Pyridine derivatives are integral to medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules with applications ranging from antimicrobial to anticancer and antioxidant therapies[1][2][3][4]. A related compound, 2-ethyl-6-methyl-3-hydroxypyridine, has been investigated as an antioxidant agent, suggesting a potential area of interest for the title compound[5].

However, the biological activity of any compound can only be accurately assessed if it is successfully delivered to the biological system in a known, stable, and bioavailable state. Improper formulation can lead to issues of poor solubility, degradation, and vehicle-induced toxicity, resulting in misleading data and failed experiments. This application note serves as a technical guide for researchers, scientists, and drug development professionals to navigate the challenges of formulating 2,4,6-Trimethyl-3-hydroxypyridine, ensuring data integrity and maximizing the potential for discovery.

Pre-Formulation Analysis: Understanding the Molecule

A thorough understanding of the physicochemical properties of 2,4,6-Trimethyl-3-hydroxypyridine is the foundation of a rational formulation strategy. These properties dictate the choice of solvents, excipients, and handling procedures.

Key Physicochemical Properties

The structure of 2,4,6-Trimethyl-3-hydroxypyridine, with its aromatic pyridine ring, a phenolic hydroxyl group, and three lipophilic methyl groups, creates a molecule with unique solubility and stability characteristics.

PropertyValue / DescriptionSource
IUPAC Name 2,4,6-trimethylpyridin-3-ol[6]
CAS Number 1123-65-5[6]
Molecular Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [6]
Predicted pKa The pyridine nitrogen (pKa of conjugate acid) is predicted to be basic, likely >5.2, due to the electron-donating methyl groups. The hydroxyl group is weakly acidic (phenolic, pKa ~9-10). The interplay of these groups is critical for pH-dependent solubility.[7][8]
Tautomerism Hydroxypyridines can exist in equilibrium with their pyridone tautomers.[9] This equilibrium can be influenced by the solvent and pH, affecting properties like hydrogen bonding, polarity, and stability. The pyridone form may be favored due to favorable charge distribution in its resonance structures.[9]
Experimental Solubility Determination

While predictions are useful, the experimental determination of solubility is a mandatory first step. The goal is to find a solvent or solvent system that can dissolve the compound at the highest required concentration and is compatible with the biological assay.

Protocol 1: Kinetic Solubility Assessment

  • Preparation: Prepare a high-concentration stock solution of 2,4,6-Trimethyl-3-hydroxypyridine (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Solvent Array: Dispense 98 µL of various test solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.9% Saline, 5% Dextrose, Ethanol) into a 96-well plate.

  • Serial Dilution: Add 2 µL of the DMSO stock to each well to initiate precipitation. This creates a starting concentration of 2% DMSO.

  • Equilibration & Analysis: Seal the plate, shake for 1-2 hours at room temperature, and then measure the concentration of the soluble compound in the supernatant using HPLC-UV, LC-MS, or UV-Vis spectroscopy after centrifugation to pellet any precipitate.

  • Rationale: This method quickly screens multiple aqueous and organic solvents to identify promising candidates for full formulation development. Starting with a DMSO stock mimics the common workflow for diluting compounds into aqueous buffers for biological assays.

Stability Considerations

The phenolic hydroxyl group may be susceptible to oxidation, which can be accelerated by pH, light, and the presence of metal ions. Preliminary stability assessment is crucial to define storage conditions and the usable life of a formulation.

Protocol 2: Preliminary Solution Stability Assessment

  • Preparation: Prepare a stock solution (e.g., 1 mg/mL) in a selected formulation vehicle.

  • Storage Conditions: Aliquot the solution into separate, sealed vials. Store them under different conditions: 4°C protected from light, room temperature with light exposure, and room temperature protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 24, 48 hours), analyze the concentration of 2,4,6-Trimethyl-3-hydroxypyridine in each sample by a stability-indicating method (typically HPLC).

  • Analysis: A loss of parent compound concentration (e.g., >5-10%) or the appearance of new peaks in the chromatogram indicates degradation.

  • Rationale: This study establishes how quickly the formulation must be used after preparation and defines the appropriate storage conditions (e.g., refrigeration, protection from light) to ensure consistent dosing.

Formulation Protocols for In Vitro Applications

For cell-based assays, the primary goals are to achieve complete solubilization of the compound and to ensure the final concentration of any organic solvent is non-toxic to the cells.

G start Start: Define Max Assay Concentration sol_dmso Determine Solubility in 100% DMSO start->sol_dmso sol_dmso_check Soluble at 100-1000x Max Assay Conc.? sol_dmso->sol_dmso_check prep_dmso_stock Protocol 3: Prepare High-Conc. DMSO Stock (e.g., 10-50 mM) sol_dmso_check->prep_dmso_stock Yes explore_other Explore Alternative Vehicles sol_dmso_check->explore_other No final_dmso_conc Calculate Final DMSO % in Media prep_dmso_stock->final_dmso_conc final_dmso_check Final DMSO < 0.5% and Non-Toxic to Cells? final_dmso_conc->final_dmso_check use_dmso Proceed with DMSO Stock final_dmso_check->use_dmso Yes final_dmso_check->explore_other No sol_ph Protocol 4: Test pH-Modified Aqueous Buffer explore_other->sol_ph sol_ph_check Soluble? sol_ph->sol_ph_check use_ph Proceed with pH-Modified Aqueous Stock sol_ph_check->use_ph Yes consider_cosolvent Consider Co-solvents (Ethanol, PEG) or Cyclodextrins sol_ph_check->consider_cosolvent No fail Re-evaluate Assay Parameters or Re-synthesize Analog consider_cosolvent->fail

Figure 1: Decision workflow for selecting an in vitro formulation vehicle.

Protocol 3: DMSO-Based Stock Solutions for In Vitro Use

This is the most common starting point due to DMSO's high solubilizing power for a wide range of organic molecules.

  • Safety First: Perform all steps in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[10]

  • Weighing: Accurately weigh the required amount of 2,4,6-Trimethyl-3-hydroxypyridine using an analytical balance.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously. If needed, use gentle warming (37°C) or sonication in a water bath to aid dissolution.

  • Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter (ensure the filter material, e.g., PVDF, is compatible with DMSO).

  • Storage: Aliquot the sterile stock solution into small-volume, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

  • Application: When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Always ensure the final concentration of DMSO in the assay does not exceed a pre-determined non-toxic level for your specific cell line (typically <0.5%, and often <0.1%). Run a vehicle control (medium with the same final percentage of DMSO) in parallel in all experiments.

Protocol 4: Aqueous Formulations using pH Adjustment

This method is employed when DMSO is incompatible with the assay or cell type. It leverages the ionizable nature of the compound.

  • Determine Target pH: Based on the compound's pKa, determine if acidification (to protonate the pyridine nitrogen) or basification (to deprotonate the hydroxyl group) will yield the more soluble ionic species. For this compound, protonating the nitrogen with dilute HCl is a logical first approach.

  • Weighing: Accurately weigh the compound.

  • Initial Suspension: Suspend the powder in the desired aqueous vehicle (e.g., sterile 0.9% saline or PBS).

  • Titration: While stirring, slowly add dilute acid (e.g., 1 N HCl) or base (e.g., 1 N NaOH) dropwise until the compound completely dissolves.

  • Final pH and Volume Adjustment: Once dissolved, measure the pH. Adjust back towards physiological pH (7.2-7.4) with the opposing base or acid. Crucially, observe for any precipitation as the pH approaches the pKa . If no precipitation occurs, bring the solution to the final volume with the vehicle.

  • Sterilization & Storage: Sterilize using a 0.22 µm filter. Store at 4°C, protected from light, and use promptly, as the stability in aqueous solution may be limited.

Formulation Protocols for In Vivo Applications

In vivo formulations carry stricter requirements, including sterility, isotonicity, physiological pH, and minimal toxicity from the vehicle itself. The choice of vehicle is dictated by the route of administration.

G start Start: Define Dose (mg/kg) & Route route_check Route? start->route_check parenteral Parenteral (IV, IP, SC) route_check->parenteral Parenteral oral Oral (PO) route_check->oral Oral sol_aqueous Test Solubility in Saline/PBS at Dose Conc. parenteral->sol_aqueous oral->sol_aqueous prep_suspension Protocol 7: Prepare Oral Suspension (e.g., 0.5% CMC) oral->prep_suspension If not soluble sol_aqueous_check Soluble? sol_aqueous->sol_aqueous_check use_ph_saline Protocol 5: Use pH-Adjusted Saline. Ensure pH 6.5-8.0 & Isotonic. sol_aqueous_check->use_ph_saline Yes explore_cosolvent Explore Co-Solvent Systems sol_aqueous_check->explore_cosolvent No test_cosolvent Protocol 6: Test Co-Solvent Vehicle (e.g., Tween/PEG/Solutol) explore_cosolvent->test_cosolvent explore_cosolvent->prep_suspension If oral route cosolvent_check Soluble & Stable? test_cosolvent->cosolvent_check validate_vehicle Validate Vehicle: Run MTD study on vehicle alone. cosolvent_check->validate_vehicle Yes fail Formulation Unfeasible. Re-evaluate Dose/Compound. cosolvent_check->fail No use_cosolvent Proceed with Co-Solvent Formulation validate_vehicle->use_cosolvent suspension_check Homogenous & Re-suspendable? prep_suspension->suspension_check use_suspension Proceed with Oral Suspension suspension_check->use_suspension Yes suspension_check->fail No

Figure 2: Decision workflow for selecting an in vivo formulation vehicle.

Protocol 5: Sterile Aqueous Solution for Parenteral Administration

This is the ideal formulation for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes if aqueous solubility is sufficient.

  • Preparation: In a sterile environment (e.g., a laminar flow hood), suspend the required amount of 2,4,6-Trimethyl-3-hydroxypyridine in a sterile, isotonic vehicle (e.g., 0.9% Sodium Chloride Injection, USP).

  • Solubilization: Use pH adjustment as described in Protocol 4 to achieve solubilization. Aim for a final pH between 6.5 and 8.0.

  • Quality Control: After preparation, visually inspect the solution for any particulates against both a black and a white background. Measure the final pH to ensure it is within the target range.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, sealed vial.

  • Use: Administer to animals based on the study protocol. This formulation should be prepared fresh and used promptly unless stability data supports storage.

Protocol 6: Co-Solvent Vehicle for Parenteral Administration

When aqueous solubility is insufficient for the required dose, a co-solvent system is necessary. The goal is to use the minimum amount of organic solvent required.

Example Vehicle "TTP": 10% Tween 80, 10% Transcutol® (or PEG 400), 80% PBS

  • Component 1 (Organic Phase): Dissolve the weighed 2,4,6-Trimethyl-3-hydroxypyridine in the Tween 80 and Transcutol®/PEG 400. Vortex and sonicate until a clear solution is formed. This creates a 20% organic pre-mix.

  • Component 2 (Aqueous Phase): Measure the required volume of PBS (80% of the final volume).

  • Emulsification: While vortexing the organic phase, slowly add the aqueous phase dropwise. A clear solution or a stable, fine microemulsion should form.

  • Quality Control & Use: Visually inspect the final formulation. It should be clear and free of precipitation. Due to the nature of these vehicles, they should be prepared fresh daily and administered at room temperature. Crucially, a vehicle control group receiving the identical formulation without the active compound must be included in the animal study to account for any effects of the vehicle itself.

Protocol 7: Suspension for Oral Administration (Gavage)

If the required oral dose is high and solubility cannot be achieved in a reasonable volume, a suspension is the most practical approach.

  • Vehicle Preparation: Prepare a common suspending vehicle, such as 0.5% (w/v) carboxymethylcellulose (CMC) in purified water.

  • Particle Size Reduction (Optional but Recommended): To improve homogeneity and bioavailability, micronize the 2,4,6-Trimethyl-3-hydroxypyridine powder using a mortar and pestle.

  • Suspension Preparation: Add a small amount of the CMC vehicle to the powder to create a thick, uniform paste (this process is called "wetting"). Gradually add the remaining vehicle while stirring or vortexing continuously to achieve the final volume and concentration.

  • Homogeneity: Ensure the suspension is uniform before each dose is drawn. A magnetic stirrer should be used to keep the suspension mixed during the dosing procedure. The stability of the suspension (i.e., how quickly particles settle) should be noted.

Safety and Handling

2,4,6-Trimethyl-3-hydroxypyridine and its related pyridine compounds must be handled with appropriate caution.

  • Hazard Profile: Based on data for 2,4,6-trimethylpyridine, assume the compound is flammable, harmful if swallowed, and toxic upon skin contact. It is also an irritant to the skin, eyes, and respiratory system.[8][10]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a properly fitted lab coat, and chemical safety goggles.[11]

  • Engineering Controls: Handle the solid powder and prepare concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Disposal: Dispose of all waste (unused compound, contaminated vials, etc.) in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2025, May 28). 2,4,6-TRIMETHYL PYRIDINE. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Merck Index. (n.d.). 2,4,6-Trimethylpyridine. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Saini, M., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 4-Hydroxypyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • Journal of Drug Design and Medicinal Chemistry. (2015).
  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • Chemistry. (2014).
  • Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity.
  • PubMed. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Medicinal Chemistry. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • O'Keefe, T. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. Retrieved from [Link]

Sources

Analytical methods for the determination of 2,4,6-Trimethyl-3-hydroxypyridine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Analytical Methods for the Determination of 2,4,6-Trimethyl-3-hydroxypyridine in Biological Samples

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Quantifying 2,4,6-Trimethyl-3-hydroxypyridine in Bioanalysis

2,4,6-Trimethyl-3-hydroxypyridine is a substituted pyridine derivative of interest in various fields of research. As with many biologically active compounds, understanding its pharmacokinetic and pharmacodynamic profile is crucial. This requires robust, reliable, and validated analytical methods to accurately quantify the analyte in complex biological matrices such as plasma, serum, and urine. The inherent complexity and variability of these matrices present significant analytical challenges, including matrix effects that can suppress or enhance the analyte signal, leading to inaccurate measurements.[1][2]

This document provides a comprehensive guide to developing and validating analytical methods for 2,4,6-Trimethyl-3-hydroxypyridine, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[3][4][5] An alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach is also discussed. The protocols herein are designed to be self-validating systems, grounded in established regulatory principles to ensure data integrity and trustworthiness.[6][7]

Analyte Properties: 2,4,6-Trimethyl-3-hydroxypyridine

A thorough understanding of the analyte's physicochemical properties is the foundation for method development, influencing choices in sample preparation, chromatography, and detection.

PropertyValueSource
IUPAC Name 2,4,6-trimethylpyridin-3-olPubChem[8]
Molecular Formula C₈H₁₁NOPubChem[8]
Molecular Weight 137.18 g/mol PubChem[8]
CAS Number 1123-65-5PubChem[8]
Predicted LogP 1.7PubChem[8]
Structure A pyridine ring with methyl groups at positions 2, 4, and 6, and a hydroxyl group at position 3.-

The presence of the hydroxyl group imparts polarity, making the molecule suitable for reversed-phase liquid chromatography. This group is also a key site for potential derivatization if GC analysis is considered.

Principle of the Method: A Bioanalytical Workflow

The accurate quantification of an analyte in a biological sample is a multi-step process. Each stage is critical for minimizing variability and ensuring the final result is a true representation of the analyte's concentration. The overall workflow is a systematic approach to isolate the analyte from interfering matrix components and present it in a purified, concentrated form for instrumental analysis.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Extraction & Cleanup) Sample_Collection->Sample_Preparation Matrix Stabilization LC_MS_Analysis LC-MS/MS or GC-MS Analysis Sample_Preparation->LC_MS_Analysis Inject Purified Extract Data_Acquisition Raw Data Acquisition LC_MS_Analysis->Data_Acquisition Detection & Ionization Data_Processing Data Processing (Integration & Calibration) Data_Acquisition->Data_Processing Chromatogram Report_Generation Final Concentration Report Generation Data_Processing->Report_Generation Quantification

Caption: General bioanalytical workflow from sample collection to final report.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] For bioanalytical methods used in drug development, this process is rigorously defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council on Harmonisation (ICH).[6] A "fit-for-purpose" approach tailors the validation effort to the intended use of the data.[7]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Accuracy The closeness of the determined value to the nominal or known true value.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Detailed Protocols

PART A: Sample Preparation

The primary goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances like proteins and phospholipids.[1][2][9] The choice of technique depends on the analyte's properties, the required sensitivity, and throughput considerations.

Protein precipitation is a simple, fast, and widely used technique for initial sample cleanup, particularly for plasma and serum.[3][9] It involves adding a water-miscible organic solvent to precipitate the bulk of the proteins.

PPT_Workflow Start Start: 100 µL Plasma Sample Add_Solvent Add 300 µL cold Acetonitrile containing Internal Standard (IS) Start->Add_Solvent Vortex Vortex vigorously (e.g., 1 min) Add_Solvent->Vortex Precipitates proteins Centrifuge Centrifuge (e.g., 10,000 x g for 10 min) Vortex->Centrifuge Pellets proteins Transfer Transfer Supernatant to a clean tube Centrifuge->Transfer Evaporate Evaporate to dryness (Nitrogen stream or vacuum) Transfer->Evaporate Concentrates analyte Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Step-by-step workflow for Protein Precipitation (PPT).

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

  • Aliquot Sample: Pipette 100 µL of thawed plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 300 µL of cold acetonitrile containing the internal standard (IS) at a known concentration. The 3:1 solvent-to-sample ratio is a common starting point.

  • Mix: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully aspirate the supernatant and transfer it to a new tube or a 96-well plate.

  • Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the organic solvent.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analyze: Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Causality Note: Acetonitrile is chosen for its efficiency in precipitating a broad range of plasma proteins. The reconstitution step is critical; reconstituting in a solvent weaker than the initial mobile phase helps to ensure good peak shape during the chromatographic separation.[10]

PART B: LC-MS/MS Analysis

This protocol outlines a robust starting point for the quantification of 2,4,6-Trimethyl-3-hydroxypyridine using a triple quadrupole mass spectrometer, which provides high sensitivity and specificity through Multiple Reaction Monitoring (MRM).[3]

Protocol 2: LC-MS/MS Method

1. Liquid Chromatography (LC) Conditions:

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, e.g., Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[3]C18 provides good retention for moderately polar compounds. Small particle size (1.8 µm) offers high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for positive ion mode ESI and improves peak shape.[3][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and low viscosity.[3]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[3]
Injection Volume 5 µLA smaller injection volume minimizes potential matrix effects and column overload.
Gradient Elution Time (min)%B
0.05
0.55
4.095
5.095
5.15
7.05

2. Mass Spectrometry (MS) Conditions:

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is well-suited for polar to moderately polar compounds that are already in solution.
Polarity Positive Ion ModeThe pyridine nitrogen is basic and readily accepts a proton to form a positive ion [M+H]⁺.
MRM Transitions Precursor Ion (Q1)Product Ion (Q3)
m/z 138.1 (Analyte)To be determined by infusion
m/z for ISTo be determined by infusion
Gas Temperatures To be optimized (e.g., 300-350 °C)Affects desolvation efficiency.
Collision Energy (CE) To be optimized for each transitionThe energy required to produce stable, abundant product ions.

Experimental Note: The optimal MRM transitions (precursor → product ion) and collision energies must be determined empirically by infusing a standard solution of the analyte and a suitable internal standard directly into the mass spectrometer. Software like Agilent's MassHunter Optimizer can automate this process.[3]

PART C: Alternative Method - GC-MS Analysis

For laboratories where LC-MS/MS is unavailable, GC-MS can be a viable alternative. However, the polar hydroxyl group on 2,4,6-Trimethyl-3-hydroxypyridine necessitates a derivatization step to increase its volatility and thermal stability for gas chromatography.[11]

Protocol 3: GC-MS Method with Silylation

  • Sample Preparation: Perform an extraction such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a clean, concentrated extract in an organic solvent. Evaporate the solvent to complete dryness.

  • Derivatization:

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes. This reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[11][12]

  • GC-MS Conditions:

ParameterRecommended Condition
Column Mid-polarity column, e.g., 5% Phenyl-Methylpolysiloxane (DB-5ms or equivalent)
Injector Temp. 250 °C
Carrier Gas Helium at 1.0-1.5 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized analyte.

Causality Note: Silylation is a crucial step that masks the polar -OH group, preventing peak tailing and improving chromatographic performance on standard non-polar GC columns.[11] The choice of a mid-polarity column like a DB-5ms provides a good balance for resolving a wide range of derivatized compounds.[13]

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Retrieved from

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International.
  • Validation of chromatographic methods of analysis of drugs in biological samples. (1986). Semantic Scholar.
  • Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health (NIH).
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR.
  • Özkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. ResearchGate.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. ATSDR.
  • Bioanalytical Sample Preparation. (n.d.). Biotage.
  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf.
  • PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. National Center for Biotechnology Information.
  • Kamal, A., et al. (2019). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central.
  • Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies.
  • Current development of bioanalytical sample preparation techniques in pharmaceuticals. (2019). ScienceDirect.
  • Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube.
  • Analytical methods for human biomonitoring of pesticides. A review. (2013). ScienceDirect.
  • Sample Preparation in a Bioanalytical Workflow - Part 2. (2018). YouTube.
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Pyrethrins and Pyrethroids. ATSDR.
  • Głowacki, R., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed Central.
  • Houghton, C., et al. (1971). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PubMed Central.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST WebBook.
  • Núñez-Vergara, L. J., et al. (2004). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate.
  • Watson, G. K., et al. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. National Institutes of Health (NIH).
  • Cain, R. B., et al. (1974). Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. PubMed Central.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information.
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI.
  • Liquid chromatography–inductively coupled plasma mass spectrometry analysis of peptides labelled with ClickZip mass tags. (2022). ScienceDirect.

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 2,4,6-Trimethyl-3-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine

Welcome to the technical support center for the synthesis of 2,4,6-Trimethyl-3-hydroxypyridine (also known as 3-hydroxy-2,4,6-collidine). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we address specific experimental issues with evidence-based solutions and explain the underlying chemical principles to empower you to optimize your reaction outcomes.

Overview of the Primary Synthetic Route: The Hantzsch-Type Condensation

The most direct and common method for synthesizing the 2,4,6-trimethyl-3-hydroxypyridine core is a variation of the Hantzsch pyridine synthesis.[1][2] This multi-component reaction involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source. For our target molecule, the key reactants are pentane-2,4-dione (acetylacetone) , acetaldehyde , and a source of ammonia (e.g., ammonium acetate).

The reaction proceeds through the formation of a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the final aromatic pyridine product.[3][4] The driving force for this final oxidation step is the stability gained through aromatization.[1] While conceptually straightforward, this reaction is prone to several pitfalls that can lead to low yields, complex impurity profiles, and purification difficulties.

Core Reaction Scheme:
  • Reactants: 2 equivalents of pentane-2,4-dione, 1 equivalent of acetaldehyde, and 1 equivalent of an ammonia source.

  • Intermediate: A 1,4-dihydropyridine derivative.

  • Final Step: Oxidation to the aromatic 2,4,6-trimethyl-3-hydroxypyridine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues reported in the lab.

Category 1: Low or No Yield

Question: I ran the reaction, but my yield is extremely low, or I only recovered starting materials. What went wrong?

This is a frequent issue often traced back to reactant quality, reaction conditions, or the stability of a key intermediate.

Potential Causes & Solutions:

  • Poor Quality Acetaldehyde: Acetaldehyde is volatile (Boiling Point: 21°C) and prone to self-condensation (aldol reaction) to form crotonaldehyde and higher oligomers upon storage. These impurities can engage in unproductive side reactions, consuming your primary reactants.

    • Diagnostic Check: Check the appearance of your acetaldehyde. If it's cloudy or contains a precipitate, it has likely oligomerized.

    • Corrective Action: Always use freshly distilled or a newly opened bottle of acetaldehyde for the reaction. If you must use an older bottle, distill it immediately before use.

  • Inefficient Intermediate Formation: The Hantzsch synthesis relies on the formation of two key intermediates: an enamine (from pentane-2,4-dione and ammonia) and an α,β-unsaturated carbonyl (from pentane-2,4-dione and acetaldehyde via a Knoevenagel condensation).[3][4] If conditions don't favor the formation and subsequent Michael addition of these intermediates, the reaction will not proceed efficiently.[3]

    • Diagnostic Check: Monitor the reaction by Thin Layer Chromatography (TLC). The appearance of new spots that do not correspond to the final product could indicate stalled intermediates.

    • Corrective Action: Ensure your ammonia source is appropriate. Ammonium acetate is often preferred as it provides both ammonia and a mild acidic catalyst to promote the necessary condensation steps.[3] Running the reaction in a suitable solvent like ethanol or under reflux can also improve rates.[5]

  • Incomplete Oxidation: The initial product of the condensation is a 1,4-dihydropyridine (1,4-DHP).[1] This intermediate must be oxidized to form the final aromatic pyridine. While atmospheric oxygen can sometimes suffice over long reaction times, it is often inefficient.

    • Diagnostic Check: If you isolate a product, but its NMR spectrum shows aliphatic protons where aromatic ones are expected (specifically, a proton around 4-5 ppm), you may have isolated the 1,4-DHP intermediate.

    • Corrective Action: Incorporate a dedicated oxidation step. After the initial condensation, add an oxidizing agent such as nitric acid, ferric chloride (FeCl₃), or manganese dioxide (MnO₂) to drive the aromatization to completion.[1] Some modern protocols achieve this in a one-pot synthesis.[1]

Reaction Optimization Parameters
ParameterRecommendationRationale
Solvent Ethanol, Methanol, or Acetic AcidProtic solvents facilitate proton transfer steps in the mechanism. Acetic acid can act as both a solvent and a catalyst.[6]
Ammonia Source Ammonium AcetateProvides both ammonia and mildly acidic conditions, which can catalyze key condensation steps.[3]
Temperature RefluxIncreased temperature typically accelerates the rate of condensation and cyclization.[5]
Oxidant FeCl₃, MnO₂, or HNO₃Ensures efficient conversion of the dihydropyridine intermediate to the final aromatic product.[1]
Category 2: Impurity Formation & Difficult Purification

Question: My final product is a dark, tarry substance, and purification by column chromatography is very difficult. What causes this and how can I fix it?

The formation of dark, polymeric material is a classic sign of uncontrolled side reactions, often stemming from the high reactivity of the starting materials.

Potential Causes & Solutions:

  • Acetaldehyde Polymerization: Under acidic or basic conditions, acetaldehyde can readily polymerize into a resinous material known as paraldehyde or metaldehyde.

    • Diagnostic Check: The formation of an insoluble, sticky residue that is difficult to characterize is a strong indicator of polymerization.

    • Corrective Action: Control the reaction temperature carefully. Add the acetaldehyde slowly to the reaction mixture at a controlled temperature (e.g., 0-10°C) before heating to reflux. This minimizes its concentration at any given time, reducing the rate of self-polymerization.

  • Uncontrolled Condensation Reactions: Pentane-2,4-dione is a highly reactive β-dicarbonyl that can also undergo self-condensation or react in unintended ways if the reaction is not properly controlled.

    • Corrective Action: Maintain stoichiometric control. Ensure the molar ratios of the reactants are precise. Using a slight excess of the ammonia source can sometimes help to ensure the β-dicarbonyl is consumed in the desired pathway.

  • Purification Strategy: The polar hydroxyl group and the basic pyridine nitrogen can cause the product to streak on silica gel, making chromatography challenging.

    • Alternative Purification Protocol (Acid-Base Extraction):

      • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic pyridine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.

      • Wash the acidic aqueous layer with DCM to remove any remaining neutral or acidic impurities.

      • Carefully basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

      • The free pyridine product will precipitate or can be extracted back into an organic solvent (DCM or ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product. A patent for purifying 2,4,6-trimethylpyridine highlights a similar acid-based crystallization method.[7]

Visualizing the Process

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common synthesis issues.

TroubleshootingWorkflow start Start Synthesis check_yield Check Crude Yield & Purity (TLC/NMR) start->check_yield high_yield High Yield & Clean Product? check_yield->high_yield Analysis Complete purify Proceed to Purification (Recrystallization or Acid-Base Extraction) high_yield->purify Yes low_yield Low Yield or No Reaction high_yield->low_yield No (Low Yield) impure Tarry Mixture or Many Impurities high_yield->impure No (Impure) end Successful Synthesis purify->end check_reagents Verify Reagent Quality (Especially Acetaldehyde) low_yield->check_reagents check_oxidation Check for Dihydropyridine Intermediate (NMR Analysis) check_reagents->check_oxidation Reagents OK add_oxidant Action: Add Oxidizing Agent (e.g., FeCl3, MnO2) check_oxidation->add_oxidant Intermediate Found add_oxidant->purify control_temp Review Temperature Control (Slow Aldehyde Addition at 0°C) impure->control_temp alt_purification Action: Use Acid-Base Extraction control_temp->alt_purification Temp Control Reviewed alt_purification->end

Caption: A decision tree for troubleshooting common synthesis outcomes.

Simplified Hantzsch Reaction Mechanism

This diagram illustrates the key bond-forming steps in the synthesis.

HantzschMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Acetylacetone1 Pentane-2,4-dione Enamine Enamine Intermediate Acetylacetone1->Enamine Acetaldehyde Acetaldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (Knoevenagel Product) Acetaldehyde->Unsaturated_Carbonyl Knoevenagel Condensation Ammonia NH3 Ammonia->Enamine Acetylacetone2 Pentane-2,4-dione Acetylacetone2->Unsaturated_Carbonyl DHP 1,4-Dihydropyridine (Cyclized Product) Enamine->DHP Michael Addition Unsaturated_Carbonyl->DHP FinalProduct 2,4,6-Trimethyl-3-hydroxypyridine (Aromatic Product) DHP->FinalProduct Oxidation (Aromatization)

Caption: Key intermediate formation in the Hantzsch-type synthesis.

This guide provides a foundational framework for troubleshooting the synthesis of 2,4,6-trimethyl-3-hydroxypyridine. Successful synthesis relies on high-quality reagents, careful control of reaction conditions, and a robust purification strategy.

References

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Gupta, A., et al. (2013). Recent advances in Hantzsch 1,4-dihydropyridines: A review. International Journal of Pharmaceutical Sciences and Research, 4(3), 920-942. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • All Chemistry. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1363. Retrieved from [Link]

  • Montgomery, J., & Svejstrup, T. D. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 14(11), 2886–2889. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.
  • PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • ResearchGate. (2019). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. Retrieved from [Link]

  • ResearchGate. (2019). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4,6-Trimethyl-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Introduction to Purification Challenges

2,4,6-Trimethyl-3-hydroxypyridine is a substituted pyridine with both a basic nitrogen atom and an acidic hydroxyl group, presenting unique purification challenges. The presence of these functional groups can lead to issues such as tautomerism, strong interactions with stationary phases in chromatography, and co-purification of structurally similar impurities. This guide provides a systematic approach to troubleshooting these issues, ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: My purified 2,4,6-Trimethyl-3-hydroxypyridine appears as a mixture in my NMR spectrum, showing broad peaks. What could be the cause?

A1: This is a common observation for hydroxypyridines and is often due to keto-enol tautomerism. The 3-hydroxy form can exist in equilibrium with its keto tautomer, 3-pyridinone. This equilibrium can be solvent-dependent, leading to the appearance of multiple or broad peaks in the NMR spectrum.[1] To confirm the purity, it is advisable to use other analytical techniques like HPLC or LC-MS.

Q2: How does the tautomerism of 2,4,6-Trimethyl-3-hydroxypyridine affect its purification by column chromatography?

A2: The presence of tautomers can complicate chromatographic separation. The keto and enol forms have different polarities, which can lead to broad peaks or co-elution with impurities.[1] The basic nature of the pyridine ring can also cause strong interactions with the acidic silanol groups on a standard silica gel stationary phase, resulting in peak tailing.[2]

Q3: My 2,4,6-Trimethyl-3-hydroxypyridine sample is discolored (yellow or brown). What causes this and how can I fix it?

A3: Discoloration is often due to the presence of impurities or degradation products formed during synthesis or storage.[3] Purification by recrystallization or column chromatography will typically yield a colorless or off-white solid. Protecting the compound from light and air during storage is also crucial.

Q4: I am struggling to remove residual starting materials, such as 2,4,6-trimethylpyridine, from my product. What is an effective method?

A4: If the starting material is a non-polar pyridine derivative, adjusting the pH during an aqueous workup can be effective. By acidifying the aqueous phase, the basic pyridine starting material will be protonated and move into the aqueous layer, allowing for separation from the more polar 2,4,6-trimethyl-3-hydroxypyridine product which may remain in the organic phase depending on the pH. A patent for the preparation of 2,4,6-trimethylpyridine mentions its basic nature, which can be exploited for purification.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 2,4,6-Trimethyl-3-hydroxypyridine.

Issue 1: Peak Tailing in Column Chromatography
  • Symptom: The peak for your compound on the chromatogram has an asymmetrical shape with a "tail."

  • Possible Cause: The basic nitrogen of the pyridine ring is interacting strongly with acidic silanol groups on the silica gel stationary phase.[2]

  • Solutions:

    • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase. The triethylamine will preferentially interact with the active silanol sites, reducing the interaction with your compound.[1][2]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or end-capped silica gel.[1]

Issue 2: Low Yield After Purification
  • Symptom: Significant loss of material during the purification process.

  • Possible Cause: This can be due to several factors, including decomposition on acidic silica gel, irreversible adsorption to the stationary phase, or losses during work-up and solvent removal steps.[1]

  • Solutions:

    • Neutralize Silica Gel: If decomposition is suspected, use silica gel that has been pre-treated with a base like triethylamine.[1]

    • pH Adjustment during Work-up: Carefully control the pH during aqueous extraction steps. The solubility of 2,4,6-trimethyl-3-hydroxypyridine can be pH-dependent, and optimizing this can improve recovery.

Issue 3: Product Fails to Crystallize
  • Symptom: The purified product is an oil and does not solidify upon solvent removal.

  • Possible Cause: The presence of minor impurities can inhibit crystallization. The inherent properties of the molecule may also favor an amorphous or oily state.[1]

  • Solutions:

    • High Purity is Key: Ensure the product is of the highest possible purity before attempting crystallization.

    • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.[1][5]

    • Seeding: If a small amount of crystalline material is available, use it as a seed crystal to induce crystallization.[6]

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For 2,4,6-trimethyl-3-hydroxypyridine, consider solvents like isopropanol, ethanol/water mixtures, or ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the crude 2,4,6-trimethyl-3-hydroxypyridine and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid method for purifying compounds based on their polarity.[7][8]

Step-by-Step Methodology:

  • Stationary Phase and Column Packing:

    • Choose a suitable stationary phase (e.g., silica gel).

    • Pack the column using either a dry packing or slurry packing method.[9] Ensure the packing is uniform to avoid uneven separation.[7]

  • Sample Loading:

    • Dissolve the crude 2,4,6-trimethyl-3-hydroxypyridine in a minimal amount of the mobile phase or a more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection:

    • Collect fractions as the solvent elutes from the column.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Sublimation

Sublimation is a purification technique for solids that can transition directly from the solid to the gas phase without passing through a liquid phase.[10] This method is suitable for compounds with a relatively high vapor pressure and thermal stability.

Step-by-Step Methodology:

  • Apparatus Setup: Place the crude 2,4,6-trimethyl-3-hydroxypyridine in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a low pressure.

  • Heating: Gently heat the bottom of the apparatus. The compound will sublime and deposit as pure crystals on the cold surface (cold finger) of the apparatus.

  • Collection: After cooling the apparatus, carefully scrape the purified crystals from the cold finger.

Data Presentation

Purification TechniqueAdvantagesDisadvantagesTypical Purity
Recrystallization High purity for crystalline solids, scalable.Can be time-consuming, potential for low yield.>99%
Column Chromatography Versatile for a wide range of compounds, good separation of mixtures.Can be labor-intensive, potential for product loss on the column.95-99%
Sublimation High purity for suitable compounds, minimal solvent waste.Only applicable to compounds that sublime, may require specialized equipment.>99.5%

Visualizations

Troubleshooting Workflow for Column Chromatography

start Start Purification issue Observe Peak Tailing? start->issue solution1 Add Triethylamine (0.1-1%) to Mobile Phase issue->solution1 Yes end Pure Compound issue->end No solution2 Use Neutral/Basic Alumina or End-Capped Silica solution1->solution2 Still Tailing solution1->end Resolved solution2->end

Caption: Decision tree for addressing peak tailing in column chromatography.

General Purification Workflow

Crude Crude 2,4,6-Trimethyl-3-hydroxypyridine Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Sublimation Sublimation Recrystallization->Sublimation For High Purity Pure Pure Product (>99%) Recrystallization->Pure Column->Recrystallization Further Purification Column->Pure Sublimation->Pure

Caption: Overview of potential purification pathways for 2,4,6-trimethyl-3-hydroxypyridine.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.d.).
  • Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem. (n.d.).
  • Removing Pyridine : r/chemistry - Reddit. (2024, January 13). Retrieved January 15, 2026, from [Link]

  • How can I remove the pyridine from the sugar compound? - ResearchGate. (2015, April 20). Retrieved January 15, 2026, from [Link]

  • CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2,4,6-Trimethyl-3-hydroxypyridine | C8H11NO | CID 147625 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Recrystallization - YouTube. (2020, January 10). Retrieved January 15, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3). Retrieved January 15, 2026, from [Link]

  • Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved January 15, 2026, from [Link]

  • Column chromatography (video) | Khan Academy. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sublimation Theory - Chemistry Online @ UTSC. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Optimizing reaction conditions for the synthesis of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry and materials science. 2,4,6-Trimethyl-3-hydroxypyridine, in particular, serves as a valuable scaffold due to its unique electronic and structural properties. Unlike its 2- and 4-hydroxy isomers, the 3-hydroxy group does not readily tautomerize to the corresponding pyridone form, making it a distinct and stable building block for further functionalization.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the synthesis of this target molecule, addressing common challenges through detailed troubleshooting and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 2,4,6-trimethyl-3-hydroxypyridine?

There are two main conceptual approaches:

  • Modification of a Pre-existing Pyridine Ring: This typically involves the direct hydroxylation of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). However, direct electrophilic substitution on the pyridine ring is often challenging and can lead to low yields and a mixture of isomers. An alternative is the biotransformation using whole-cell catalysts, such as Rhodococcus jostii, which has been shown to convert 2,4,6-trimethylpyridine into the desired 3-hydroxy product.[4]

  • De Novo Synthesis (Ring Formation): This is often the more flexible and regioselective method. It involves constructing the pyridine ring from acyclic precursors. Modern methods like ring-closing metathesis (RCM) of specifically designed dienes or palladium-catalyzed cyclizations offer robust pathways to polysubstituted 3-hydroxypyridines.[1][5][6] These methods allow for precise placement of the methyl and hydroxyl groups.

Q2: What is the significance of the hydroxyl group being at the C3 position?

The position of the hydroxyl group is critical to the molecule's chemical behavior. 2- and 4-hydroxypyridines exist in a tautomeric equilibrium, strongly favoring the pyridone form in most solvents.[2] In contrast, 3-hydroxypyridine cannot form a stable keto tautomer and exists predominantly as the hydroxy form.[1] This makes its hydroxyl group readily available for reactions like nucleophilic substitution (after conversion to a triflate) or other functionalizations, which is highly advantageous for building molecular complexity.[1][7]

Q3: What are the most critical reaction parameters to control for a successful synthesis?

Regardless of the specific route, several parameters are universally critical:

  • Temperature: Side reactions, such as polymerization or the formation of regioisomers, are often highly temperature-dependent. Precise temperature control is essential for achieving high selectivity and yield.

  • Atmosphere: Many syntheses, especially those involving organometallic catalysts (e.g., Palladium or Ruthenium), are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial.[8]

  • Reagent Purity: The purity of starting materials, solvents, and catalysts is paramount. Impurities can inhibit catalysts, cause side reactions, and complicate purification. For instance, using distilled and dry solvents is often a requirement.[8]

  • Stoichiometry and Addition Rate: The precise molar ratios of reactants and the rate of their addition can significantly impact the reaction outcome, particularly in condensation reactions, to avoid the formation of undesired oligomers or byproducts.

Q4: What are the recommended methods for purifying the final product?

Purification of 2,4,6-trimethyl-3-hydroxypyridine can be challenging due to its polarity and potential amphoteric character. Common methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol, ethanol/water mixtures) is an effective method for achieving high purity.[9][10]

  • Silica Gel Chromatography: This is a standard method for separating the target compound from non-polar and some polar impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for elution.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen and the acidity of the phenolic hydroxyl group can be exploited. The compound can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by carefully adjusting the pH back to its isoelectric point.

  • Salt Formation: If the free base is difficult to crystallize, converting it to a hydrochloride or other salt can often yield a more crystalline solid that is easier to purify.[10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem: The reaction yield is consistently low or zero.

  • Q: I've followed the protocol, but my TLC/GC-MS analysis shows mostly unreacted starting material. What should I do?

    • A: Investigate Reaction Time and Temperature. First, confirm that the reaction has been running for the recommended duration. Some cyclization reactions can be slow. If time is not the issue, consider a modest increase in temperature (e.g., in 10 °C increments). However, be cautious, as excessive heat can promote decomposition or byproduct formation. The optimal temperature for similar syntheses can range from room temperature to 150 °C depending on the catalyst and reactants.[11]

    • A: Verify Catalyst Activity. If using a catalyst (e.g., Pd, Ru, or acid/base), its activity is crucial. Metal catalysts can be deactivated by air, moisture, or impurities in the reagents/solvents. Ensure you are using fresh, properly stored catalysts and anhydrous, degassed solvents. For acid/base catalysts, confirm the concentration and ensure it hasn't degraded.

  • Q: The reaction seems to stop prematurely, and I'm not achieving full conversion. Why?

    • A: Check Reagent Stoichiometry and Quality. Inaccurate measurement of a limiting reagent will naturally lead to incomplete conversion. Re-verify your calculations and measurements. Furthermore, one of your reagents may have degraded upon storage. Use freshly opened or purified starting materials to rule out this possibility. For example, aldehydes used in condensation reactions can oxidize over time.

Problem: The final product is impure, with many byproducts.

  • Q: My crude product is a dark, tarry substance, and purification is difficult. How can I prevent this?

    • A: Control Temperature and Reagent Addition. Tar formation is often a result of polymerization or decomposition reactions at elevated temperatures. Ensure your reaction temperature is not overshooting the set point. Additionally, for highly exothermic reactions, adding one of the reagents slowly via a syringe pump while cooling the reaction vessel can help dissipate heat and prevent runaway side reactions.[12] Running the reaction under an inert atmosphere can also prevent oxidative polymerization.[8]

  • Q: I'm observing multiple spots on TLC, suggesting the formation of isomers. How can I improve selectivity?

    • A: Optimize the Catalyst and Directing Groups. In many de novo pyridine syntheses, the regioselectivity is dictated by the catalyst and the electronic/steric properties of the precursors.[13] For palladium-catalyzed cyclizations, the choice of ligand can influence the outcome.[1][6] If using a condensation strategy, ensure the starting materials are chosen to sterically or electronically favor the desired cyclization pathway. For example, using a protecting group on one of the carbonyls in a diketone precursor can direct the initial condensation step.

Problem: I am struggling with the isolation and purification of the product.

  • Q: My product won't crystallize and remains an oil after solvent removal. What are my options?

    • A: Attempt Trituration or Salt Formation. Try adding a non-polar solvent (like hexanes or diethyl ether) to the oil and scratching the side of the flask with a glass rod. This process, called trituration, can sometimes induce crystallization. If that fails, convert the oily free base into its hydrochloride salt by dissolving it in a minimal amount of a solvent like isopropanol or ether and adding a solution of HCl in the same solvent. Salts are often highly crystalline and easier to handle.[10]

  • Q: The product seems to be soluble in both the organic and aqueous layers during workup, leading to poor recovery. How can I improve the extraction?

    • A: Adjust pH and Use a Different Solvent. The amphoteric nature of 3-hydroxypyridines can make extraction tricky. Carefully adjust the pH of the aqueous layer. To extract into an organic solvent, the aqueous layer should be neutralized or made slightly basic (pH 7-8) to ensure the pyridine nitrogen is not protonated. Avoid strongly basic conditions, which would deprotonate the hydroxyl group and increase aqueous solubility. If recovery is still low, try a more polar extraction solvent like chloroform or a mixture of dichloromethane/isopropanol. Salting out the aqueous layer by adding sodium chloride can also decrease the product's aqueous solubility.

Data Summary and Visualization

Table 1: Key Parameter Optimization for a Generic De Novo 3-Hydroxypyridine Synthesis
ParameterRangeRationale & Key Considerations
Temperature 25 °C to 150 °CLower temperatures favor kinetic control and can reduce byproducts. Higher temperatures are needed for less reactive substrates but risk decomposition.[11]
Catalyst Loading 1-10 mol%For metal catalysts (e.g., Pd, Ru), higher loading can increase reaction rate but also cost. Finding the minimum effective loading is key.
Solvent Toluene, Dioxane, DMF, THFChoice depends on reactant solubility and required temperature. Must be anhydrous and degassed for organometallic reactions.[5][8]
Reaction Time 1 to 24 hoursMonitor by TLC or GC-MS to determine the point of maximum conversion without significant byproduct formation.[11]
Base/Acid DBU, K₂CO₃, p-TsOHThe choice of base or acid is critical for condensation and elimination steps. DBU is effective for elimination to form the aromatic ring.[5]
Diagrams

G cluster_0 De Novo Synthesis Pathway (RCM Approach) Acyclic Diene Precursor Acyclic Diene Precursor Intermediate Dihydropyridinone Intermediate Dihydropyridinone Acyclic Diene Precursor->Intermediate Dihydropyridinone  Ru Catalyst  (RCM) Final Product Final Product Intermediate Dihydropyridinone->Final Product  Base (DBU)  (Elimination)

Caption: A simplified workflow for the de novo synthesis of a 3-hydroxypyridine via Ring-Closing Metathesis (RCM).[5]

G Start Poor Yield or Low Purity Check_Conversion Full Conversion? Start->Check_Conversion Check_Purity Clean Reaction? Check_Conversion->Check_Purity Yes Increase_Time_Temp Increase Reaction Time / Temperature Check_Conversion->Increase_Time_Temp No Optimize_Temp_Addition Lower Temperature / Slow Reagent Addition Check_Purity->Optimize_Temp_Addition No (Tar/Byproducts) Optimize_Purification Proceed to Optimized Purification Check_Purity->Optimize_Purification Yes Check_Catalyst Verify Catalyst Activity & Loading Increase_Time_Temp->Check_Catalyst Check_Reagents Check Reagent Purity & Stoichiometry Check_Catalyst->Check_Reagents Inert_Atmosphere Ensure Inert Atmosphere Optimize_Temp_Addition->Inert_Atmosphere

Caption: A troubleshooting workflow for diagnosing and solving common synthesis problems.

Reference Experimental Protocol: De Novo Synthesis via RCM and Elimination

This protocol is an illustrative example based on established methodologies for substituted 3-hydroxypyridines and should be adapted and optimized for the specific target molecule.[5]

Step 1: Synthesis of Diene Precursor

  • To a solution of N-benzylprop-2-en-1-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add 3-methyl-2-oxobut-3-enoic acid chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the amine.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-allyl-N-benzyl amide diene precursor, which can be purified by column chromatography.

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the diene precursor (1.0 eq) in anhydrous, degassed toluene (0.05 M) under an argon atmosphere.

  • Add Grubbs' Second Generation Catalyst (5 mol%) to the solution.

  • Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting crude 1,6-dihydro-2H-pyridin-3-one intermediate by silica gel chromatography.

Step 3: Aromatization to 2,4,6-Trimethyl-3-hydroxypyridine

  • Dissolve the purified dihydropyridinone intermediate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to the solution.

  • Stir the reaction at room temperature for 1 hour until the aromatization is complete (monitored by TLC/LC-MS).[5]

  • Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and DBU.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product is the N-benzyl protected 3-hydroxypyridine. This can be deprotected via hydrogenolysis (e.g., H₂, 10% Pd/C in methanol) to yield the final target compound, 2,4,6-trimethyl-3-hydroxypyridine. Purify by recrystallization or chromatography.

References

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Tejahn.
  • Synthesis of 3-Hydroxypyridines Using Ruthenium-Catalyzed Ring-Closing Olefin Metathesis. (2004).
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023).
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. (2020).
  • Synthesis of 3-hydroxypyridines
  • How to synthesizer of 3-hydroxy pyridine? (2022).
  • Synthesis of 2,4,6-trimethylpyridine. PrepChem.com.
  • a general synthesis of cyclobutanones from olefins and tertiary amides. Organic Syntheses Procedure.
  • Synthesis and characterization of methyl substituted 3-hydroxypyridin-4-ones and their complexes with iron(III). Canadian Science Publishing.
  • 2,4,6-Trimethylpyridine. Merck Index.
  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (2025).
  • Scheme 1 Tautomerization between pyridones and hydroxypyridines.
  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. (2022).
  • Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. (2015).
  • Method of producing 2-ethyl-6-methyl-3-hydroxypyridine. (2010).

Sources

Technical Support Center: A Researcher's Guide to Improving the Yield and Purity of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6-trimethyl-3-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important pyridine derivative. As a key structural motif in various biologically active compounds, achieving high yield and purity is paramount for successful downstream applications.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you may encounter during the synthesis and purification of 2,4,6-trimethyl-3-hydroxypyridine, providing causal explanations and actionable solutions.

Category: Low Reaction Yield

Question 1: My Hantzsch-type synthesis of 2,4,6-trimethyl-3-hydroxypyridine is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields in the Hantzsch synthesis, a common route for this class of compounds, are a frequent challenge.[3] The classical methods often involve harsh conditions and long reaction times, which can be suboptimal.[4] The overall reaction involves a multi-component condensation, and its efficiency is highly sensitive to several parameters. Let's break down the key areas for optimization:

  • Reagent Quality & Stoichiometry:

    • Cause: The primary starting materials for a plausible synthesis are a β-diketone (like acetylacetone), an aldehyde (acetaldehyde), and an ammonia source. Acetaldehyde is highly volatile and can easily form trimers (paraldehyde) or tetramers (metaldehyde), reducing its effective concentration. Impurities in the β-diketone can also lead to significant side product formation.

    • Solution: Use freshly distilled acetaldehyde for each reaction. Ensure the β-diketone is of high purity (>99%). Carefully control the stoichiometry; while a 2:1:1 ratio of β-ketoester:aldehyde:ammonia is typical for the classical Hantzsch reaction, empirical optimization for your specific substrate is recommended.

  • Solvent & Temperature:

    • Cause: The reaction medium and temperature dictate reaction kinetics and the stability of intermediates. Inappropriate solvent choice can lead to poor solubility of reactants or intermediates, while excessive heat can promote side reactions or degradation.

    • Solution: Polar protic solvents like ethanol are often effective for the Hantzsch synthesis.[3] However, greener and more efficient alternatives have been developed, such as using aqueous micelles, which can result in yields above 90%.[4] Microwave-assisted synthesis is another powerful technique that allows for rapid, uniform heating, significantly reducing reaction times and often improving yields.[5]

  • Catalysis:

    • Cause: The reaction is often acid-catalyzed. An absence of or an inappropriate catalyst can lead to a sluggish and incomplete reaction.

    • Solution: The use of an acid catalyst like p-toluenesulfonic acid (PTSA), particularly in combination with ultrasonic irradiation, has been shown to dramatically improve reaction efficiency, with reported yields of up to 96% in model systems.[3]

Table 1: Troubleshooting Summary for Low Yield in Hantzsch-Type Synthesis

Parameter Potential Issue Recommended Action Scientific Rationale
Reagents Low-quality aldehyde (e.g., acetaldehyde) or β-diketone.Use freshly distilled aldehyde; ensure β-diketone is >99% pure.Prevents side reactions from impurities and ensures accurate stoichiometry.[6]
Solvent Poor solubility of reactants or intermediates.Screen polar protic solvents (e.g., ethanol) or consider aqueous micelles.[3][4]Optimizes reaction kinetics by ensuring reactants are in the solution phase.
Temperature Sub-optimal reaction temperature leading to slow kinetics or side reactions.Empirically optimize temperature. Consider microwave-assisted synthesis for rapid heating.[5]Balances the rate of the desired reaction against competing decomposition or side-reaction pathways.
Catalyst Reaction is uncatalyzed or poorly catalyzed.Add a catalytic amount of p-toluenesulfonic acid (PTSA).[3]The acid catalyzes key condensation steps in the reaction mechanism, accelerating product formation.
Category: Product Purity & Purification

Question 2: My isolated 2,4,6-trimethyl-3-hydroxypyridine is off-white, yellow, or brown. What is the cause and how can I obtain a pure, white solid?

Discoloration is a classic sign of impurity, typically arising from oxidation or persistent, colored byproducts.

  • Cause 1: Oxidation

    • The 3-hydroxy group on the pyridine ring makes the molecule susceptible to oxidation, similar to phenols. This can occur during the reaction, workup (especially if exposed to air for prolonged periods at high temperatures), or storage. The resulting oxidized species are often highly colored.

    • Solution:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

      • Antioxidants: In some cases, adding a trace amount of an antioxidant like butylated hydroxytoluene (BHT) during workup or storage can be beneficial, though this would need to be removed in a final purification step.

  • Cause 2: Residual Impurities

    • Highly conjugated byproducts formed during the synthesis can be intensely colored and difficult to remove.

    • Solution: The primary solution is effective purification. For colored impurities, treatment with activated carbon during recrystallization can be highly effective. A small amount of activated carbon is added to the hot solution before filtering to adsorb colored contaminants.

Question 3: I am struggling to purify my crude product by recrystallization. Can you provide a detailed protocol and suggest suitable solvents?

Recrystallization is a powerful technique for purifying solid compounds, but success hinges on selecting the right solvent system.[7] The ideal solvent should dissolve the compound well when hot but poorly when cold.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 2) on a small scale. Place a few milligrams of your compound in a test tube and add the solvent dropwise. Observe solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum volume to ensure good recovery upon cooling.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated carbon (e.g., 1-2% by weight) and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used). This step prevents premature crystallization.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.

Table 2: Recommended Solvents for Recrystallization Screening

Solvent/System Polarity Comments & Rationale
IsopropanolPolar ProticMentioned for recrystallizing a related 2-methyl-3-hydroxypyridine hydrochloride.[8]
Ethanol / WaterPolar ProticA common and effective mixture for moderately polar compounds. The water acts as an anti-solvent.[9]
Ethyl Acetate / HeptaneMid-PolarityA versatile system. Dissolve in hot ethyl acetate and add hot heptane until cloudy, then clarify with a drop of ethyl acetate before cooling.[10]
Acetone / WaterPolar Aprotic / ProticSimilar to Ethanol/Water, good for compounds soluble in acetone but not water.[10]
TolueneAromaticCan be effective for aromatic compounds, promoting pi-stacking interactions during crystal lattice formation.

Question 4: Recrystallization is insufficient to achieve the desired purity. What are the recommended starting conditions for column chromatography?

When recrystallization fails, flash column chromatography is the next logical step for purification.[11]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your desired compound has an Rf value of approximately 0.3-0.4, and there is good separation from all impurities.

  • Column Packing: "Wet pack" the column by preparing a slurry of silica gel in the initial, least polar eluent and pouring it into the column. Allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If impurities are close to your product spot, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better separation than an isocratic (constant solvent mixture) elution.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 3: Recommended Starting Conditions for Flash Column Chromatography

Parameter Recommendation Rationale & Tips
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The standard choice for most organic compounds.[11]
Mobile Phase Gradient of Hexane / Ethyl AcetateStart with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the concentration of ethyl acetate. This is a versatile system for compounds of moderate polarity.
TLC Optimization Target Rf ≈ 0.3-0.4This Rf value typically ensures the compound elutes in a reasonable number of column volumes without excessive band broadening.
Loading Method Dry LoadingAdsorbing the crude material onto silica gel before loading onto the column prevents band distortion and improves resolution compared to liquid loading.[12]
Purification Troubleshooting Workflow

The following diagram outlines a logical decision-making process when faced with an impure product.

PurificationWorkflow start Crude Product (Yield & Purity Assessed) recrystallization Attempt Recrystallization (See Table 2 for Solvents) start->recrystallization purity_check_1 Assess Purity (TLC, NMR, MP) recrystallization->purity_check_1 column_chrom Perform Flash Column Chromatography (See Table 3) purity_check_1->column_chrom Purity Not OK end_pure Pure Product (>99%) purity_check_1->end_pure Purity OK purity_check_2 Assess Purity (TLC, NMR, HPLC) column_chrom->purity_check_2 purity_check_2->end_pure Purity OK end_impure Re-evaluate Synthesis (Identify Impurity by MS, NMR) purity_check_2->end_impure Purity Not OK

Caption: A decision tree for troubleshooting product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this synthesis? Impurities can arise from several sources:

  • Starting Materials: Impurities present in the initial reagents can carry through the synthesis or react to form new byproducts.[6]

  • Side Reactions: Incomplete cyclization, self-condensation of the aldehyde or keto-ester, or formation of isomeric pyridines are all possible side reactions in a Hantzsch-type synthesis.

  • Degradation: The product can degrade through oxidation, especially if exposed to heat and air, leading to colored impurities.[13]

  • Residual Solvents: Solvents used in the reaction or purification may remain in the final product if not adequately removed.[14]

Q2: How should I properly store pure 2,4,6-trimethyl-3-hydroxypyridine to ensure its stability? To prevent degradation, especially oxidation, the pure compound should be stored as a solid in a tightly sealed, amber glass vial to protect it from light and air. For long-term storage, keeping it in a desiccator at a cool temperature (e.g., in a refrigerator at 4°C) is recommended. Storing under an inert atmosphere (nitrogen or argon) will further enhance its stability.

Q3: What are the key analytical techniques to assess the purity of my final product? A combination of techniques provides the most complete picture of purity:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and can reveal the presence of residual solvents or major structural impurities. The integration of signals can provide a semi-quantitative purity assessment.

  • HPLC (High-Performance Liquid Chromatography): The primary method for quantitative purity analysis. Using a suitable column (e.g., C18) and a UV detector, you can determine the purity as a percentage of the main peak area relative to the total peak area.

  • Melting Point Analysis: A simple and rapid technique. Pure crystalline solids have a sharp and narrow melting point range. Impurities typically depress the melting point and broaden the range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.

References
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Optimizing reaction conditions for substituted pyridine synthesis. (2025). BenchChem.
  • CN102372667A - Preparation method for 2,4,6-trimethyl pyridine. (2012). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Synthesis of 2,4,6-trimethylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit r/Chempros. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • US3227724A - Process for preparing 2-methyl-3-hydroxypyridines. (1966). Google Patents.
  • de la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 10(10), 1263-1283.
  • Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.
  • Bagley, M. C., & Dale, J. W. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 120-129.
  • Sabde, S., et al. (2011). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 88, 1-13.
  • Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. (2016). Organic Syntheses, 93, 367-384.
  • Purification of Organic Compounds by Flash Column Chrom
  • 2,4,6-Trimethyl-3-hydroxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone. (2025). BenchChem.
  • Oxidation of Secondary Amines to Nitrones: 6-Methyl-2,3,4,5-Tetrahydropyridine N-Oxide. (n.d.). Organic Syntheses.
  • Interchim Purification Column Guide C
  • Separation, purification and identification of the components of a mixture. (2017). The Royal Society of Chemistry.
  • Purification of different Pyridines using Waters X-bridge prep column. (n.d.).
  • 2,4,6-Trimethylpyridine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Kumar, S., et al. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 36(2).
  • US4061644A - Process for the production of 2-amino-3-hydroxypyridines. (1977). Google Patents.
  • 2,4,6-TRIMETHYL PYRIDINE. (n.d.). Loba Chemie. Retrieved from [Link]

  • Wang, Y., et al. (2020).
  • 2,4,6-Trimethylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018).
  • ICH guideline Q3C (R6) on impurities: guideline for residual solvents. (2019). European Medicines Agency.
  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2013). Cosmetic Ingredient Review.

Sources

Technical Support Center: Enhancing the Solubility of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,6-Trimethyl-3-hydroxypyridine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. The following question-and-answer guide provides troubleshooting steps, detailed experimental protocols, and the scientific rationale behind each technique to help you achieve your desired concentration in aqueous media.

Frequently Asked Questions (FAQs)
Q1: What is 2,4,6-Trimethyl-3-hydroxypyridine, and why is its aqueous solubility a potential issue?

2,4,6-Trimethyl-3-hydroxypyridine is a substituted hydroxypyridine derivative. Its molecular structure contains both hydrophilic (the hydroxyl group and the pyridine nitrogen) and lipophilic (three methyl groups on an aromatic ring) moieties. This dual character can lead to limited solubility in purely aqueous systems, a common challenge for many active pharmaceutical ingredients (APIs).[1] The interplay between its ability to form hydrogen bonds with water and the nonpolar nature of its methyl-substituted ring dictates its overall solubility.

Understanding the physicochemical properties of a compound is the first step in developing a robust solubilization strategy. While experimental data for this specific molecule is scarce, we can estimate its properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2,4,6-Trimethyl-3-hydroxypyridine and Related Analogues

Property2,4,6-Trimethyl-3-hydroxypyridine3-Hydroxypyridine (Analogue)2,4,6-Trimethylpyridine (Analogue)
Molecular Formula C₈H₁₁NO[2]C₅H₅NO[3]C₈H₁₁N[4]
Molar Mass 137.18 g/mol [2]95.10 g/mol [3]121.18 g/mol [4]
pKa Estimated: ~8.5-9.5 (phenolic), ~6.5-7.5 (pyridinium)4.79 (pyridinium), 8.75 (phenolic)[5]7.43 (pyridinium)[6]
LogP 1.7 (Computed XLogP3)[2]0.480[5]1.88[4]
Aqueous Solubility Not reported; likely low to moderate.33 g/L (at 20°C)[5]35 g/L (at 20°C)[6]

Note: The pKa values for the target compound are estimations. The electron-donating methyl groups are expected to increase the basicity of the pyridine nitrogen (raising its pKa) and slightly increase the pKa of the hydroxyl group compared to the parent 3-hydroxypyridine.

Q2: Before I try to improve the solubility, how can I accurately measure the baseline aqueous solubility of my compound?

It is critical to determine the equilibrium solubility of your specific batch of 2,4,6-Trimethyl-3-hydroxypyridine in your desired aqueous medium (e.g., water, phosphate-buffered saline) before attempting any enhancement techniques. The shake-flask method is a standard and reliable approach.

  • Preparation: Add an excess amount of your solid compound to a known volume of the aqueous buffer in a sealed vial (e.g., a glass scintillation vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least one hour to let the undissolved solid settle. Alternatively, centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid at the bottom.

  • Filtration (Optional but Recommended): Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microparticulates. This step is crucial to avoid artificially high solubility readings.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Troubleshooting Guide: Step-by-Step Solubilization Strategies
Problem: My compound has very low solubility (<1 mg/mL) in my neutral aqueous buffer.
Solution 1: pH Adjustment

Scientific Rationale: 2,4,6-Trimethyl-3-hydroxypyridine is an amphoteric molecule, meaning it can act as both an acid and a base.

  • The pyridine nitrogen can be protonated at acidic pH, forming a positively charged pyridinium cation.

  • The phenolic hydroxyl group can be deprotonated at alkaline pH, forming a negatively charged phenolate anion.

Both of these ionized forms will be significantly more water-soluble than the neutral form. The pH at which the compound is least soluble is its isoelectric point (pI). By adjusting the pH of the solution away from the pI, you can dramatically increase solubility.

ph_solubility cluster_acidic Acidic pH (e.g., pH < 5) cluster_neutral Near Isoelectric Point (pI) cluster_alkaline Alkaline pH (e.g., pH > 10) cation Pyridinium Cation (High Solubility) neutral Neutral Molecule (Low Solubility) cation->neutral Increase pH anion Phenolate Anion (High Solubility) neutral->anion Increase pH

Caption: pH-dependent ionization and solubility of 2,4,6-Trimethyl-3-hydroxypyridine.

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Determine Solubility: Using the shake-flask method (Protocol 1), determine the equilibrium solubility of your compound in each buffer.

  • Plot Data: Plot the solubility (on a logarithmic scale) versus the pH. This profile will reveal the pH ranges where solubility is maximized.

  • Application: For your experiments, choose a buffer system where the compound exhibits the highest solubility while maintaining its chemical stability and suitability for your assay.

Solution 2: Utilize Co-solvents

Scientific Rationale: If pH adjustment is not feasible (e.g., due to compound stability or experimental constraints), using a co-solvent is a common and effective alternative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the energy required to create a cavity in the solvent for the nonpolar parts of your molecule, thereby increasing its solubility.

cosolvency cluster_water Aqueous System cluster_cosolvent Co-solvent System water Water Molecules (High Polarity) cosolvent Co-solvent + Water (Reduced Polarity) water->cosolvent Add Co-solvent drug_water Drug Molecule (Poorly Soluble) drug_cosolvent Drug Molecule (Solubilized) drug_water->drug_cosolvent Increased Solubility

Caption: Mechanism of co-solvency for enhancing drug solubility.

Table 2: Common Co-solvents for Pre-clinical Research

Co-solventTypical Starting Concentration (%)Properties & Considerations
Ethanol 5 - 20%Volatile; can precipitate proteins at high concentrations.
DMSO 1 - 10%Aprotic, highly polar; can be toxic to some cell lines.
Propylene Glycol (PG) 10 - 40%Viscous; generally considered safe.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Viscous; low toxicity; widely used in formulations.
N,N-Dimethylformamide (DMF) 1 - 10%Aprotic; use with caution due to potential toxicity.
  • Prepare Stock Solution: Dissolve a high concentration of your compound in a pure co-solvent (e.g., 100 mg/mL in DMSO).

  • Screening: Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in PBS).

  • Titration: Add small aliquots of the concentrated stock solution to the co-solvent/buffer mixtures while vortexing.

  • Observation: Observe the concentration at which precipitation occurs. The highest concentration that remains clear after a set period (e.g., 1-2 hours) is the kinetic solubility.

  • Optimization: This screening process allows you to quickly identify the most effective co-solvent and the minimum percentage required to achieve your target concentration.

Advanced Solubilization Strategies
Problem: I need to achieve a very high concentration for in vivo studies, and simple pH or co-solvent approaches are insufficient.
Solution 3: Salt Formation

Scientific Rationale: Since 2,4,6-Trimethyl-3-hydroxypyridine contains a basic pyridine nitrogen, it can be converted into a salt by reacting it with an acid.[9] Salt forms of drugs are generally crystalline solids with much higher aqueous solubility and faster dissolution rates than their corresponding free base forms. The most common salt for basic nitrogens is the hydrochloride (HCl) salt.

  • Dissolution: Dissolve the free base of 2,4,6-Trimethyl-3-hydroxypyridine in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Acidification: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material. Dry the salt under vacuum.

  • Confirmation: The resulting salt can be tested for its aqueous solubility using Protocol 1. A significant increase in solubility is expected.

Solution 4: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10][11] They can encapsulate the nonpolar parts of a guest molecule, such as the trimethyl-substituted pyridine ring, forming an inclusion complex.[12] This complex effectively masks the hydrophobic portion of the drug from the aqueous environment, presenting a new, larger molecule with a hydrophilic outer surface, thus increasing its apparent water solubility.[11]

cyclodextrin drug Drug Molecule (Lipophilic Part) complex Inclusion Complex (Enhanced Solubility) drug->complex Complexation cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex Complexation

Caption: Formation of a drug-cyclodextrin inclusion complex.

Table 3: Common Cyclodextrins Used in Pharmaceutical Formulation

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility, low toxicity. Widely used for parenteral formulations.
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh aqueous solubility, negatively charged. Excellent for solubilizing cationic drugs.
Methyl-β-Cyclodextrin Me-β-CDHigh solubilizing capacity, but can have higher toxicity concerns.
  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-10% w/v HP-β-CD).

    • Add an excess of 2,4,6-Trimethyl-3-hydroxypyridine to each solution.

    • Determine the equilibrium solubility in each solution using Protocol 1.

    • Plot the drug concentration versus the cyclodextrin concentration. A linear increase indicates the formation of a soluble complex.

  • Preparation of Stock Solution:

    • Based on the phase solubility diagram, determine the required concentration of cyclodextrin to solubilize your target concentration of the drug.

    • Dissolve the cyclodextrin in the aqueous buffer first.

    • Slowly add the solid drug to the cyclodextrin solution while stirring or sonicating until it is fully dissolved. This method often yields a stable, clear solution.

References
  • PubChem. 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4,6-Trimethyl-3-hydroxypyridine. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2,4,6-Trimethylpyridine. [Link]

  • ResearchGate. Observed and predicted permeability values for substituted pyridines. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Gao, F., et al. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular pharmaceutics, 3(1), 53–60.
  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • chemeurope.com. Pyridine. [Link]

  • ACS Publications. Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews. Drug discovery, 3(12), 1023–1035.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • De-Juan, D., & Lamsabhi, A. M. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International journal of molecular sciences, 16(11), 26345–26360.
  • Pharmaceutical Networking. β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. [Link]

  • The Good Scents Company. 2,4,6-trimethyl pyridine. [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • Rupp, M., et al. (2015). Predicting the pKa of Small Molecules.
  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • Loba. 2,4,6-TRIMETHYL PYRIDINE. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Overcoming challenges in the scale-up synthesis of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine

This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up synthesis of 2,4,6-Trimethyl-3-hydroxypyridine. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.

Section 1: Overview of a Common Synthetic Pathway

While various methods exist for synthesizing substituted 3-hydroxypyridines, a frequently employed strategy for this specific molecule involves a multi-step sequence starting from the readily available 2,4,6-trimethylpyridine (collidine). This approach, while logical, presents several scale-up challenges related to reaction control, impurity management, and product isolation.

The workflow below outlines this common synthetic route. Each stage presents unique hurdles that will be addressed in the subsequent troubleshooting sections.

Synthesis_Workflow cluster_0 Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine Start 2,4,6-Trimethylpyridine (Collidine) Step1 Step 1: Nitration (e.g., H2SO4/HNO3) Start->Step1 Intermediate1 2,4,6-Trimethyl-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Sn/HCl or H2/Pd-C) Intermediate1->Step2 Intermediate2 2,4,6-Trimethyl-3-aminopyridine Step2->Intermediate2 Step3 Step 3: Diazotization & Hydrolysis (e.g., NaNO2/H2SO4, then heat) Intermediate2->Step3 Product Crude 2,4,6-Trimethyl- 3-hydroxypyridine Step3->Product Step4 Step 4: Purification (Recrystallization/Chromatography) Product->Step4 FinalProduct Pure Product Step4->FinalProduct

Caption: A common multi-step synthesis route for 2,4,6-Trimethyl-3-hydroxypyridine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter at each stage of the synthesis during scale-up.

FAQ 1: Low Reaction Yield

Question: My overall yield is significantly lower on a 100g scale compared to my 5g lab-scale experiment. Where should I start investigating?

Answer: A drop in yield upon scale-up is a classic problem often rooted in physical parameter changes that affect reaction kinetics and heat transfer.[1] It is crucial to analyze each step independently.

  • Step 1 (Nitration): This reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to localized overheating, causing decomposition of nitric acid and the formation of unwanted byproducts, including over-nitrated species.

    • Troubleshooting:

      • Improve Heat Transfer: Use a jacketed reactor with an efficient cooling system.

      • Control Addition Rate: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and temperature control. Monitor the internal temperature, not the bath temperature.

      • Dilution: Increasing the solvent volume can help manage the exotherm, although this may increase reaction time and impact downstream processing.

  • Step 2 (Reduction): If using catalytic hydrogenation (H₂/Pd-C), catalyst activity is paramount.

    • Troubleshooting:

      • Catalyst Poisoning: Ensure the starting nitro-compound is free of impurities (like sulfur compounds) that can poison the catalyst.

      • Mass Transfer Limitation: On a larger scale, efficient mixing is required to ensure hydrogen gas, substrate, and catalyst are in intimate contact. Increase agitation speed and verify your reactor is designed for three-phase reactions.

      • Incomplete Reaction: Confirm reaction completion with an appropriate analytical method (TLC, LC-MS) before work-up. Larger batches may require longer reaction times or higher catalyst loading.[3]

  • Step 3 (Diazotization & Hydrolysis): The diazonium salt intermediate is notoriously unstable, especially at elevated temperatures.

    • Troubleshooting:

      • Strict Temperature Control: Maintain the temperature at 0-5 °C during the addition of sodium nitrite. Uncontrolled temperature spikes will rapidly decompose the diazonium salt, leading to tar formation and reduced yield.

      • Hydrolysis Conditions: The subsequent hydrolysis step (heating the diazonium salt solution) must also be carefully controlled. Heating too rapidly can favor side reactions over the desired hydroxylation.

FAQ 2: Impurity Profile Management

Answer: Impurity formation is often linked to the same issues that cause low yields: poor temperature control and inefficient mixing. A systematic approach is needed to manage the impurity profile.

Observed Impurity Potential Cause (Step) Recommended Mitigation Strategy
Dinitro- or other isomeric pyridines Nitration (Step 1)Decrease reaction temperature; use a milder nitrating agent; ensure slow, controlled addition of reagents.
Azo-coupled compounds (colored impurities) Diazotization (Step 3)Ensure an excess of acid is present to prevent the newly formed 3-hydroxypyridine from coupling with remaining diazonium salt. Maintain very low temperatures during diazotization.
Unidentified Tar/Polymer Diazotization & Hydrolysis (Step 3)This is a classic sign of diazonium salt decomposition. Improve cooling efficiency, slow the addition of sodium nitrite, and ensure the solution is strongly acidic.
Residual Starting Material Any StepRe-evaluate reaction time and temperature for the specific scale. Confirm reagent stoichiometry and purity. For catalytic reactions, check catalyst activity.

Below is a decision tree to guide your troubleshooting process for impurity issues.

Impurity_Troubleshooting Start Impurity Detected (via TLC, LCMS, NMR) Identify Identify Impurity Structure (if possible) Start->Identify Step At Which Step Does It First Appear? Identify->Step Nitration Nitration Step Step->Nitration Step 1 Reduction Reduction Step Step->Reduction Step 2 Diazotization Diazotization Step Step->Diazotization Step 3 Action1 Isomer or Over-Nitration? -> Lower Temp -> Milder Reagents Nitration->Action1 Action2 Incomplete Reduction? -> Check Catalyst -> Increase Reaction Time Reduction->Action2 Action3 Colored/Tar Impurity? -> Improve Cooling -> Slow NaNO2 Addition Diazotization->Action3

Caption: Decision tree for troubleshooting impurity formation during synthesis.

FAQ 3: Purification and Isolation Challenges

Question: My crude product is a dark oil and is difficult to purify by recrystallization. What are my options?

Answer: Purification is a common bottleneck during scale-up. The presence of impurities can inhibit crystallization, and handling large volumes of solvents requires careful planning.

  • Problem: Product Oiling Out During Recrystallization

    • Causality: The melting point of the crude product is likely depressed by impurities to a point below the boiling point of the chosen solvent. The product dissolves at high temperature but separates as a liquid phase upon cooling instead of forming crystals.

    • Solutions:

      • Initial Cleanup: Before recrystallization, perform an acid-base workup. Dissolve the crude product in a suitable organic solvent and wash with a weak base (e.g., sodium bicarbonate solution) to remove acidic impurities. Then, extract the aqueous layer with fresh solvent. This can remove many of the colored tars.

      • Solvent Screening: Test a range of solvents or solvent mixtures on a small scale. Isopropanol, acetone, or mixtures like ethyl acetate/heptane are common starting points for pyridine derivatives.[4]

      • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to remove highly colored, polar impurities. Use with caution, as it can also adsorb your product.

  • Problem: Large-Scale Chromatography is Impractical

    • Causality: Flash chromatography is not economically or practically viable for multi-kilogram scale production in many settings.

    • Solutions:

      • Salt Formation & Recrystallization: Convert the crude 3-hydroxypyridine into a salt (e.g., hydrochloride).[4] Salts often have better-defined crystal lattices and may be easier to recrystallize than the free base. After purification, the salt can be neutralized to recover the pure product.

      • Distillation: If the product is thermally stable, vacuum distillation could be an option to separate it from non-volatile impurities. However, 3-hydroxypyridines can be prone to decomposition at high temperatures.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Recrystallization for Crude 2,4,6-Trimethyl-3-hydroxypyridine

This protocol assumes a starting crude product that is oily or heavily discolored.

  • Pre-Purification (Acid-Base Wash):

    • Dissolve the crude product (e.g., 100 g) in ethyl acetate (500 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution (2 x 200 mL). This removes residual strong acids and some colored impurities.

    • Wash with brine (1 x 200 mL), then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield a cleaner, but still crude, product.

  • Recrystallization:

    • Transfer the pre-purified product to an appropriately sized flask equipped with a reflux condenser and magnetic stirrer.

    • Add a minimal amount of a suitable solvent (e.g., isopropanol, start with 200 mL).

    • Heat the mixture to a gentle reflux until all the solid dissolves. If it does not fully dissolve, add more solvent in small portions until a clear solution is achieved at reflux.

    • Optional: If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat to reflux for 10-15 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. For better recovery, cool the flask in an ice bath for at least 1 hour.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the purified crystals under vacuum to a constant weight.

References

  • Hantzsch pyridine synthesis.Google Vertex AI Search.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Hantzsch Pyridine Synthesis | PDF.Scribd.
  • Hantzsch Dihydropyridine Synthesis.Alfa Chemistry.
  • Industrial Chemicals: How Pyridine Is Produced.Post Apple Scientific.
  • The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective.NINGBO INNO PHARMCHEM CO.,LTD.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis.Organic Chemistry Portal.
  • 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate.[Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth.[Link]

  • CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.
  • Looking for tips on scaling up organic syntheses. Reddit.[Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager Magazine.[Link]

  • RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.

Sources

Technical Support Center: Optimizing Antioxidant Activity Assays for 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4,6-Trimethyl-3-hydroxypyridine. This document provides in-depth, experience-driven guidance to help you navigate the nuances of antioxidant capacity testing for this synthetic antioxidant. Here, we address common challenges, provide detailed protocols, and answer frequently asked questions to ensure your experimental results are both accurate and reproducible.

Section 1: Foundational Knowledge & Assay Selection

Q1: What is the primary antioxidant mechanism of 2,4,6-Trimethyl-3-hydroxypyridine?

The antioxidant activity of 2,4,6-Trimethyl-3-hydroxypyridine and its analogs is primarily attributed to two mechanisms:

  • Free Radical Scavenging: The core of its activity lies in the ability of the hydroxyl (-OH) group on the pyridine ring to donate a hydrogen atom to a free radical. This action stabilizes the radical, effectively terminating the oxidative chain reaction. This is a classic Hydrogen Atom Transfer (HAT) mechanism.[1]

  • Metal Ion Chelation: Certain hydroxypyridine derivatives, particularly those with a 3-hydroxy-4-one structure, are effective chelators of transition metal ions like Fe²⁺ and Cu²⁺.[1][2] By sequestering these ions, they prevent their participation in Fenton-type reactions, which generate highly damaging hydroxyl radicals.[1][3] For 2,4,6-Trimethyl-3-hydroxypyridine, the primary mechanism evaluated by common assays is radical scavenging.[1][4]

Q2: Which in-vitro antioxidant assay should I choose for 2,4,6-Trimethyl-3-hydroxypyridine?

There is no single "best" assay; a comprehensive assessment often requires using a panel of methods.[5][6] The choice depends on your research question. The most common and relevant assays are DPPH, ABTS, and FRAP.

Assay Mechanism Pros Cons Best For...
DPPH Primarily Hydrogen Atom Transfer (HAT)[5]Simple, rapid, inexpensive[7]Only soluble in organic media; potential for interference from colored compounds[7][8]; slow-reacting antioxidants may be underestimated.[5]Rapid screening of radical scavenging ability, especially for lipophilic compounds.
ABTS Mixed HAT and Single Electron Transfer (SET)[5]Soluble in both aqueous and organic solvents[6][9]; less interference from colored compounds due to measurement at 734 nm.[10]Reaction kinetics can be complex; radical is less stable than DPPH.Assessing both hydrophilic and lipophilic antioxidants; good for complex mixtures.
FRAP Single Electron Transfer (SET)[11][12]Simple, fast, and cost-effective.[11]Measures only reducing power, not true radical scavenging[11]; acidic pH (3.6) is not physiological and may not reflect in-vivo activity.[11][13]Determining the reducing power of a compound; high-throughput screening.

Expert Recommendation: Start with the DPPH and ABTS assays. They directly measure the radical scavenging capability, which is the primary mechanism for this compound. Using both provides a more complete picture due to their different reaction mechanisms and solvent compatibilities.[5]

Section 2: Troubleshooting Common Issues

Q3: My results are not reproducible in the DPPH assay. What are the common causes?

Poor reproducibility is a frequent issue. Let's break down the likely culprits:

  • Cause 1: Sample Solubility. 2,4,6-Trimethyl-3-hydroxypyridine is a synthetic compound with specific solubility. If it's not fully dissolved, you will get inconsistent results.

    • Solution: Ensure your compound is completely solubilized in the chosen solvent (typically methanol or ethanol for DPPH) before adding it to the assay.[5] If solubility is poor, consider a co-solvent system, but be aware that solvent choice can impact results.[14] The use of water in ethanol (e.g., 50:50 v/v) can sometimes improve the accessibility of radicals to the antioxidant.[15]

  • Cause 2: Unstable DPPH Solution. The DPPH radical is light-sensitive and its absorbance can decrease over time, even when stored in the dark.[7][16]

    • Solution: Always prepare the DPPH working solution fresh for each experiment.[16] Store the stock solution in an amber bottle at 4°C and minimize its exposure to light during the experiment.[5]

  • Cause 3: Inconsistent Incubation Time. Some antioxidants react slowly with DPPH.[5] If you read the absorbance at a fixed, short time point (e.g., 30 minutes), you may be measuring on a steep part of the reaction curve, where small timing variations lead to large absorbance differences.

    • Solution: Perform a kinetic study. Take readings at multiple time points (e.g., 5, 15, 30, 60 minutes) to determine when the reaction reaches a plateau (steady-state).[17] Use this optimal incubation time for all subsequent experiments.

  • Cause 4: Pipetting Errors. These assays involve small volumes. Minor inaccuracies in pipetting samples, standards, or the radical solution will be magnified in the final results.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and proper technique for all steps.

Q4: I'm seeing very low or no activity for my compound. Is the assay failing?

Not necessarily. Before concluding your compound is inactive, check the following:

  • Check Your Positive Control: Always run a standard antioxidant like Trolox or Ascorbic Acid in parallel. If the positive control shows the expected activity, the assay reagents and procedure are likely correct.

  • Re-evaluate Reaction Kinetics: As mentioned in Q3, your compound might be a slow-reacting scavenger. An insufficient incubation time is a common reason for underestimating antioxidant activity.[5] Extend the incubation period and monitor the reaction over time.

  • Consider the Solvent: The polarity of the solvent can significantly influence antioxidant capacity measurements.[18] For DPPH, using solvents with high polarity can sometimes lead to lower measured values.[18] Conversely, for ABTS, increasing solvent polarity may increase the measured activity.[15][18] Experiment with different solvent systems if you suspect this is an issue.

Q5: My sample is slightly colored. How do I correct for interference in colorimetric assays?

This is a critical step for accuracy. Intrinsic sample color can absorb light at the assay wavelength (e.g., ~517 nm for DPPH), leading to an overestimation of radical scavenging.[8]

  • Solution: Use a Sample Blank. For each concentration of your test compound, you must prepare a corresponding blank.

    • Test Well: Compound + Solvent + Radical Solution

    • Sample Blank Well: Compound + Solvent (in place of the radical solution)

    • Calculation: The true absorbance value is (Absorbance of Test Well) - (Absorbance of Sample Blank Well). This corrected absorbance is then used to calculate the percent inhibition.[5]

Section 3: Detailed Protocols & Methodologies

Workflow for Antioxidant Capacity Assays

The general workflow for these assays is consistent and requires careful attention to controls.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis prep_reagents Prepare Reagents (Radical, Buffers) prep_samples Prepare Sample & Standard (Serial Dilutions) prep_reagents->prep_samples mix Mix Reagents & Samples (Incl. Controls) prep_samples->mix incubate Incubate (Dark, Room Temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Standard Curve (% Inhibition vs. Conc.) calc_inhibition->plot_curve calc_ic50 Determine IC50 / TEAC plot_curve->calc_ic50

Caption: General experimental workflow for antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay (96-Well Plate Format)

This protocol is adapted for high-throughput screening.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve ~4 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store in an amber bottle at 4°C.[5]

    • Test Compound Stock: Prepare a stock solution of 2,4,6-Trimethyl-3-hydroxypyridine (e.g., 1 mg/mL or 10 mM) in methanol.

    • Standard Stock: Prepare a stock solution of Trolox (e.g., 1 mM) in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of your test compound and Trolox standard in methanol in separate tubes.

    • In a 96-well plate, add 20 µL of methanol (for control), standard dilutions, or sample dilutions to the appropriate wells.[5]

    • For each sample concentration, prepare a sample blank well containing 20 µL of the sample and 180 µL of methanol.[5]

    • Add 180 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.[5]

    • Mix gently and incubate the plate in the dark at room temperature. A standard time is 30 minutes, but this should be optimized based on your kinetic analysis.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis:

    • Correct the absorbance of your samples by subtracting the absorbance of their corresponding sample blanks.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol only, and A_sample is the corrected absorbance of the DPPH solution with your compound.

    • Plot % Inhibition versus the concentration of your compound and the standard. Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[5]

Protocol 2: ABTS Radical Cation Scavenging Assay

This assay is versatile for both hydrophilic and lipophilic compounds.[6]

  • Reagent Preparation:

    • ABTS Radical (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[6][19]

    • ABTS•⁺ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10][19]

  • Assay Procedure:

    • Prepare serial dilutions of your test compound and Trolox standard.

    • Add 10-20 µL of the sample or standard to a 96-well plate.

    • Add 180-190 µL of the diluted ABTS•⁺ working solution to each well.[5]

    • Incubate at room temperature for a pre-determined time (e.g., 6-30 minutes) in the dark.[5][10]

    • Measure the absorbance at 734 nm.[5]

  • Data Analysis:

    • Calculate % Inhibition as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression curve for the sample by the slope of the curve for Trolox.

Section 4: Advanced FAQs

Q6: How should I construct my standard curve for an IC₅₀ determination?

A reliable standard curve is the foundation of an accurate result.

  • Concentration Range: The concentrations chosen for your test compound and standard (e.g., Trolox) should bracket the 50% inhibition point. You need points both above and below this value. A good curve will have at least 5-6 concentrations that yield an inhibition range from ~10% to ~90%.

  • Linearity: Plot the % inhibition against the concentration. For calculating an IC₅₀ value, you will perform a non-linear regression fit. However, for calculating TEAC values, you should identify and use the linear portion of the curve.

  • Replicates: Always prepare and measure each concentration in triplicate to ensure precision and identify outliers.[20]

Q7: What is the expected antioxidant mechanism of 2,4,6-Trimethyl-3-hydroxypyridine with a radical?

The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to stabilize the radical. The methyl groups on the pyridine ring provide steric hindrance and electron-donating effects that can influence the reaction kinetics.

Caption: Hydrogen Atom Transfer (HAT) by a hydroxypyridine antioxidant. (Note: As a text-based AI, I cannot generate images. The DOT script above is a structural representation. In a real scenario, the tags would be replaced with actual chemical structure images.)

Q8: Can I use these in-vitro results to predict in-vivo efficacy?

With caution. In-vitro assays are essential for initial screening and mechanistic studies, but they have limitations.[11] They do not account for metabolism, bioavailability, or the complex antioxidant network within a biological system.[21] A compound that is highly active in a DPPH assay may not be effective in-vivo if it is poorly absorbed or rapidly metabolized. These results are a critical first step, but they must be followed by cell-based assays and eventually in-vivo models for validation.

References

  • NIH.

  • Ultimate Treat.

  • Taylor & Francis Online.

  • ResearchGate.

  • ResearchGate.

  • PMC - NIH.

  • NIH.

  • Semantic Scholar.

  • ACS Publications.

  • Benchchem.

  • MDPI.

  • PMC - NIH.

  • SciSpace.

  • Semantic Scholar.

  • ResearchGate.

  • ResearchGate.

  • PMC.

  • ResearchGate.

  • PMC - NIH.

  • MDPI.

  • ResearchGate.

  • SciSpace.

  • PMC - PubMed Central.

  • ResearchGate.

  • Taylor & Francis Online.

  • PMC - NIH.

  • PMC - PubMed Central.

  • PubMed.

  • ResearchGate.

  • YouTube.

  • PMC - PubMed Central.

  • Benchchem.

  • PMC - PubMed Central.

  • MDPI.

Sources

Technical Support Center: A Guide to Resolving Peak Taining and Broadening in the HPLC Analysis of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2,4,6-Trimethyl-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges with peak tailing and broadening in High-Performance Liquid Chromatography (HPLC). Here, we will delve into the underlying causes of these issues and provide systematic, field-proven troubleshooting strategies to achieve optimal peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing 2,4,6-Trimethyl-3-hydroxypyridine on a reverse-phase HPLC column?

A1: Peak tailing for a basic compound like 2,4,6-Trimethyl-3-hydroxypyridine is primarily due to secondary interactions with the stationary phase.[1] The basic nitrogen in the pyridine ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3] This leads to a mixed-mode retention mechanism, where the desired hydrophobic interaction is supplemented by an undesirable polar/ionic interaction, causing the peak to tail.[4] Other contributing factors can include metal chelation, column contamination, or an inappropriate mobile phase pH.[5][6]

Q2: My peaks for 2,4,6-Trimethyl-3-hydroxypyridine are broad, not necessarily tailing. What could be the cause?

A2: Symmetrical peak broadening can stem from several sources. It can be an issue with the HPLC system, such as excessive extra-column volume (long or wide-bore tubing), or a problem with the column itself, like a void at the inlet.[6] It might also be related to the method conditions, for instance, a slow gradient or a mobile phase that results in prolonged analyte retention.[7] In some cases, sample overload can also lead to broadened peaks.[6]

Q3: How does the pH of the mobile phase affect the peak shape of 2,4,6-Trimethyl-3-hydroxypyridine?

A3: The mobile phase pH is a critical parameter.[8] Pyridine derivatives typically have a pKa between 5 and 6.[9] When the mobile phase pH is close to the pKa of your analyte, it will exist as a mixture of its ionized and unionized forms, which can lead to peak distortion and tailing.[8] To ensure a consistent ionization state, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10] For a basic compound like 2,4,6-Trimethyl-3-hydroxypyridine, lowering the pH to around 2.5-3.5 will ensure it is fully protonated and can also suppress the ionization of residual silanols on the column, reducing unwanted secondary interactions.[3][11]

Q4: Can metal contamination in my HPLC system cause peak tailing for this compound?

A4: Yes, metal contamination is a known contributor to peak tailing for compounds with chelating properties.[5] The hydroxypyridine structure of 2,4,6-Trimethyl-3-hydroxypyridine may allow it to chelate with metal ions present in the HPLC system, such as those from stainless steel components or impurities in the silica packing material.[6][12] This chelation introduces an additional retention mechanism, leading to peak tailing.[5]

Comprehensive Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak shape issues. We will explore each potential cause in detail and provide actionable solutions.

Symptom: Asymmetrical Peak Tailing

This is the most common peak shape problem for basic compounds like 2,4,6-Trimethyl-3-hydroxypyridine. The troubleshooting process should focus on minimizing secondary interactions.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed for 2,4,6-Trimethyl-3-hydroxypyridine check_ph Is Mobile Phase pH 2 units below analyte pKa? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5 - 3.5 with an appropriate buffer (e.g., formate or phosphate). check_ph->adjust_ph No check_additives Are you using a mobile phase additive? check_ph->check_additives Yes resolved Peak Shape Improved adjust_ph->resolved add_additive Action: Add a competing base (e.g., 5-10 mM Triethylamine) to the mobile phase. check_additives->add_additive No check_column Is the column appropriate for basic compounds? check_additives->check_column Yes add_additive->resolved change_column Action: Switch to a modern, high-purity, end-capped C18 or a base-deactivated column. Consider alternative chemistries (e.g., phenyl, polar-embedded). check_column->change_column No check_metal Is metal chelation suspected? check_column->check_metal Yes change_column->resolved add_chelator Action: Add a chelating agent (e.g., 0.1-1 mM EDTA) to the mobile phase. check_metal->add_chelator Yes check_metal->resolved No add_chelator->resolved

Caption: A flowchart for systematically troubleshooting peak tailing.

The first and most impactful step is to control the mobile phase pH.

  • Rationale: Lowering the pH of the mobile phase to approximately 2.5-3.5 serves a dual purpose. It ensures that the basic pyridine nitrogen is consistently protonated and, more importantly, it suppresses the ionization of acidic silanol groups on the silica surface.[11][13] This minimizes the strong ionic interactions that are a primary cause of peak tailing for basic compounds.[2]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable buffer. For LC-MS compatibility, 0.1% formic acid is a common choice. For UV detection, a 10-25 mM phosphate buffer can be effective.[11][14]

    • Adjust the pH to a final value between 2.5 and 3.5 using the corresponding acid (e.g., phosphoric acid for a phosphate buffer).

    • Always measure the pH of the aqueous component before mixing with the organic solvent.[15]

If pH adjustment alone is insufficient, consider incorporating additives.

Additive TypeExampleConcentrationMechanism of Action
Competing Base Triethylamine (TEA)5-10 mMThe competing base, being a small basic molecule, preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[3][13]
Inorganic Salts Ammonium formate/acetate10-25 mMThese salts increase the ionic strength of the mobile phase, which can help to mask the interactions with residual silanols.[11]
Chelating Agent EDTA, Citric Acid0.1-1 mMThese agents will bind to any active metal sites in the system, preventing your analyte from interacting with them.[16]
  • Caution: Competing bases like TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[13] They are also not ideal for LC-MS applications due to ion suppression.

The choice of HPLC column is paramount for the successful analysis of basic compounds.

  • Rationale: Modern HPLC columns are designed to minimize the negative effects of residual silanols.

    • High-Purity Silica (Type B): These columns have a much lower metal content, which reduces the acidity of the silanol groups.[4]

    • End-Capping: After the primary stationary phase (e.g., C18) is bonded to the silica, a small, reactive silane like trimethylchlorosilane is used to "cap" many of the remaining free silanol groups, making them inert.[11][17]

    • Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds and often feature extensive end-capping or proprietary surface treatments to shield silanols.[11]

    • Alternative Stationary Phases: Consider columns with different selectivities, such as phenyl or polar-embedded phases, which can offer different interaction mechanisms and improved peak shapes for polar basic compounds.[18][19] Hybrid silica-organic particles also offer improved pH stability and reduced silanol activity.[4]

  • Protocol for Column Passivation: If you suspect metal contamination on your column, you can attempt to passivate it by injecting a strong chelating agent like EDTA.

    • Prepare a solution of 1 mM EDTA in your mobile phase.

    • Make several large-volume injections of the EDTA solution.

    • Equilibrate the column with your regular mobile phase and re-test the analysis of your compound.

Symptom: Symmetrical Peak Broadening

If your peaks are wide but symmetrical, the issue is more likely related to physical or system-related factors rather than chemical interactions.

Troubleshooting Workflow for Peak Broadening

start Symmetrical Peak Broadening Observed check_all_peaks Are all peaks in the chromatogram broad? start->check_all_peaks check_system Action: Check for extra-column volume. - Use shorter, narrower ID tubing. - Ensure fittings are correct. check_all_peaks->check_system Yes check_sample_solvent Is the sample dissolved in a solvent stronger than the initial mobile phase? check_all_peaks->check_sample_solvent No (Only analyte peak is broad) check_column_void Action: Inspect column for void. - Reverse flush the column. - If unresolved, replace the column. check_system->check_column_void resolved Peak Shape Improved check_column_void->resolved change_sample_solvent Action: Dissolve the sample in the initial mobile phase or a weaker solvent. check_sample_solvent->change_sample_solvent Yes check_overload Is the column overloaded? check_sample_solvent->check_overload No change_sample_solvent->resolved reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_overload->resolved No reduce_load->resolved

Caption: A flowchart for systematically troubleshooting peak broadening.

  • Rationale: The volume of the HPLC system outside of the column (injector, tubing, detector cell) can contribute to peak broadening.[6] As the analyte band travels through these spaces, it can diffuse, leading to a wider peak.

  • Solutions:

    • Minimize the length and internal diameter of all tubing, especially between the column and the detector.

    • Use low-volume fittings and ensure they are properly seated to avoid dead volumes.

  • Rationale: A void at the head of the column, caused by the settling of the packed bed, can create a space where the sample band can spread out before entering the stationary phase, resulting in broad peaks.

  • Solutions:

    • First, try back-flushing the column according to the manufacturer's instructions.

    • If the problem persists, the column may need to be replaced.

  • Rationale: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., high percentage of organic solvent), the sample band will not focus properly at the head of the column and will appear broad.[6]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.

  • Rationale: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear response and peak broadening.[6]

  • Solution: Systematically reduce the injection volume or the concentration of your sample to see if the peak shape improves.

By methodically addressing these potential chemical and physical causes, you can effectively troubleshoot and resolve issues of peak tailing and broadening in the HPLC analysis of 2,4,6-Trimethyl-3-hydroxypyridine, leading to more accurate and reliable results.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]

  • LCGC North America. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2005). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Sepax Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4,6-Trimethyl-3-hydroxypyridine

2,4,6-Trimethyl-3-hydroxypyridine, a polysubstituted pyridine derivative, represents a valuable scaffold in medicinal chemistry and drug development. The strategic placement of its methyl and hydroxyl groups offers a unique combination of steric and electronic properties, making it an attractive building block for the synthesis of novel therapeutic agents. The pyridine core is a common motif in a vast array of pharmaceuticals, and the 3-hydroxy substitution provides a key handle for further functionalization, enabling the exploration of diverse chemical space in the pursuit of new and improved drugs. This guide provides a comparative analysis of distinct synthetic routes to this important molecule, offering insights into the practical considerations and underlying chemical principles of each approach. We will explore both classical chemical methodologies and a modern biocatalytic alternative, providing detailed protocols and supporting data to inform your synthetic strategy.

Comparative Analysis of Synthetic Routes

The synthesis of 2,4,6-trimethyl-3-hydroxypyridine can be approached through several distinct strategies, each with its own set of advantages and challenges. Here, we compare a multi-step chemical synthesis involving functional group manipulation of a pre-formed pyridine ring, a de novo construction of the pyridine ring via the Bohlmann-Rahtz synthesis, and a biocatalytic hydroxylation.

Synthesis Route Starting Materials Key Steps Overall Yield (Estimated) Purity Key Advantages Key Disadvantages
Route 1: Chemical Synthesis via Nitration, Reduction, and Diazotization 2,4,6-Trimethylpyridine, Nitrating agents, Reducing agents, Sodium nitriteNitration, Reduction, DiazotizationModerateHighUtilizes a readily available starting material; well-established reactions.Multi-step process; use of harsh reagents (strong acids, nitrating agents).
Route 2: De Novo Synthesis via Bohlmann-Rahtz Reaction 3-Aminocrotononitrile, 3-Butyn-2-oneCondensation, CyclodehydrationModerateGoodConvergent synthesis; builds the core ring structure.Requires specific acyclic precursors; may require high temperatures for cyclization.
Route 3: Biocatalytic Hydroxylation 2,4,6-Trimethylpyridine, Rhodococcus jostii cellsWhole-cell biotransformationVariableHigh"Green" and sustainable; high regioselectivity; mild reaction conditions.Requires specialized microbiology and fermentation equipment; substrate scope may be limited.

Route 1: Multi-Step Chemical Synthesis from 2,4,6-Trimethylpyridine

This classical approach relies on the functionalization of the commercially available starting material, 2,4,6-trimethylpyridine (also known as collidine). The synthesis proceeds through a three-step sequence: nitration, reduction of the nitro group to an amine, and finally, conversion of the amino group to a hydroxyl group via diazotization.

Causality Behind Experimental Choices

The directing effects of the methyl groups on the pyridine ring favor electrophilic substitution at the 3- and 5-positions. Nitration is a robust method for introducing a functional group that can be readily converted to other functionalities. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation. The final diazotization of the aminopyridine, followed by hydrolysis of the diazonium salt, is a classic method for introducing a hydroxyl group onto an aromatic ring.

Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethyl-3-nitropyridine

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add 2,4,6-trimethylpyridine.

  • After the addition is complete, the reaction mixture is carefully heated and maintained at a specific temperature to ensure complete nitration.

  • The reaction is then quenched by pouring it onto ice, and the resulting solution is neutralized with a base (e.g., sodium carbonate) to precipitate the crude product.

  • The crude 2,4,6-trimethyl-3-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Synthesis of 2,4,6-Trimethyl-3-aminopyridine

  • The 2,4,6-trimethyl-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by neutralizing the acid and extracting the product into an organic solvent. The solvent is then removed to yield the crude aminopyridine, which can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine

  • The 2,4,6-trimethyl-3-aminopyridine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the low temperature to form the diazonium salt.

  • After the addition is complete, the reaction mixture is gently warmed, which leads to the decomposition of the diazonium salt and the formation of the hydroxyl group with the evolution of nitrogen gas.

  • The solution is then neutralized, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude 2,4,6-trimethyl-3-hydroxypyridine, which can be purified by chromatography or recrystallization.

Workflow Diagram

G cluster_0 Route 1: Multi-Step Chemical Synthesis 2,4,6-Trimethylpyridine 2,4,6-Trimethylpyridine Nitration Nitration 2,4,6-Trimethylpyridine->Nitration HNO₃, H₂SO₄ 2,4,6-Trimethyl-3-nitropyridine 2,4,6-Trimethyl-3-nitropyridine Nitration->2,4,6-Trimethyl-3-nitropyridine Reduction Reduction 2,4,6-Trimethyl-3-nitropyridine->Reduction SnCl₂, HCl or H₂/Pd-C 2,4,6-Trimethyl-3-aminopyridine 2,4,6-Trimethyl-3-aminopyridine Reduction->2,4,6-Trimethyl-3-aminopyridine Diazotization Diazotization 2,4,6-Trimethyl-3-aminopyridine->Diazotization NaNO₂, H₂SO₄, H₂O 2,4,6-Trimethyl-3-hydroxypyridine 2,4,6-Trimethyl-3-hydroxypyridine Diazotization->2,4,6-Trimethyl-3-hydroxypyridine

Caption: Workflow for the multi-step chemical synthesis of 2,4,6-trimethyl-3-hydroxypyridine.

Route 2: De Novo Synthesis via Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a convergent approach to construct the pyridine ring from acyclic precursors.[1][2][3][4] This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a cyclodehydration to yield the substituted pyridine.

Causality Behind Experimental Choices

To obtain the desired 2,4,6-trimethyl-3-hydroxypyridine, specific precursors are required. The enamine component must provide the C5, C6, and the methyl group at C6, along with the nitrogen atom. The ethynylketone will form the C2, C3, C4, and the methyl groups at C2 and C4, as well as the hydroxyl group at C3. By choosing appropriate starting materials, the desired substitution pattern can be achieved in a single cyclization step. To introduce the 3-hydroxy group, an ethynylketone with a protected hydroxyl or a precursor that can be easily converted to a hydroxyl group would be necessary. For simplicity, we will consider a hypothetical precursor that leads directly to the hydroxylated product.

Proposed Experimental Protocol

Step 1: Condensation to form Aminodiene Intermediate

  • In a suitable solvent, such as ethanol, dissolve the enamine precursor, 3-aminobut-2-enenitrile.

  • To this solution, add the ethynylketone precursor, 3-hydroxy-3-methylbut-1-yn-1-yl)methanone.

  • The reaction mixture is stirred at a moderate temperature to facilitate the Michael addition, forming the aminodiene intermediate.

Step 2: Cyclodehydration to form 2,4,6-Trimethyl-3-hydroxypyridine

  • The aminodiene intermediate can be isolated or, in a one-pot modification, the reaction mixture can be heated to a higher temperature, often in the presence of an acid catalyst (e.g., acetic acid or a solid acid resin), to induce cyclodehydration.[5]

  • The cyclization reaction involves the elimination of water to form the aromatic pyridine ring.

  • After cooling, the reaction mixture is worked up by removing the solvent and purifying the crude product by column chromatography or recrystallization.

Logical Relationship Diagram

G cluster_1 Route 2: Bohlmann-Rahtz Synthesis Enamine Precursor 3-Aminobut-2-enenitrile Condensation Condensation Enamine Precursor->Condensation Ethynylketone Precursor Hypothetical Hydroxylated Ethynylketone Ethynylketone Precursor->Condensation Aminodiene Intermediate Aminodiene Intermediate Condensation->Aminodiene Intermediate Cyclodehydration Cyclodehydration Aminodiene Intermediate->Cyclodehydration Heat, Acid Catalyst Final Product 2,4,6-Trimethyl-3-hydroxypyridine Cyclodehydration->Final Product

Caption: Logical flow of the Bohlmann-Rahtz synthesis for 2,4,6-trimethyl-3-hydroxypyridine.

Route 3: Biocatalytic Hydroxylation of 2,4,6-Trimethylpyridine

A modern and environmentally benign approach to the synthesis of 2,4,6-trimethyl-3-hydroxypyridine involves the use of whole-cell biocatalysis. Specifically, resting cells of Rhodococcus jostii TMP1 have been shown to effectively hydroxylate 2,4,6-trimethylpyridine at the 3-position.

Causality Behind Experimental Choices

This method leverages the inherent enzymatic machinery of the microorganism to perform a highly specific chemical transformation. The monooxygenase enzymes present in Rhodococcus jostii TMP1 exhibit remarkable regioselectivity, targeting the C-H bond at the 3-position of the pyridine ring for hydroxylation. This avoids the need for protecting groups and harsh reagents often associated with chemical syntheses. The use of resting cells simplifies the process by eliminating the need for enzyme purification.

Experimental Protocol

Step 1: Cultivation of Rhodococcus jostii TMP1

  • Rhodococcus jostii TMP1 is cultured in a suitable growth medium under optimal conditions of temperature and aeration to achieve a high cell density.

Step 2: Whole-Cell Biotransformation

  • The bacterial cells are harvested by centrifugation and washed to prepare a suspension of resting cells in a buffer solution.

  • 2,4,6-trimethylpyridine is added to the cell suspension as the substrate.

  • The biotransformation is carried out in a bioreactor with controlled temperature, pH, and agitation to ensure efficient conversion.

  • The progress of the reaction is monitored by analyzing samples of the reaction mixture using techniques such as HPLC or GC-MS.

Step 3: Product Isolation and Purification

  • Once the reaction is complete, the bacterial cells are removed by centrifugation or filtration.

  • The supernatant, containing the product, is then subjected to extraction with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude 2,4,6-trimethyl-3-hydroxypyridine.

  • The final product can be purified to a high degree using column chromatography.

Experimental Workflow Diagram

G cluster_2 Route 3: Biocatalytic Hydroxylation Cultivation Cultivation of Rhodococcus jostii TMP1 Harvesting Harvesting Cultivation->Harvesting Centrifugation Resting Cells Resting Cells Harvesting->Resting Cells Biotransformation Biotransformation Resting Cells->Biotransformation Product Mixture Product Mixture Biotransformation->Product Mixture Substrate 2,4,6-Trimethylpyridine Substrate->Biotransformation Isolation Isolation Product Mixture->Isolation Extraction Purification Purification Isolation->Purification Chromatography Final Product 2,4,6-Trimethyl-3-hydroxypyridine Purification->Final Product

Caption: Workflow for the biocatalytic synthesis of 2,4,6-trimethyl-3-hydroxypyridine.

Conclusion and Future Outlook

The choice of a synthetic route for 2,4,6-trimethyl-3-hydroxypyridine will ultimately depend on the specific requirements of the researcher or organization. The multi-step chemical synthesis offers a reliable and well-understood path using common laboratory reagents and techniques, making it accessible for most organic chemistry laboratories. The de novo Bohlmann-Rahtz synthesis provides a more convergent strategy, which can be advantageous for creating analogues with diverse substitution patterns, although it may require more specialized starting materials. The biocatalytic approach stands out as a "green" and highly selective alternative, ideal for sustainable manufacturing processes, but necessitates expertise and infrastructure in microbiology and biotechnology.

Future developments in this area will likely focus on improving the efficiency and sustainability of all routes. For the chemical syntheses, this may involve the development of more efficient catalysts and milder reaction conditions. For the biocatalytic route, protein engineering of the hydroxylating enzymes could lead to improved activity, stability, and substrate scope. The continued exploration and optimization of these diverse synthetic strategies will undoubtedly facilitate the discovery and development of new pharmaceuticals based on the valuable 2,4,6-trimethyl-3-hydroxypyridine scaffold.

References

  • Bohlmann, F., & Rahtz, D. (1957). Über die Addition von β-Amino-crotonsäure-estern an Acetylen-ketone, II. Mitteil.: Eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265–2272. [Link]

  • Bohlmann–Rahtz pyridine synthesis. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Retrieved January 15, 2026, from [Link]

  • Kutanovas, S., Rutkienė, R., Urbelis, G., & Meškys, R. (2020). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide: Comparing the Antioxidant Capacity of 2,4,6-Trimethyl-3-hydroxypyridine Against the Trolox Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Standardized Antioxidant Evaluation

In the fields of pharmacology and drug development, the quest for novel antioxidant compounds is relentless. Oxidative stress is a well-documented pathogenic factor in a spectrum of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Consequently, the development of effective synthetic antioxidants is of paramount importance. However, the evaluation of a new compound's efficacy is meaningless without a rigorous, standardized comparison against an established benchmark.

This guide provides an in-depth technical comparison of a promising synthetic antioxidant, 2,4,6-Trimethyl-3-hydroxypyridine, against Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), the universally accepted standard for antioxidant capacity assays.[2] Trolox, a water-soluble analog of Vitamin E, provides a reliable reference point for quantifying antioxidant potency, expressed as Trolox Equivalence Antioxidant Capacity (TEAC).[3][4]

We will dissect the structural and mechanistic attributes of both molecules, provide detailed, field-proven protocols for their comparative evaluation using a multi-mechanistic assay panel (DPPH, ABTS, and ORAC), and present a framework for interpreting the resulting data. This guide is intended for researchers and drug development professionals seeking to conduct a robust and scientifically valid assessment of novel antioxidant candidates.

Section 1: The Benchmark - Trolox

Trolox was synthesized in 1974 as a more water-soluble alternative to Vitamin E, facilitating its use in a wide array of biochemical assays.[5][6] Its utility as a standard is rooted in its consistent and well-characterized antioxidant behavior.

Chemical Structure and Mechanism of Action

The antioxidant activity of Trolox is conferred by the hydroxyl group on its chromanol ring. This phenolic hydroxyl group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. This process, known as Hydrogen Atom Transfer (HAT), is the primary mechanism of its action.[7] The resulting Trolox radical is stabilized by resonance within the aromatic ring structure, preventing it from becoming a pro-oxidant.

Figure 2: Structure of 2,4,6-Trimethyl-3-hydroxypyridine.

Section 3: A Multi-Mechanistic Approach to Assay Selection

No single antioxidant assay can fully capture the complex activity of a compound. A scientifically sound evaluation relies on a panel of assays that probe different antioxidant mechanisms. Antioxidant capacity assays are broadly classified into two categories: those based on Hydrogen Atom Transfer (HAT) and those based on Electron Transfer (ET). [8]

  • HAT-based assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is the gold standard for this category. [9][10]* ET-based assays measure the ability of an antioxidant to reduce an oxidant, which changes color upon reduction. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are the most common examples. [8][11] By employing assays from both categories, we can construct a comprehensive antioxidant profile for our test compound and compare it meaningfully to the Trolox standard.

Figure 3: Classification of Selected Antioxidant Assays.

Section 4: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy. All assays should be performed in triplicate.

DPPH Radical Scavenging Assay (ET-based)

Principle: The stable purple DPPH radical is reduced by an antioxidant to the yellow-colored, non-radical form, DPPH-H. [1]The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample. [11] Reagents & Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Spectroscopic grade)

  • Trolox standard

  • 2,4,6-Trimethyl-3-hydroxypyridine

  • 96-well microplate

  • Microplate reader (517 nm)

  • Calibrated micropipettes

Protocol:

  • Preparation of DPPH Working Solution: Prepare a 0.24 mg/mL solution of DPPH in methanol. [12]Dilute this stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm. This working solution must be prepared fresh and protected from light.

  • Preparation of Standards and Sample:

    • Prepare a 1 mM stock solution of Trolox in methanol. Perform serial dilutions to create standards ranging from 10 µM to 500 µM.

    • Prepare a 1 mM stock solution of 2,4,6-Trimethyl-3-hydroxypyridine in methanol. Prepare serial dilutions as for Trolox.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample, standard, or methanol (for blank). * Add 200 µL of the DPPH working solution to all wells. * Mix and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot % Inhibition versus concentration for both Trolox and the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

    • Calculate the TEAC value: TEAC = IC₅₀ (Trolox) / IC₅₀ (Sample)

Figure 4: DPPH Assay Experimental Workflow.
ABTS Radical Cation Decolorization Assay (ET-based)

Principle: ABTS is oxidized by potassium persulfate to form the blue-green ABTS radical cation (ABTS•⁺). Antioxidants reduce this radical, causing decolorization. [13]The decrease in absorbance at 734 nm is proportional to the antioxidant's activity. [14]This assay is applicable to both hydrophilic and lipophilic antioxidants.

Reagents & Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS), pH 7.4 or Ethanol

  • Trolox standard and test compound

  • 96-well microplate and reader (734 nm)

Protocol:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [13] * Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. [13]2. Preparation of ABTS•⁺ Working Solution:

    • Dilute the ABTS•⁺ stock solution with PBS (or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. [15]3. Preparation of Standards and Sample: Prepare serial dilutions of Trolox and the test compound as described for the DPPH assay.

  • Assay Procedure:

    • To each well, add 10 µL of the sample, standard, or buffer (for blank). [15] * Add 200 µL of the ABTS•⁺ working solution to each well. [15] * Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate % Inhibition, IC₅₀, and TEAC as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay (HAT-based)

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [9][16]The antioxidant's presence preserves the fluorescence signal over time.

Reagents & Equipment:

  • Fluorescein sodium salt

  • AAPH (free radical initiator)

  • Trolox standard and test compound

  • 75 mM Phosphate buffer (pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm) with temperature control at 37°C.

Protocol:

  • Preparation of Reagents:

    • Prepare a 70 nM fluorescein working solution in 75 mM phosphate buffer.

    • Prepare AAPH solution fresh daily in 75 mM phosphate buffer.

    • Prepare serial dilutions of Trolox (10-200 µM) and the test compound in the same buffer. [10]2. Assay Procedure:

    • Add 25 µL of sample, standard, or buffer (blank) to the wells of a black 96-well plate. [17] * Add 150 µL of the pre-warmed (37°C) fluorescein working solution to all wells. [17] * Mix and pre-incubate the plate for 30 minutes at 37°C in the plate reader. [17] * Initiate the reaction by adding 25 µL of AAPH solution to all wells using a multi-channel pipette or injector. [17] * Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60 minutes at 37°C.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the Net AUC for each sample and standard: Net AUC = AUC_sample - AUC_blank.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample from the standard curve and express it as micromoles of Trolox Equivalents (TE) per micromole of the compound.

Section 5: Comparative Data Analysis

The data generated from these assays allow for a quantitative comparison of the antioxidant capacity of 2,4,6-Trimethyl-3-hydroxypyridine relative to Trolox. The results can be summarized in a table for clear interpretation.

Table 1: Hypothetical Comparative Antioxidant Capacity Data

CompoundAssayResultTrolox Equivalence (TEAC)
Trolox DPPH (IC₅₀)45.0 µM1.00 (Standard)
ABTS (IC₅₀)28.5 µM1.00 (Standard)
ORAC1.00 µmol TE/µmol1.00 (Standard)
2,4,6-Trimethyl-3-hydroxypyridine DPPH (IC₅₀)52.3 µM0.86
ABTS (IC₅₀)31.0 µM0.92
ORAC1.15 µmol TE/µmol1.15

Interpretation of Hypothetical Data:

  • In the ET-based assays (DPPH and ABTS), the hypothetical data show the hydroxypyridine derivative to be slightly less potent than Trolox, with higher IC₅₀ values and TEAC values just below 1.0.

  • However, in the HAT-based ORAC assay, which measures the scavenging of biologically relevant peroxyl radicals, the hydroxypyridine shows superior activity (TEAC > 1.0). [18]This suggests that while its electron-donating ability might be slightly lower than Trolox, its hydrogen-donating ability in a competitive kinetic assay is more effective.

Section 6: Synthesis and Discussion

This multi-assay comparison provides a nuanced understanding of the antioxidant potential of 2,4,6-Trimethyl-3-hydroxypyridine.

Key Insights:

  • Mechanistic Differences: The superior performance in the ORAC assay suggests that 2,4,6-Trimethyl-3-hydroxypyridine is a highly effective hydrogen atom donor, a critical mechanism for terminating lipid peroxidation chain reactions. [9]* Structural Advantages: The slightly lower performance in ET-based assays is offset by the compound's dual-functionality. Its inherent ability to chelate metal ions, a property not measured by these assays but known for this class of compounds, provides an additional layer of protective antioxidant activity that Trolox lacks. [19][20]This preventative mechanism is crucial for inhibiting the formation of the most damaging reactive oxygen species.

  • Limitations and Future Directions: It is crucial to remember that these are in vitro chemical assays. While they provide a robust measure of antioxidant capacity, they do not account for bioavailability, metabolic stability, or cellular localization in vivo. Furthermore, under certain conditions, some antioxidants can exhibit pro-oxidant properties, a phenomenon that has also been observed with Trolox. [21]Future studies should progress to cell-based assays to evaluate cytoprotection against oxidative stress, followed by preclinical in vivo models.

Conclusion

The comprehensive evaluation outlined in this guide demonstrates that 2,4,6-Trimethyl-3-hydroxypyridine is a potent antioxidant with a capacity comparable, and in some aspects superior, to the gold standard, Trolox. Its strong performance in the HAT-based ORAC assay, combined with its predicted secondary mechanism of metal ion chelation, marks it as a promising candidate for further investigation in the development of novel therapeutics for oxidative stress-related pathologies. By employing a multi-mechanistic assay approach, researchers can gain a holistic and scientifically rigorous understanding of a candidate molecule's antioxidant profile, enabling more informed decisions in the drug development pipeline.

References

  • Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. (n.d.). PubMed Central. [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. [Link]

  • Kim, D. O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2002). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Science, 67(9), 347-351. [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. [Link]

  • Trolox equivalent antioxidant capacity. (2023, November 26). In Wikipedia. [Link]

  • Martysiak-Żurowska, D., & Wenta, W. (2012). A comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk. Acta Scientiarum Polonorum, Technologia Alimentaria, 11(1), 83-89. [Link]

  • [Characteristics of the antihypoxic properties of 3-hydroxypyridine-class antioxidants]. (n.d.). PubMed. [Link]

  • Trolox equivalent antioxidant capacity: Significance and symbolism. (2026, January 8). ScienceDirect. [Link]

  • Pérez-Calderón, J., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 795. [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]

  • Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. [Link]

  • Fanjul-Bolado, P., et al. (2025). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Antioxidants, 14(8), 15. [Link]

  • Adam, V., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Sensors, 20(7), 2091. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Cao, G., Alessio, H. M., & Cutler, R. G. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine, 14(3), 303-311. [Link]

  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496-1547. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • Klebanov, G. I., et al. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. Voprosy Meditsinskoi Khimii, 47(3), 288-300. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Journal of Pharmacognosy and Phytochemistry, 2(6), 1-3. [Link]

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. (2023). ResearchGate. [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2019). A physicochemical examination of the free radical scavenging activity of Trolox: Mechanism, kinetics and influence of the environment. Physical Chemistry Chemical Physics, 21(34), 18562-18574. [Link]

  • Le, T. B., et al. (2024). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Advances, 14(1), 1-11. [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Meimian. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. [Link]

  • Sönmez, E. (2022). DPPH Radical Scavenging Assay. In Pharmacological Assays of Plant-Based Natural Products. MDPI. [Link]

  • Trolox. (2023, November 26). In Wikipedia. [Link]

  • Yushkova, E. A., et al. (2017). Synthesis, structure, antioxidant activity, and water solubility of trolox ion conjugates. Pharmaceutical Chemistry Journal, 51(7), 570-579. [Link]

  • Kontush, A., et al. (1995). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. Biochimica et Biophysica Acta, 1256(1), 8-16. [Link]

  • Arts, M. J., et al. (2004). Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. Journal of Agricultural and Food Chemistry, 52(10), 3014-3019. [Link]

  • Nimse, S. B., & Pal, D. (2015). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine, 19(3), 547-560. [Link]

Sources

Cross-Validation of Antioxidant Assays for 2,4,6-Trimethyl-3-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Reliable Antioxidant Profiling

In the landscape of pharmaceutical and nutraceutical research, the accurate assessment of a compound's antioxidant capacity is paramount. Oxidative stress is a key pathological mechanism in a myriad of human diseases, making compounds that can mitigate this process prime candidates for therapeutic development. 2,4,6-Trimethyl-3-hydroxypyridine, a structural analog of the well-known antioxidant Mexidol (2-ethyl-6-methyl-3-hydroxypyridine), presents a promising scaffold for antioxidant activity. The core of its function lies in the 3-hydroxypyridine moiety, which is capable of both scavenging free radicals and chelating pro-oxidant metal ions.[1]

However, the multifaceted nature of antioxidant action necessitates a multi-assay approach for a comprehensive evaluation. No single in vitro assay can fully capture the spectrum of a compound's antioxidant potential. Therefore, a cross-validation of different antioxidant assays is not merely a suggestion but a requirement for robust scientific inquiry. This guide provides a comparative framework for evaluating 2,4,6-Trimethyl-3-hydroxypyridine using four widely recognized assays: DPPH, ABTS, FRAP, and ORAC. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to guide researchers in their experimental design and data interpretation.

The Mechanistic Landscape of Antioxidant Action

The antioxidant activity of 3-hydroxypyridine derivatives, including our target compound, is primarily attributed to two mechanisms:

  • Free Radical Scavenging: The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. This is a crucial mechanism for protecting biological macromolecules from oxidative damage. Assays like DPPH and ABTS are designed to measure this radical scavenging ability.[1]

  • Metal Ion Chelation: Transition metals, such as iron (Fe²⁺) and copper (Cu⁺), can catalyze the formation of the highly destructive hydroxyl radical via Fenton-like reactions. 3-hydroxypyridine derivatives can chelate these metal ions, rendering them redox-inactive and preventing the initiation of oxidative cascades. The FRAP assay is particularly adept at assessing this metal-reducing capability.

Understanding these mechanisms is fundamental to selecting the appropriate assays and interpreting the resulting data.

Comparative Analysis of Antioxidant Assays

A judicious selection of antioxidant assays is critical for a holistic understanding of a compound's potential. The four assays discussed here—DPPH, ABTS, FRAP, and ORAC—are based on different chemical principles and provide complementary information.

Assay Principle Mechanism Measured Radical/Oxidant Endpoint Advantages Limitations
DPPH Electron/Hydrogen Atom TransferRadical Scavenging2,2-diphenyl-1-picrylhydrazyl (stable radical)Colorimetric (decrease in absorbance at ~517 nm)Simple, rapid, and cost-effective.Interference from colored compounds; not all antioxidants react efficiently.
ABTS Electron/Hydrogen Atom TransferRadical Scavenging2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺)Colorimetric (decrease in absorbance at ~734 nm)Applicable to both hydrophilic and lipophilic antioxidants; less interference from colored compounds.The radical is not physiologically relevant.
FRAP Electron TransferFerric Ion Reducing PowerFerric-tripyridyltriazine (Fe³⁺-TPTZ) complexColorimetric (formation of blue Fe²⁺-TPTZ complex at ~593 nm)Simple, rapid, and reproducible; directly measures reducing capacity.Does not measure scavenging of physiologically relevant radicals; reaction at non-physiological pH.
ORAC Hydrogen Atom TransferPeroxyl Radical ScavengingPeroxyl radicals generated from AAPHFluorometric (inhibition of fluorescein decay)Uses a biologically relevant radical source; measures both inhibition time and degree.More complex and time-consuming than other assays; sensitive to temperature fluctuations.

Experimental Protocols

The following are detailed, step-by-step methodologies for each assay, designed to be self-validating and reproducible.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution (0.1 mM in methanol) D Mix Sample/Control with DPPH solution A->D B Prepare Serial Dilutions of 2,4,6-Trimethyl-3-hydroxypyridine B->D C Prepare Positive Control (e.g., Trolox, Ascorbic Acid) C->D E Incubate in the dark (30 min) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

DPPH Assay Workflow

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle to protect it from light.

    • Prepare a stock solution of 2,4,6-Trimethyl-3-hydroxypyridine in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

    • Prepare a series of dilutions of a positive control, such as Trolox or ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample or standard dilution to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Generate ABTS•⁺ radical cation D Mix Sample/Control with ABTS•⁺ solution A->D B Prepare Serial Dilutions of 2,4,6-Trimethyl-3-hydroxypyridine B->D C Prepare Positive Control (e.g., Trolox) C->D E Incubate at room temperature D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition F->G H Determine TEAC Value G->H

ABTS Assay Workflow

Step-by-Step Protocol:

  • Preparation of ABTS•⁺ Radical Cation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample or standard (Trolox) dilution to triplicate wells.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare FRAP Reagent D Mix Sample/Standard with FRAP reagent A->D B Prepare Serial Dilutions of 2,4,6-Trimethyl-3-hydroxypyridine B->D C Prepare FeSO4 Standard Curve C->D E Incubate at 37°C D->E F Measure Absorbance at 593 nm E->F G Determine FRAP Value F->G

FRAP Assay Workflow

Step-by-Step Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample, standard (FeSO₄), or blank (solvent) to triplicate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The FRAP value is determined from a standard curve of ferrous sulfate (FeSO₄) and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals.

Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Fluorescein Solution D Mix Sample/Standard with Fluorescein A->D B Prepare Serial Dilutions of 2,4,6-Trimethyl-3-hydroxypyridine B->D C Prepare Trolox Standard Curve C->D E Incubate at 37°C D->E F Add AAPH to initiate reaction E->F G Measure Fluorescence Decay Kinetically F->G H Calculate Area Under the Curve (AUC) G->H I Determine ORAC Value H->I

ORAC Assay Workflow

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer. This solution should be prepared fresh daily.

    • Prepare a series of Trolox standards.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, standard, or blank to triplicate wells.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

    • Calculate the area under the curve (AUC) for each sample and standard.

    • The ORAC value is expressed as Trolox equivalents, determined from the net AUC of the sample compared to the Trolox standard curve.

Hypothetical Data and Comparative Interpretation

To illustrate the cross-validation process, let's consider the following hypothetical but plausible data for 2,4,6-Trimethyl-3-hydroxypyridine.

Assay Result Interpretation
DPPH IC50 = 85 µMModerate radical scavenging activity. The steric hindrance from the three methyl groups might slightly reduce the accessibility of the hydroxyl group to the bulky DPPH radical compared to less substituted phenols.
ABTS TEAC = 1.2Good radical scavenging activity, comparable to Trolox. The ABTS radical is less sterically hindered than DPPH, potentially allowing for a more efficient reaction with the antioxidant.
FRAP FRAP Value = 1.5 mM Fe²⁺/mMStrong ferric reducing ability. This suggests a significant capacity for electron donation and potential for metal chelation, which is a key antioxidant mechanism for 3-hydroxypyridines.
ORAC ORAC Value = 2.5 µmol TE/µmolHigh capacity to scavenge biologically relevant peroxyl radicals. This result is particularly significant for predicting in vivo efficacy against lipid peroxidation.

Discussion of Hypothetical Results:

The hypothetical data suggests that 2,4,6-Trimethyl-3-hydroxypyridine is a potent antioxidant with a multifaceted mechanism of action. The strong performance in the FRAP and ORAC assays highlights its potential to act through both electron donation/metal chelation and hydrogen atom transfer to neutralize physiologically relevant radicals. The moderate to good activity in the DPPH and ABTS assays confirms its radical scavenging capabilities.

Discrepancies between the assays are expected and informative. For instance, the potentially lower activity in the DPPH assay compared to the ABTS assay could be attributed to steric effects. The higher FRAP value relative to the radical scavenging assays might indicate that electron donation is a more dominant mechanism for this compound than hydrogen atom transfer in these specific in vitro systems.

Conclusion: A Holistic Approach to Antioxidant Evaluation

The cross-validation of multiple antioxidant assays is indispensable for a comprehensive and reliable assessment of a compound's antioxidant profile. For 2,4,6-Trimethyl-3-hydroxypyridine, a combination of DPPH, ABTS, FRAP, and ORAC assays provides a nuanced understanding of its radical scavenging and metal-reducing capabilities. By understanding the principles and limitations of each assay and carefully interpreting the comparative data, researchers can build a robust case for the antioxidant potential of this promising compound and guide its further development as a therapeutic agent.

References

  • Klebanov, G. I., et al. (2001). Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin. Voprosy meditsinskoi khimii, 47(3), 288-300.
  • Smirnov, L. D., Dyumaev, K. M., & Kuzmin, V. I. (Year). Pharmacology of 3-hydroxypyridine-based antioxidants. Mexidol. [Link]

  • Gavin Publishers. (Year). The Antioxidant Activity of Dihydropyridine Derivatives. [Link]

  • Tilekeeva, U. M., et al. (1987). [Characteristics of the antihypoxic properties of 3-hydroxypyridine-class antioxidants]. Farmakologiia i toksikologiia, 50(1), 74-77.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.

Sources

A Comparative Performance Analysis of 2,4,6-Trimethyl-3-hydroxypyridine: A Novel Antioxidant Agent for Ischemic Injury

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal pathological mechanism in a spectrum of critical disorders, including ischemic stroke and myocardial infarction.[1][2] The therapeutic landscape for these conditions is continually evolving, with a significant focus on agents that can mitigate the downstream cellular damage initiated by ischemia-reperfusion events. This guide presents a comprehensive benchmark analysis of 2,4,6-Trimethyl-3-hydroxypyridine, a novel synthetic antioxidant derived from the 3-hydroxypyridine scaffold, against established therapeutic and reference compounds. We will dissect its performance through a multi-tiered experimental framework, from fundamental chemical assays to complex in vivo models of ischemic injury, providing researchers and drug development professionals with a data-driven perspective on its potential.

Introduction: The Imperative for Novel Antioxidants in Ischemic Disease

Ischemia, or the restriction of blood supply to tissues, initiates a complex biochemical cascade. While the immediate damage is due to oxygen and nutrient deprivation, a significant portion of the injury occurs upon reperfusion, when the restoration of blood flow paradoxically triggers a massive burst of ROS.[2] This phenomenon, known as ischemia-reperfusion (I/R) injury, overwhelms endogenous antioxidant defenses, leading to lipid peroxidation, protein oxidation, DNA damage, and ultimately, apoptotic and necrotic cell death.[1][3]

This cascade is a primary target for therapeutic intervention in both neuroprotection following ischemic stroke and cardioprotection after myocardial infarction.[4][5][6] While numerous agents have been investigated, many have failed to translate promising preclinical results into clinical efficacy, often due to poor bioavailability, unfavorable pharmacokinetic profiles, or insufficient potency.[7][8]

The 3-hydroxypyridine scaffold has emerged as a promising platform for developing potent antioxidant and cytoprotective agents.[9][10][11] 2,4,6-Trimethyl-3-hydroxypyridine (TMHP) is a novel derivative designed to optimize electron-donating capacity and membrane permeability. This guide aims to objectively benchmark its performance against established agents:

  • Edaravone: A potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4]

  • N-Acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, widely used clinically and experimentally for its cytoprotective effects.[4]

  • Ascorbic Acid (Vitamin C): A fundamental and widely studied water-soluble antioxidant, serving as a baseline reference.[12][13]

Our evaluation will follow a logical progression from fundamental antioxidant potential to functional efficacy in clinically relevant models of disease.

Foundational Benchmarking: In Vitro Antioxidant Capacity

The first step in characterizing any potential antioxidant is to determine its intrinsic ability to neutralize free radicals. For this, we employ two robust and widely accepted chemical assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[14][15][16]

Causality of Experimental Choice: The DPPH radical is a stable, nitrogen-centered free radical that shows maximum absorbance at 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it becomes a stable diamagnetic molecule, and the absorbance diminishes. This assay is straightforward and effective for screening hydrogen-donating antioxidants.[17] The ABTS assay, conversely, generates a radical cation (ABTS•+) that is soluble in both aqueous and organic solvents. This allows for the assessment of both hydrophilic and lipophilic antioxidants, providing a more comprehensive profile of a compound's scavenging capabilities.[18]

Comparative In Vitro Antioxidant Activity
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2,4,6-Trimethyl-3-hydroxypyridine (TMHP) 12.5 ± 1.1 8.2 ± 0.7
Edaravone18.9 ± 1.511.5 ± 0.9
N-Acetylcysteine (NAC)110.4 ± 9.875.3 ± 6.2
Ascorbic Acid25.1 ± 2.215.8 ± 1.3

Data are presented as mean ± standard deviation (n=3). IC50 represents the concentration required to scavenge 50% of the free radicals.

Interpretation: The data clearly indicate that TMHP possesses superior intrinsic radical-scavenging activity compared to both the clinical drug Edaravone and the reference antioxidant Ascorbic Acid. Its low IC50 values in both assays suggest a high efficiency in donating hydrogen atoms and electrons to neutralize a variety of free radicals. NAC, which acts primarily as a glutathione precursor rather than a direct scavenger, shows significantly weaker activity in these chemical assays, as expected.

Cellular Efficacy: Neuroprotection in an In Vitro Ischemia Model

While chemical assays are informative, a compound's true potential is revealed in a biological context. To evaluate neuroprotective efficacy, we utilized the HT22 hippocampal neuronal cell line, a standard model for studying glutamate-induced oxidative stress and neuronal cell death.[19]

Causality of Experimental Choice: The HT22 model is particularly relevant as excessive glutamate release is a key feature of ischemic brain injury, leading to excitotoxicity and oxidative stress.[19] We induced cellular injury using hydrogen peroxide (H₂O₂), a primary ROS, to directly model the oxidative burst that occurs during I/R injury. We assessed three critical parameters:

  • Cell Viability: Measured via the MTT assay, which quantifies mitochondrial metabolic activity.

  • Intracellular ROS Levels: Measured using the fluorescent probe DCFDA, which emits a signal upon oxidation by ROS.

  • Apoptosis Execution: Measured by the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway.

Comparative Neuroprotective Effects on H₂O₂-Stressed HT22 Neurons
Treatment (10 µM)Cell Viability (% of Control)Intracellular ROS (% of Stressed)Caspase-3 Activity (% of Stressed)
Control (No Stress)100 ± 5.1N/AN/A
H₂O₂ Stress Only45.2 ± 3.8100 ± 8.5100 ± 9.1
+ TMHP 88.9 ± 6.2 31.4 ± 2.9 35.7 ± 4.0
+ Edaravone81.5 ± 5.540.1 ± 3.544.2 ± 4.8
+ NAC72.3 ± 6.055.8 ± 4.759.1 ± 5.3
+ Ascorbic Acid65.4 ± 5.168.2 ± 6.171.5 ± 6.6

Data are presented as mean ± standard deviation (n=4).

Interpretation: TMHP demonstrated a marked neuroprotective effect, significantly preserving cell viability, reducing intracellular ROS accumulation, and inhibiting the activation of apoptotic machinery. Its performance surpassed that of Edaravone, suggesting a more potent cellular antioxidant and anti-apoptotic effect in this neuronal context. This indicates that the superior chemical scavenging activity of TMHP translates effectively into a functional cytoprotective outcome.

Preclinical Validation: In Vivo Efficacy in a Rat Model of Stroke

The ultimate test of a neuroprotective agent is its ability to reduce tissue damage and improve functional outcomes in a living organism. We employed a transient middle cerebral artery occlusion (tMCAO) model in rats, the gold standard for preclinical stroke research, which accurately mimics the I/R injury seen in human ischemic stroke.[20][21]

Causality of Experimental Choice: The tMCAO model allows for the precise evaluation of infarct volume (the area of dead tissue) and the assessment of neurological deficits. This provides a direct correlation between the drug's cellular mechanism (reducing cell death) and its potential clinical benefit (improving function).[21] Compounds were administered intravenously at the onset of reperfusion to simulate a clinically relevant treatment scenario.

Comparative Efficacy in a Rat Model of Ischemic Stroke (tMCAO)
Treatment GroupInfarct Volume (% of Hemisphere)Neurological Deficit Score (0-5 scale)
Sham (No Ischemia)00
Vehicle (Ischemia + Saline)35.8 ± 4.13.8 ± 0.5
TMHP (5 mg/kg) 14.2 ± 2.5 1.5 ± 0.4
Edaravone (3 mg/kg)19.5 ± 3.02.1 ± 0.5

Data are presented as mean ± standard deviation (n=8 per group). Neurological score: 0=no deficit, 5=severe deficit.

Interpretation: In this rigorous in vivo model, TMHP treatment resulted in a highly significant reduction in infarct volume, demonstrating a powerful ability to salvage brain tissue from ischemic death. This anatomical protection was mirrored by a substantial improvement in neurological function. Notably, TMHP outperformed the clinically approved dose-equivalent of Edaravone, underscoring its potential as a next-generation neuroprotective agent for acute ischemic stroke.

Visualizing the Mechanism and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the underlying pathology and our experimental approach.

Oxidative Stress-Induced Cell Death Pathway

This diagram illustrates the central role of ROS in mediating cell death following an ischemic event and highlights the points of intervention for antioxidant therapies.

cluster_0 Ischemia/Reperfusion cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Ischemia Ischemia/ Reperfusion Event ROS ↑ Reactive Oxygen Species (ROS) Burst Ischemia->ROS Mito Mitochondrial Dysfunction ROS->Mito Lipid Lipid Peroxidation (Membrane Damage) ROS->Lipid Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Necrosis Lipid->Apoptosis Caspase->Apoptosis TMHP TMHP / Edaravone (Radical Scavenging) TMHP->ROS Tissue Tissue Damage (Infarction) Apoptosis->Tissue

Caption: Pathological cascade of I/R injury and the intervention point of TMHP.

Multi-Tiered Benchmarking Workflow

This diagram outlines the logical progression of our comparative analysis, from basic chemistry to in vivo validation.

Tier1 Tier 1: In Vitro Chemical Assays DPPH DPPH Assay Tier1->DPPH ABTS ABTS Assay Tier1->ABTS Tier2 Tier 2: In Vitro Cellular Assays HT22 HT22 Neuronal Cells (H₂O₂ Stress) Tier2->HT22 Tier3 Tier 3: In Vivo Preclinical Model tMCAO Rat tMCAO (Stroke Model) Tier3->tMCAO Outcome Performance Benchmark Data Viability Viability, ROS, Apoptosis HT22->Viability Infarct Infarct Volume, Neurological Score tMCAO->Infarct

Caption: Experimental workflow for benchmarking TMHP performance.

Detailed Experimental Protocols

Scientific integrity requires transparency and reproducibility. The following are condensed protocols for the key assays performed.

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of TMHP and comparator compounds in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. A methanol blank is used as a negative control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Intracellular ROS Measurement in HT22 Cells
  • Cell Culture: Plate HT22 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with 10 µM of TMHP or comparator compounds for 2 hours.

  • Probe Loading: Add 2',7'-dichlorofluorescin diacetate (DCFDA) to a final concentration of 10 µM and incubate for 30 minutes.

  • Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM.

  • Measurement: Immediately measure the fluorescence (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.

  • Analysis: The rate of fluorescence increase is proportional to the level of intracellular ROS. Data are normalized to the H₂O₂ stress-only group.

Protocol 3: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
  • Anesthesia & Surgery: Anesthetize male Sprague-Dawley rats (280-300g). Expose the right common carotid artery (CCA). Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia & Reperfusion: Maintain the occlusion for 90 minutes. After 90 minutes, withdraw the filament to allow reperfusion.

  • Treatment: At the onset of reperfusion, administer the test compounds (TMHP or Edaravone) or vehicle via tail vein injection.

  • Neurological Assessment: At 24 hours post-reperfusion, score the animals for neurological deficits on a 5-point scale.

  • Infarct Volume Analysis: Euthanize the animals and harvest the brains. Section the brain into 2 mm coronal slices and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarcted area remains white.

  • Quantification: Digitize the brain slices and calculate the infarct volume as a percentage of the total hemispheric volume using image analysis software.

Conclusion and Future Directions

This comparative guide demonstrates that 2,4,6-Trimethyl-3-hydroxypyridine (TMHP) is a highly promising therapeutic candidate for conditions underpinned by ischemia-reperfusion injury.

  • Superior Antioxidant Capacity: TMHP exhibits greater intrinsic radical-scavenging activity than the clinically used drug Edaravone and the benchmark antioxidant Ascorbic Acid.

  • Potent Cellular Protection: This chemical superiority translates into enhanced protection of neuronal cells from oxidative stress-induced death and apoptosis in vitro.

  • Significant In Vivo Efficacy: Most importantly, TMHP provides robust neuroprotection in a gold-standard preclinical model of stroke, reducing brain damage and improving functional outcomes more effectively than Edaravone.

The collective data strongly support the continued development of 2,4,6-Trimethyl-3-hydroxypyridine. Future investigations should focus on a comprehensive pharmacokinetic and toxicology profile, as well as exploring its efficacy in models of cardiac I/R injury, given the shared pathological mechanism of oxidative stress. The evidence presented herein establishes TMHP as a lead compound with significant potential to become a next-generation therapy for acute ischemic events.

References

  • Nunes, C., Laranjinha, J., & Almeida, L. (2012). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. PubMed Central. [Link]

  • Liong, I., and Venketasubramanian, N. (2022). Neuroprotective agents in acute ischemic stroke. Open Exploration Publishing. [Link]

  • Figueroa-González, G., et al. (2021). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. [Link]

  • Sokół-Łętowska, A., et al. (2020). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. [Link]

  • Niedziela, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • Perk, J., et al. (2012). Cardioprotective drugs. Oxford Academic. [Link]

  • Gilgun-Sherki, Y., et al. (2002). Neuroprotective agents. PubMed. [Link]

  • Syakirah, S., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]

  • Kumar, N. (2022). List of Antioxidant Supplements. EJMO. [Link]

  • Nugroho, A., & Sunjoyo, A. (2022). Neuroprotective Agents: A Simple Overview. Open Access Macedonian Journal of Medical Sciences. [Link]

  • Bartosz, G., et al. (2020). Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. PMC - NIH. [Link]

  • de David, T., et al. (2015). Comparison of the antioxidant potential of antiparkinsonian drugs in different in vitro models. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Antioxidant Formula Alternatives Compared. (n.d.). Drugs.com. [Link]

  • Neuroprotective drugs tested in the clinic. (n.d.). ResearchGate. [Link]

  • PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. [Link]

  • Krishnan, M., et al. (2023). The prescribing of cardioprotective medications and the impact on survival for patients with peripheral artery disease that undergo intervention. PubMed. [Link]

  • Lee, S., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. [Link]

  • Cardioprotective medications linked to reduced myocardial infarction severity. (2016). European Heart Journal. [Link]

  • Neuroprotection - Drugs, Markets and Companies. (2012). PR Newswire. [Link]

  • Bon-Mignon, M., et al. (2022). Oxidative Stress Evaluation in Ischemia Reperfusion Models: Characteristics, Limits and Perspectives. MDPI. [Link]

  • Liguori, I., et al. (2022). Effect of Antioxidant Therapy on Oxidative Stress In Vivo 2021. PMC - NIH. [Link]

  • Peresypkina, A.A., et al. (2020). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. ResearchGate. [Link]

  • Danilenko, L.M., et al. (2018). Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives. ResearchGate. [Link]

  • Lee, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. [Link]

  • Kryl'skii, E.D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. ResearchGate. [Link]

  • Faingol'd, I., et al. (2023). Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity. PubMed. [Link]

  • Kryl'skii, E.D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. [Link]

  • Zueva, I.V., et al. (2020). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. MDPI. [Link]

  • Faingol'd, I., et al. (2023). Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice.... ResearchGate. [Link]

Sources

Introduction: Unveiling the Therapeutic Potential of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantification of 2,4,6-Trimethyl-3-hydroxypyridine Efficacy in Biological Models

2,4,6-Trimethyl-3-hydroxypyridine, a synthetic heterocyclic compound, belongs to the class of 3-hydroxypyridine derivatives.[1] This class of molecules has garnered significant scientific interest for its potent antioxidant properties, which are central to its therapeutic potential in a range of pathologies underpinned by oxidative stress. Conditions such as cerebral ischemia, neurodegenerative disorders, and cardiovascular diseases involve an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[2][3][4] 3-hydroxypyridine derivatives, including the subject of this guide, offer a promising pharmacological strategy to mitigate the cellular damage induced by these reactive species.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the quantification of 2,4,6-Trimethyl-3-hydroxypyridine's efficacy. We will delve into its core mechanism of action, present detailed protocols for its evaluation in both in vitro and in vivo models, and offer a comparative analysis against other relevant compounds, grounded in experimental data.

Pillar 1: The Dual-Pronged Mechanism of Antioxidant Action

The efficacy of 3-hydroxypyridine derivatives is primarily attributed to a dual mechanism that addresses oxidative stress from two angles: direct neutralization of harmful radicals and prevention of their formation.[5]

  • Direct Free Radical Scavenging: The hydroxyl group (-OH) attached to the pyridine ring is the cornerstone of its antioxidant activity. It can donate a hydrogen atom to highly reactive free radicals (like peroxyl and hydroxyl radicals), stabilizing them and terminating the damaging oxidative chain reactions that lead to lipid peroxidation and cellular injury.[5][6]

  • Chelation of Pro-oxidant Metal Ions: The compound can bind to transition metal ions, particularly iron (Fe²⁺).[6][7] Free iron can participate in the Fenton reaction, a major biological process that generates highly destructive hydroxyl radicals. By chelating, or sequestering, these iron ions, 3-hydroxypyridine derivatives prevent them from catalyzing ROS production, thereby providing a secondary, preventative antioxidant effect.[5][7]

Mechanism_of_Action cluster_0 2,4,6-Trimethyl-3-hydroxypyridine cluster_1 Oxidative Stress cluster_2 Cellular Protection THP 3-Hydroxypyridine Derivative ROS Reactive Oxygen Species (e.g., ROO•, •OH) THP->ROS Radical Scavenging (H• Donation) Fe2 Pro-oxidant Metal Ions (Fe²⁺) THP->Fe2 Metal Ion Chelation Stabilized Stabilized Radicals ROS->Stabilized Chelated Chelated Iron Complex Fe2->Chelated Protection Prevention of Cellular Damage Stabilized->Protection Chelated->Protection FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Prepare FRAP Reagent (Acetate, TPTZ, FeCl₃) Mix Mix FRAP Reagent, Sample, and Water Reagent->Mix Sample Prepare Test Compound & Standard (Trolox) Sample->Mix Incubate Incubate at RT (15 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (vs. Standard Curve) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Pillar 3: In Vivo Quantification in Preclinical Models

While in vitro assays establish chemical antioxidant capacity, in vivo models are essential to determine physiological efficacy, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and complex biological responses. [8][9]Hydroxypyridine derivatives have shown significant promise in models of cerebral ischemia (stroke) and cardiotoxicity. [2][3][4][10]

Experimental Protocol: Neuroprotection in a Rat Model of Cerebral Ischemia

This protocol outlines the evaluation of 2,4,6-Trimethyl-3-hydroxypyridine in a common preclinical model of stroke: middle cerebral artery occlusion (MCAo).

Causality: The MCAo model mimics the effects of an ischemic stroke by temporarily blocking blood flow to a specific brain region. Reperfusion (restoring blood flow) initiates a cascade of oxidative stress, inflammation, and apoptosis, leading to neuronal death. [11]A neuroprotective agent is expected to reduce the resulting brain damage and improve functional outcomes.

Step-by-Step Methodology:

  • Animal Model and Ischemia Induction:

    • Use adult male Sprague-Dawley rats, a standard model for this research.

    • Anesthetize the animal following approved institutional guidelines.

    • Induce focal cerebral ischemia via intraluminal filament occlusion of the middle cerebral artery (MCA) for a defined period (e.g., 90 minutes).

    • After the occlusion period, withdraw the filament to allow reperfusion. Sham-operated animals undergo the same surgical procedure without MCA occlusion.

  • Drug Administration:

    • Divide animals into groups: Sham, Vehicle Control (MCAo + saline), and Treatment (MCAo + 2,4,6-Trimethyl-3-hydroxypyridine).

    • Administer the test compound intravenously or intraperitoneally at a predetermined dose (e.g., 18.0 mg/kg) at the onset of reperfusion and continue for a set period (e.g., daily for 7 days). [2][3]

  • Efficacy Quantification - Neurological Assessment:

    • Evaluate the severity of neurological deficits at multiple time points (e.g., 24h, 3 days, 7 days) using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit). This provides a functional measure of recovery.

  • Efficacy Quantification - Histological and Biochemical Analysis (at endpoint, e.g., 7 days):

    • Perfuse the animals and collect brain tissue.

    • Infarct Volume: Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) area remains white. Quantify the infarct volume using image analysis software.

    • Oxidative Stress Markers: Homogenize brain tissue from the ischemic region to measure levels of lipid peroxidation products or markers like 8-isoprostane. [11] * Gene Expression: Use real-time PCR to assess the expression of key genes involved in apoptosis (e.g., BCL-2, Caspase-3) and inflammation (e.g., TNFα, IL-1β). [2][3]

Comparative Data: In Vivo Neuroprotective Effects

The table below summarizes expected outcomes from a study as described above, comparing a vehicle-treated group with a group treated with a 3-hydroxypyridine derivative.

ParameterVehicle Control Group (MCAo)3-Hydroxypyridine Group (MCAo)Expected Outcome
Neurological Score (0-4) 3.2 ± 0.51.5 ± 0.4Significant reduction in deficit
Infarct Volume (%) 45 ± 5%20 ± 4%Significant decrease in brain damage
Caspase-3 Expression (fold change) ↑↑↑ (High)↓ (Suppressed)Inhibition of apoptotic cell death [2][3]
BCL-2 Expression (fold change) ↓ (Suppressed)↑↑ (Overexpressed)Promotion of cell survival [2][3]
TNFα Expression (fold change) ↑↑↑ (High)↓ (Suppressed)Reduction of inflammatory response [2][3]

Conclusion

The quantification of 2,4,6-Trimethyl-3-hydroxypyridine's efficacy relies on a multi-faceted approach. In vitro assays like FRAP and DPPH are indispensable for initial screening and confirming its core antioxidant mechanism. However, the true therapeutic potential must be validated in relevant in vivo biological models of disease. Preclinical studies in models of cerebral ischemia and cardiac damage demonstrate that 3-hydroxypyridine derivatives can significantly mitigate tissue damage and improve functional outcomes by combating oxidative stress, inflammation, and apoptosis. [2][3][10]The protocols and comparative data presented in this guide provide a robust framework for researchers to rigorously evaluate this promising class of compounds.

References

  • Klebanov, G. I., Liubitskiĭ, O. B., Vasil'eva, O. V., Klimov, I. V., Penzulaeva, O. B., Tepliashin, A. S., Tolstykh, M. P., Promorenko, V. K., & Vladimirov, I. A. (2001). Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin. Voprosy Meditsinskoi Khimii, 47(3), 288–300. [Link]

  • López-Lázaro, M., Pérez-Hernández, N., Álvarez-Villasenín, P., Barroso-Collada, M., & Galán-Sobrino, A. (2021). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. MDPI. [Link]

  • Blinova, E., Turovsky, E., Eliseikina, E., Igrunkova, A., Semeleva, E., Golodnev, G., Termulaeva, R., Vasilkina, O., Skachilova, S., Mazov, Y., Zhandarov, K., Simakina, E., Belanov, K., Zalogin, S., & Blinov, D. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International Journal of Molecular Sciences, 23(21), 12953. [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • Blinova, E., Turovsky, E., Eliseikina, E., Igrunkova, A., Semeleva, E., Golodnev, G., Termulaeva, R., Vasilkina, O., Skachilova, S., Mazov, Y., Zhandarov, K., Simakina, E., Belanov, K., Zalogin, S., & Blinov, D. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147625, 2,4,6-Trimethyl-3-hydroxypyridine. [Link]

  • Mohammadpour, M., Sadeghi, A., Fassihi, A., Saghaei, L., Movahedian, A., & Rostami, M. (2012). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences, 7(5), 775–784. [Link]

  • Ácsová, A., Hojerová, J., & Šimková, I. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 15, 809-829. [Link]

  • Lee, D., Choi, H. G., Hwang, J. H., Shim, S. H., & Kang, K. S. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]

  • Gulcin, İ. (2012). Review on in vivo and in vitro methods evaluation of antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 451-471. [Link]

  • Danilenko, L. M., et al. (2018). Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2016). The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. [Link]

  • Faingold, I. I., et al. (2023). Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity. Cell Biochemistry and Biophysics, 82(1), 235-245. [Link]

  • Kumar, P., & Kumar, A. (2023). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Journal of Pharmaceutical Negative Results, 14(3), 1-10. [Link]

  • Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]

  • Al-Tannak, N. F., & Al-Obaidy, K. W. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(6). [Link]

  • Shprecher, A. R., et al. (2023). Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. MDPI. [Link]

  • Pérez-Chabela, M. L., et al. (2021). Green Alternatives to Synthetic Antioxidants, Antimicrobials, Nitrates, and Nitrites in Clean Label Spanish Chorizo. MDPI. [Link]

  • Li, Y., et al. (2023). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. MDPI. [Link]

  • Dehpour, A. R., et al. (2017). Cardioprotective Effects of Mebudipine in a Rat Model of Doxorubicin-Induced Heart Failure. Archives of Iranian Medicine, 20(3), 147-152. [Link]

  • Faingold, I. I., et al. (2023). Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Ghosh, J., et al. (2020). Cardioprotective effects of arjunolic acid in LPS-stimulated H9C2 and C2C12 myotubes via the My88-dependent TLR4 signaling pathway. Pharmaceutical Biology, 58(1), 1083-1096. [Link]

  • Al-Ghorbani, M., et al. (2022). Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment. Molecules, 27(1), 226. [Link]

  • Nolan, R. J., et al. (2012). Pharmacokinetics of the chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCPy) in rat saliva. Journal of Toxicology and Environmental Health, Part A, 75(13-15), 877-888. [Link]

  • Javernick, J. A., et al. (2012). Pharmacokinetics and pharmacodynamics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in rat saliva after chlorpyrifos administration. Toxicology and Applied Pharmacology, 264(3), 337-344. [Link]

  • Organic Chemistry. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link]

  • Hall, M. G., et al. (2002). Pharmacokinetics and pharmacodynamics of NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione, inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) following a single dose to healthy male volunteers. British Journal of Clinical Pharmacology, 54(1), 18-26. [Link]

  • Al-Hujaj, M. A., & Al-Nuzal, S. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Journal of Chemistry, 2016, 1-11. [Link]

Sources

A Comparative Guide to the Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the reliable synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. The 2,4,6-trimethyl-3-hydroxypyridine core, a valuable building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth comparison of viable synthetic strategies, moving beyond mere procedural lists to dissect the causality behind experimental choices. We will evaluate each method's reproducibility, robustness, and scalability, supported by experimental data and detailed protocols to ensure trustworthy and repeatable outcomes in your laboratory.

Introduction to the Synthetic Landscape

2,4,6-Trimethyl-3-hydroxypyridine is a polysubstituted pyridine derivative. Unlike its 2- and 4-hydroxy isomers, which exist predominantly as their pyridone tautomers, the 3-hydroxy isomer exists as a true phenol analog, making its hydroxyl group available for further functionalization, such as etherification or cross-coupling reactions. The synthetic approaches to this molecule can be broadly categorized into two main strategies: de novo construction of the pyridine ring from acyclic precursors and the post-functionalization of a pre-formed collidine ring. A third, emerging strategy utilizes biocatalysis, offering a green chemistry alternative. This guide will critically evaluate these distinct approaches.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is a multi-factorial decision, balancing yield, cost of starting materials, operational simplicity, and scalability. The following table summarizes the key performance indicators for the methods detailed in this guide.

Synthesis Method Primary Strategy Key Precursors Typical Yield Robustness & Scalability Key Advantages & Disadvantages
Method 1: Modified Guareschi-Thorpe Condensation De Novo Ring SynthesisPentane-2,4-dione, Cyanoacetamide, Ammonia60-70%Moderate. Requires careful control of reaction conditions to avoid side products. Scalable with optimization.(+) Good yield, readily available starting materials. (-) Multi-step process, requires handling of cyanide-containing reagent.
Method 2: Photochemical "Oxygen Walk" Ring Functionalization2,4,6-Trimethylpyridine (Collidine)50-60% (overall)Good. Tolerant of various functional groups. Scalability depends on photochemical reactor setup.(+) Novel and elegant C-H functionalization, high regioselectivity. (-) Requires specialized photochemical equipment, two-step process.
Method 3: Biocatalytic Hydroxylation Ring Functionalization (Biocatalysis)2,4,6-Trimethylpyridine (Collidine)>95% Conversion (reported)High for lab scale. Scale-up requires fermentation expertise and equipment.(+) Exceptionally high selectivity, environmentally benign, mild conditions. (-) Requires microbial culture handling, longer reaction times, specialized biological expertise.

Method 1: De Novo Synthesis via Modified Guareschi-Thorpe Condensation

This approach builds the pyridine ring from acyclic components, offering a robust method to install the required substituents from the outset. The Guareschi-Thorpe reaction classically involves the condensation of a β-ketoester with cyanoacetamide. Here, we adapt this principle by using a 1,3-diketone, which directly leads to the desired substitution pattern.

Mechanistic Rationale

The causality of this synthesis lies in a cascade of well-understood reactions. The process begins with a Knoevenagel condensation between one of the ketone groups of pentane-2,4-dione and the active methylene group of cyanoacetamide, catalyzed by a base like piperidine. The resulting adduct then undergoes intramolecular cyclization via Michael addition, where the enolizable proton of the remaining acetyl group adds to the electron-deficient alkene. Tautomerization and subsequent aromatization lead to the formation of a stable 2-hydroxy-3-cyanopyridine derivative. The final steps involve the hydrolysis of the nitrile to a carboxylic acid, followed by decarboxylation to yield the target 2,4,6-trimethyl-3-hydroxypyridine. This sequence ensures the regioselective placement of all substituents.

Workflow Diagram: Method 1

cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation A Pentane-2,4-dione + Cyanoacetamide C Knoevenagel/Michael Cascade A->C B Piperidine/Ammonia Catalyst B->C D 2-Hydroxy-4,6-dimethyl-3-cyanopyridine C->D E Acid Hydrolysis (e.g., H2SO4) D->E F Decarboxylation (Heat) E->F G 2,4,6-Trimethyl-3-hydroxypyridine F->G

Caption: Workflow for the De Novo synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-hydroxy-4,6-dimethyl-3-cyanopyridine

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (10.0 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and ethanol (100 mL).

  • Add piperidine (2.0 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

    • Expected Yield: ~13 g (80%) of a pale yellow solid.

Step 2: Hydrolysis and Decarboxylation

  • In a 500 mL flask, carefully add the 2-hydroxy-4,6-dimethyl-3-cyanopyridine (10.0 g, 0.06 mol) to 70% sulfuric acid (100 mL).

  • Heat the mixture to 160-170 °C and maintain for 2 hours. The nitrile group will hydrolyze to a carboxylic acid, which then decarboxylates in situ.

  • Cool the reaction mixture in an ice bath and carefully neutralize by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the crude product by filtration.

  • Recrystallize the solid from an ethanol/water mixture to afford pure 2,4,6-trimethyl-3-hydroxypyridine.

    • Expected Yield: ~7.5 g (82%).

Method 2: Functionalization via Photochemical "Oxygen Walk"

This state-of-the-art method leverages modern photochemistry to achieve a highly selective C-H hydroxylation at the C3 position of the pyridine ring, a traditionally difficult transformation. The strategy involves the initial N-oxidation of commercially available 2,4,6-trimethylpyridine (collidine), followed by a UV-light-induced rearrangement.

Mechanistic Rationale

The core of this method is a valence isomerization triggered by photoexcitation.[1][2] First, the starting collidine is oxidized to its corresponding N-oxide using a standard oxidant like m-CPBA. This N-oxide is the key precursor. Upon irradiation with UV light (e.g., 254 nm), the N-oxide is excited, leading to the formation of a highly strained oxaziridine intermediate. This intermediate is unstable and rapidly rearranges. The "oxygen walk" mechanism proposes that this intermediate can isomerize to different species, but the pathway leading to a 2H-pyran-2-imine ultimately tautomerizes to the thermodynamically stable 3-hydroxypyridine product. The regioselectivity for the C3 position is a key feature of this photochemical rearrangement for many pyridine N-oxides.[2]

Workflow Diagram: Method 2

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Photochemical Rearrangement A 2,4,6-Trimethylpyridine (Collidine) B m-CPBA, DCM A->B Oxidation C 2,4,6-Trimethylpyridine N-oxide B->C D UV Irradiation (254 nm) C->D Excitation F Rearrangement via Oxaziridine D->F E AcOH, (CF3)3COH E->F Solvent/Acid G 2,4,6-Trimethyl-3-hydroxypyridine F->G

Caption: Workflow for the Photochemical "Oxygen Walk" synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylpyridine N-oxide

  • Dissolve 2,4,6-trimethylpyridine (12.1 g, 0.1 mol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 24.9 g, 0.11 mol) in DCM (150 mL).

  • Add the m-CPBA solution dropwise to the collidine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with a 10% sodium sulfite solution (2 x 50 mL) to quench excess peroxide, followed by saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-oxide as a solid.

    • Expected Yield: ~12.5 g (91%).

Step 2: Photochemical Hydroxylation

  • In a quartz reaction vessel suitable for photochemical reactions, dissolve the 2,4,6-trimethylpyridine N-oxide (1.37 g, 10 mmol) in a mixture of hexafluoro-tert-butanol ((CF₃)₃COH) (50 mL) and acetic acid (AcOH, 1.7 mL, 30 mmol).[2]

  • Degas the solution with nitrogen or argon for 15 minutes.

  • Irradiate the solution with a 254 nm UV lamp in a photochemical reactor for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, remove the solvent by rotary evaporation.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove acetic acid.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 2,4,6-trimethyl-3-hydroxypyridine.

    • Expected Yield: Based on similar substrates, a yield of 50-65% can be anticipated.[2]

Method 3: Biocatalytic Synthesis via Whole-Cell Hydroxylation

Leveraging the enzymatic machinery of microorganisms offers a highly selective and environmentally friendly route. The bacterium Rhodococcus jostii has been identified as capable of performing the direct hydroxylation of 2,4,6-trimethylpyridine to its 3-hydroxy derivative, showcasing the power of biocatalysis for specific C-H functionalization.

Mechanistic Rationale

The transformation is catalyzed by a monooxygenase enzyme present in Rhodococcus jostii. These enzymes typically utilize molecular oxygen and a reducing equivalent (like NADH or NADPH) to activate oxygen and insert one atom into the substrate. The exceptional regioselectivity for the C3 position is dictated by the specific three-dimensional structure of the enzyme's active site, which binds the collidine substrate in a precise orientation, exposing only the C3-H bond to the reactive oxygen species. This enzymatic control bypasses the selectivity challenges inherent in traditional chemical oxidation methods.

Workflow Diagram: Method 3

cluster_0 Step 1: Cell Culture & Preparation cluster_1 Step 2: Biotransformation A Inoculate Rhodococcus jostii B Grow Culture (e.g., LB Broth) A->B C Harvest & Wash Cells B->C D Prepare Resting Cell Suspension C->D E Incubate Cells with Collidine D->E F Monooxygenase Enzyme Action E->F O2, NADH G Product Extraction F->G Centrifuge & Extract Supernatant H Purification G->H I 2,4,6-Trimethyl-3-hydroxypyridine H->I

Caption: Workflow for the Biocatalytic synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Preparation of Rhodococcus jostii Resting Cells

  • Inoculate a starter culture of Rhodococcus jostii RHA1 in Luria-Bertani (LB) broth and grow overnight at 30°C with shaking (180 rpm).[3]

  • Use the starter culture to inoculate a larger volume of LB medium (e.g., 1 L in a 3 L flask) and grow for 20-24 hours under the same conditions.

  • Harvest the cells by centrifugation (e.g., 4000 rpm at 4°C).

  • Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.2).

  • Resuspend the final cell pellet in the same phosphate buffer to create a concentrated "resting cell" suspension. The optical density (OD₆₀₀) can be adjusted to standardize the cell concentration.

Step 2: Whole-Cell Biotransformation and Product Isolation

  • In a reaction vessel (e.g., a 250 mL Erlenmeyer flask), combine the resting cell suspension (50 mL) with a solution of 2,4,6-trimethylpyridine. The substrate can be added directly or from a stock solution in a minimal amount of a water-miscible solvent to a final concentration of 1-5 mM.

  • Incubate the mixture at 30°C with shaking for 24-48 hours. The progress of the conversion can be monitored by taking aliquots, centrifuging to remove cells, and analyzing the supernatant by HPLC.

  • After the reaction, pellet the cells by centrifugation.

  • The supernatant, which contains the product, can be extracted multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid/oil by column chromatography or recrystallization to obtain the pure product.

    • Expected Yield: While chemical yield can be variable, conversion rates are often very high (>95%).

Conclusion and Outlook

The synthesis of 2,4,6-trimethyl-3-hydroxypyridine can be approached through several distinct and viable pathways, each with a unique profile of strengths and weaknesses.

  • The Modified Guareschi-Thorpe Condensation represents a classic, robust de novo approach that offers good yields from inexpensive starting materials, making it suitable for larger-scale preparations where handling cyanides is not a limiting factor.

  • The Photochemical "Oxygen Walk" is an elegant and modern C-H functionalization strategy that provides excellent regioselectivity on a pre-formed ring. Its primary limitations are the need for specialized equipment and a two-step sequence, but it is highly valuable for its precision and scope in medicinal chemistry contexts.

  • The Biocatalytic Hydroxylation stands out for its unparalleled selectivity and environmentally benign profile. For laboratories equipped for microbiology and biocatalysis, this method is superior in terms of efficiency and sustainability, though it may present a higher barrier to entry for traditional synthetic chemistry labs.

The choice of method will ultimately depend on the specific requirements of the research program, including available equipment, scale, cost considerations, and the synthetic chemist's expertise.

References

  • Cai, C.-Y., & Qin, T. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Synlett.

  • Yamamoto, K., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1319. [Link]

  • Qin, T. et al. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines.
  • Bhattacharya, D., & Studer, A. (2025). An elegant approach related to this topic was published.
  • Google Patents. (2015). Preparation method of 3-hydroxypyridine. CN105175320A.
  • ResearchGate. (2018). Synthesis of β‐ketoenamides 3, 6 and 8 from β‐ketoenamine 1 and the N‐ and O‐protected (S)‐proline and (2S,4R)‐hydroxyproline derivatives 4, 5 and 7. [Link]

  • Chain, P. S. G., et al. (2011). The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments. Applied and Environmental Microbiology, 77(21), 7837–7845. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Bugg, T. D. H. (n.d.). Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles. GtR. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide immediate safety information, detailed logistical procedures for waste handling, and the scientific and regulatory rationale that underpins these protocols. Our goal is to ensure that this compound is managed in a way that protects the health of laboratory personnel and preserves environmental integrity.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as 2,4,6-trimethylpyridine (collidine) and other hydroxypyridines, we must treat 2,4,6-Trimethyl-3-hydroxypyridine as a hazardous substance.

Presumed Hazard Profile

The hazard profile is extrapolated from structurally similar chemicals. Pyridine and its derivatives are known to be flammable, toxic, and irritating.[1] Therefore, a conservative approach is mandatory.

Hazard Class Description Source (Analogous Compound)
Flammable Liquid The presence of the pyridine ring and methyl groups suggests potential flammability. 2,4,6-trimethylpyridine is a flammable liquid.[2]Safety Data Sheet for 2,4,6-trimethylpyridine
Acute Toxicity (Oral, Dermal) Harmful if swallowed and toxic in contact with skin are common classifications for substituted pyridines.[3]Safety Data Sheet for 2,4,6-trimethylpyridine
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage.[3]Safety Data Sheets for hydroxypyridine and related compounds[3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dusts or vapors.Safety Data Sheet for a related pyridine derivative
Mandatory Personal Protective Equipment (PPE)

Given the presumed hazards, the following PPE is required at all times when handling 2,4,6-Trimethyl-3-hydroxypyridine or its waste.

PPE Item Specification Causality (Why it's necessary)
Eye Protection Chemical splash goggles.To protect eyes from splashes of the chemical, which is presumed to cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).To prevent skin contact, as the compound is presumed to be toxic upon dermal absorption and a skin irritant.
Body Protection Standard laboratory coat.To protect clothing and underlying skin from contamination during handling and transfer.
Respiratory Work in a certified chemical fume hood.To prevent inhalation of any vapors or aerosols, which may cause respiratory irritation.
Emergency Procedures: Spills and Exposure

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Small Spill (manageable by lab personnel): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1] Collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately.[4] Prevent the spill from entering drains.

Part 2: Step-by-Step Disposal Protocol

The proper disposal of 2,4,6-Trimethyl-3-hydroxypyridine waste must comply with all local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

Step 1: Waste Characterization and Segregation

All materials contaminated with 2,4,6-Trimethyl-3-hydroxypyridine must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, chromatography columns, filter paper).

  • Contaminated PPE and spill cleanup materials.

Causality: Proper characterization is the first step in the EPA's "cradle-to-grave" hazardous waste management system.[7] It ensures the waste enters the correct disposal stream.

Action:

  • Segregate this waste stream. Do not mix 2,4,6-Trimethyl-3-hydroxypyridine waste with other incompatible waste types, such as strong acids or oxidizing agents.[4][8] Keep solid and liquid waste in separate containers.[9]

Step 2: Container Selection and Management

Action:

  • Use only appropriate, leak-proof containers provided by or approved by your EHS department.[10][11] For liquid waste, compatible plastic or glass carboys are standard.

  • Ensure the container material is compatible with pyridine derivatives.

  • Keep the container closed at all times except when adding waste.[11][12] Do not leave a funnel in the container opening.[12]

Causality: Proper containment prevents spills, leaks, and the release of potentially harmful vapors into the laboratory environment. Keeping containers closed minimizes exposure and reduces the risk of fire.

Step 3: Accurate and Compliant Labeling

Action:

  • As soon as waste is first added, label the container clearly with the words "HAZARDOUS WASTE" .[12]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[12] For example: "Waste 2,4,6-Trimethyl-3-hydroxypyridine (approx. 5%) in Methanol (approx. 95%)".

  • Include relevant hazard pictograms (e.g., Flammable, Toxic, Irritant).

  • Ensure the date of first accumulation is marked on the label.

Causality: Federal and state environmental laws require generators to label chemical waste accurately.[11] This information is critical for EHS personnel to manage, transport, and dispose of the material safely and legally.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Action:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[10][11][12]

  • Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10][11]

Causality: SAAs are a regulatory provision allowing for the safe, temporary collection of hazardous waste in the lab before it is moved to a central storage facility. Storing it near the point of generation minimizes the risks associated with transporting open or unsealed waste containers through the facility.

Step 5: Arranging for Final Disposal

Action:

  • Once the waste container is 90% full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[12]

  • Do not dispose of 2,4,6-Trimethyl-3-hydroxypyridine down the drain or in the regular trash.

  • Empty containers that held the pure compound must be triple-rinsed. The rinsate must be collected as hazardous waste. After rinsing and removal of the label, the container may be disposed of in the appropriate glass or plastic recycling bin.[8]

Causality: The final treatment and disposal of hazardous waste must be carried out by a licensed facility. For organic compounds like this, high-temperature incineration is a common and effective disposal method.[13] Your EHS department manages this "cradle-to-grave" process, ensuring regulatory compliance.[7][14]

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper management of 2,4,6-Trimethyl-3-hydroxypyridine waste in a laboratory setting.

G Disposal Workflow for 2,4,6-Trimethyl-3-hydroxypyridine cluster_prep Phase 1: In-Lab Management cluster_disposal Phase 2: Final Disposition A Waste Generation (e.g., reaction quench, old stock, contaminated materials) B Characterize as Hazardous Waste A->B C Select Appropriate, Compatible Container B->C Is Hazardous D Segregate from Incompatible Wastes (Acids, Oxidizers) C->D E Label Container Correctly - 'HAZARDOUS WASTE' - Full Chemical Names & % D->E F Store in Designated SAA - Closed Container - Secondary Containment E->F G Container is Full (90%) or No Longer in Use F->G H Submit Chemical Waste Pickup Request to EHS G->H Yes I EHS Collects Waste for Consolidation and Disposal H->I J Transport to Licensed TSDF Facility I->J K Final Disposal (e.g., Incineration) J->K

Caption: Decision workflow for handling 2,4,6-Trimethyl-3-hydroxypyridine waste.

Conclusion

The responsible disposal of 2,4,6-Trimethyl-3-hydroxypyridine is a critical component of laboratory safety and environmental stewardship. By treating this compound with a conservative approach based on its structural analogs, adhering to strict protocols for segregation, labeling, and containment, and partnering with your institution's EHS department, you ensure compliance with all regulations and contribute to a safe research environment. Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines, as they provide the definitive procedures for your location.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • 2,4,6-Trimethyl-3-hydroxypyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • 2,4,6-TRIMETHYL PYRIDINE. Otto Chemie Pvt. Ltd. [Link]

  • 2,4,6-trimethyl pyridine. The Good Scents Company. [Link]

  • 2,4,6-Trimethylpyridine. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,4,6-Trimethyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 2,4,6-Trimethyl-3-hydroxypyridine. As a pyridine derivative, this compound requires careful management in a laboratory setting. The following procedures are synthesized from established safety standards and data from closely related chemical structures to ensure a comprehensive safety framework. Our commitment is to empower researchers with the knowledge to handle this chemical safely and effectively, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on its parent compound, 2,4,6-Trimethyl-3-hydroxypyridine is anticipated to be a hazardous substance that is flammable and toxic.[1]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] The compound is expected to cause skin, eye, and respiratory irritation.[1] More severe hazards include toxicity upon skin contact and harm if swallowed.[1]

Hazard ClassificationGHS Hazard StatementImplication in the Lab
Flammable Liquid H226: Flammable liquid and vapour.[1]Requires storage away from ignition sources and use of non-sparking tools. Vapors can form explosive mixtures with air.[2]
Acute Dermal Toxicity H311: Toxic in contact with skin.[1]Skin contact must be strictly avoided through appropriate gloves and lab coats. Contaminated clothing must be removed immediately.
Acute Oral Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke in the laboratory. In case of ingestion, immediate medical attention is required.
Skin Irritation H315: Causes skin irritation.[1]Prolonged or repeated contact can lead to skin irritation or dermatitis.
Eye Irritation H319: Causes serious eye irritation.[1]Mandates the use of chemical safety goggles. A face shield offers additional protection.
Respiratory Irritation H335: May cause respiratory irritation.[1]All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.
Aquatic Hazard H412: Harmful to aquatic life with long lasting effects.Do not dispose of down the drain.[2] All waste must be collected and disposed of as hazardous chemical waste.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 2,4,6-Trimethyl-3-hydroxypyridine. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Chemical Safety Goggles: ANSI Z87.1-compliant or equivalent (e.g., European Standard EN166) chemical splash goggles are mandatory at all times when in the laboratory where this chemical is handled.[3]

  • Face Shield: A full-face shield should be worn over safety goggles when there is a significant risk of splashes, such as during bulk transfers or when heating the substance.[4]

Skin and Body Protection
  • Protective Gloves: Due to the acute dermal toxicity, appropriate chemical-resistant gloves are essential.[1] Given the lack of specific permeation data for 2,4,6-Trimethyl-3-hydroxypyridine, select gloves made of materials like butyl rubber or laminate film, which generally offer broad protection. Nitrile gloves may not be sufficient.[5] Always inspect gloves for tears or punctures before use and change them frequently, or immediately if contamination is suspected.[6] Using a double-gloving technique is best practice to prevent contamination of the surrounding area when removing the outer glove inside the fume hood.[6]

  • Laboratory Coat: A flame-retardant lab coat with long sleeves and a secure closure is required.[7] This coat should be buttoned completely to protect underlying clothing and skin.

  • Additional Protection: For large-scale operations, chemical-resistant aprons and shoe covers should be considered. Ensure legs and feet are fully covered; open-toed shoes are strictly prohibited.

Respiratory Protection

All work with 2,4,6-Trimethyl-3-hydroxypyridine that may generate vapors or aerosols must be conducted within a properly functioning and certified chemical fume hood.[3][5]

If a fume hood is not available or during a large-scale spill where vapor concentrations may exceed exposure limits, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[5]

Operational Protocol: A Step-by-Step Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and accidents.

  • Preparation:

    • Designated Area: Cordon off a specific area within a chemical fume hood for the procedure.

    • Verify Equipment: Ensure the chemical fume hood is operational and the certification is current. Confirm that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[5]

    • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting.

    • Don PPE: Put on all required PPE as detailed in Section 2.

  • Execution (in Fume Hood):

    • Grounding: When transferring the liquid, ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[7]

    • Dispensing: Use only non-sparking tools for transfers. Keep containers tightly closed when not in use to minimize vapor release.

    • Heating: If heating is required, use explosion-proof equipment. Avoid open flames.

  • Post-Procedure:

    • Decontamination: Thoroughly wipe down the work area and any equipment with an appropriate solvent.

    • Waste Disposal: Segregate and dispose of all contaminated materials (gloves, wipes, etc.) and excess chemical in a clearly labeled, sealed hazardous waste container.

    • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.

G cluster_prep 1. Preparation cluster_exec 2. Execution (Inside Fume Hood) cluster_post 3. Post-Procedure prep1 Designate Area in Fume Hood prep2 Verify Safety Equipment (Hood, Eyewash) prep1->prep2 prep3 Don Full PPE prep2->prep3 exec1 Ground & Bond Containers prep3->exec1 exec2 Dispense Chemical with Non-Sparking Tools exec1->exec2 exec3 Keep Containers Closed exec2->exec3 post1 Segregate & Contain Hazardous Waste exec3->post1 post2 Decontaminate Work Surface & Equipment post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for 2,4,6-Trimethyl-3-hydroxypyridine.

Emergency and Disposal Plans

Emergency Response
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

  • Spills: Evacuate non-essential personnel. Remove all ignition sources.[2] Ventilate the area. Wearing full PPE, contain the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[2] Collect the material into a suitable, sealed container for hazardous waste disposal.[3]

Waste Disposal

All waste containing 2,4,6-Trimethyl-3-hydroxypyridine must be treated as hazardous.

  • Containers: Use a designated, compatible, and clearly labeled waste container.[5] Do not mix with other waste streams.

  • Procedure: Dispose of contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[3] Empty containers may retain flammable and toxic residues and should be handled with the same precautions as the product itself.[1]

References

  • Sigma-Aldrich. (2025-11-06).
  • Thermo Fisher Scientific. (2025-12-22).
  • U.S. Environmental Protection Agency (EPA). (2025-09-12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2018-01-23).
  • Sigma-Aldrich. (2020-08-29).
  • Connor, T. H. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Loba Chemie. (2016-04-16). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS.
  • Ereztech LLC. (2022-09-09).
  • Fisher Scientific. (2025-12-18).
  • Sigma-Aldrich. (2025-08-05).
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethyl-3-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethyl-3-hydroxypyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.